Amino-PEG9-Boc
描述
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFMACVSAAZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG9-Boc (t-Boc-N-amido-PEG9-amine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG9-Boc, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols and visual workflows to facilitate its effective use in research and development.
Core Chemical Identity and Structure
The compound commonly referred to as this compound is more precisely named t-Boc-N-amido-PEG9-amine . It is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected primary amine at the other end, connected by a nine-unit PEG chain. The presence of the "amido" group in the more accurate name indicates a key structural feature.
Chemical Structure:
-
IUPAC Name: tert-butyl (1-amino-3,6,9,12,15,18,21,24,27-nonaoxa-30-azatriacontan-30-yl)carbamate
-
Molecular Formula: C₂₅H₅₂N₂O₁₁[1]
-
SMILES: O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN[2]
The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a critical property for biological applications.[3] The Boc protecting group provides a stable shield for one of the terminal amines, which can be selectively removed under mild acidic conditions to allow for sequential conjugation reactions.[3]
Physicochemical and Technical Data
A summary of the key quantitative data for t-Boc-N-amido-PEG9-amine is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 556.69 g/mol | [1] |
| CAS Number | 890091-43-7 | [1][3] |
| Appearance | Oil or Liquid | [2] |
| Purity | >95% | [1][4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C for long-term storage | [4] |
Experimental Protocols
Boc Deprotection Protocol
The removal of the Boc protecting group is a critical step to expose the primary amine for subsequent conjugation. This protocol is based on standard procedures using trifluoroacetic acid (TFA).
Materials:
-
t-Boc-N-amido-PEG9-amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-Boc-N-amido-PEG9-amine in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Redissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG9-amine.[5]
-
PROTAC Synthesis: Amide Bond Formation
This protocol outlines a general procedure for conjugating the deprotected Amino-PEG9-amine to a carboxylic acid-bearing ligand for a protein of interest (POI), a common step in PROTAC synthesis.
Materials:
-
Deprotected Amino-PEG9-amine
-
POI ligand with a terminal carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water and Brine
Procedure:
-
Activation of POI Ligand: In a clean, dry flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[6]
-
Coupling Reaction: Add the deprotected Amino-PEG9-amine (1.1 equivalents) to the activated POI ligand solution. Stir the reaction mixture at room temperature for 2-16 hours.[6]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the resulting PROTAC conjugate using an appropriate method, such as flash column chromatography or preparative HPLC.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the application of this compound.
Caption: The catalytic mechanism of a PROTAC.
Caption: Experimental workflow for a two-stage PROTAC synthesis.
References
In-Depth Technical Guide to Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Amino-PEG9-Boc, a heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
This compound, scientifically known as tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It features a terminal primary amine and a Boc-protected amine, connected by a nine-unit ethylene (B1197577) glycol chain. This structure imparts both hydrophilicity and reactive versatility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₅₂N₂O₁₁ | [1] |
| Molecular Weight | 556.69 g/mol | [1] |
| CAS Number | 890091-43-7 | [1][2] |
| Appearance | Colorless to light yellow liquid or oil | [2] |
| Purity | Typically >95% | [1][2] |
| Solubility | Soluble in water, DMSO, DMF, and DCM. | [2] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
Role in PROTAC Synthesis and Mechanism of Action
This compound is a key building block in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] The PEG linker in this compound serves to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7][8] The hydrophilic nature of the PEG chain can also enhance the solubility and cell permeability of the PROTAC molecule.[9]
The Boc-protected amine allows for orthogonal chemical synthesis. The free primary amine can be reacted with a functional group on one of the ligands (e.g., a carboxylic acid or an activated ester). Following this conjugation, the Boc group can be removed under acidic conditions to reveal a new primary amine, which can then be coupled to the second ligand. This stepwise approach prevents unwanted side reactions and allows for the controlled assembly of the PROTAC.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Experimental Protocols
While specific experimental protocols for this compound are often proprietary or found within the supplementary information of research articles, the following are representative procedures for key steps in its application.
Amide Coupling of this compound to a Carboxylic Acid-Containing Ligand
This protocol describes the coupling of the free primary amine of this compound to a ligand bearing a carboxylic acid functional group.
Materials:
-
This compound
-
Carboxylic acid-containing ligand (Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade water and acetonitrile
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a clean, dry flask, dissolve the Ligand-COOH (1.0 equivalent), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the Ligand-PEG9-NHBoc conjugate.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal primary amine.
Materials:
-
Ligand-PEG9-NHBoc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Ligand-PEG9-NHBoc conjugate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM (3x) may be necessary to ensure complete removal of residual TFA.
-
The resulting Ligand-PEG9-NH₂ can be used in the next coupling step, often without further purification.
The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker like this compound.
Characterization Data
The identity and purity of this compound and its conjugates are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | - A multiplet in the range of 3.5-3.7 ppm corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).- A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group. |
| Mass Spectrometry (ESI-MS) | - An [M+H]⁺ ion corresponding to the calculated molecular weight (557.7 g/mol ). |
Stability and Storage
This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container, protected from light and moisture. The Boc protecting group is sensitive to acidic conditions and will be cleaved. The primary amine can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure, hydrophilicity, and orthogonal reactive handles make it an ideal linker for the synthesis of complex biomolecules, most notably PROTACs. A thorough understanding of its physical properties and reactivity is essential for its successful application in the development of novel therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Amino-PEG9-Boc synthesis protocol
An In-depth Technical Guide to the Synthesis of Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The strategic placement of a Boc-protected amine and a free amine at opposite ends of a nine-unit polyethylene (B3416737) glycol (PEG) spacer allows for sequential and controlled conjugation strategies.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 1,26-diamino-4,7,10,13,16,19,22,25-octaoxahexacosane (diamino-nonaethylene glycol). This is accomplished by converting the terminal hydroxyl groups of nonaethylene glycol into good leaving groups, followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction.
The second stage focuses on the selective mono-N-Boc protection of the resulting diamine. This critical step utilizes the principle of statistical protection under controlled conditions to favor the formation of the mono-protected product over the di-protected byproduct.
Experimental Protocols
Stage 1: Synthesis of 1,26-Diamino-4,7,10,13,16,19,22,25-octaoxahexacosane (Diamino-nonaethylene glycol)
This stage is a two-step process starting from commercially available nonaethylene glycol.
2.1.1. Step 1: Di-mesylation of Nonaethylene Glycol
This procedure converts the terminal hydroxyl groups to mesylates, which are excellent leaving groups for the subsequent azidation step.
-
Materials:
-
Nonaethylene glycol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve nonaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (2.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (MsCl) (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-mesylated product. Purification can be achieved by column chromatography on silica (B1680970) gel.
-
2.1.2. Step 2: Azidation and Reduction to Diamino-nonaethylene glycol
This step involves the conversion of the di-mesylate to a di-azide, followed by reduction to the diamine.
-
Materials:
-
Di-mesylated nonaethylene glycol (from step 2.1.1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh₃) or Hydrogen gas with a Palladium catalyst (H₂/Pd-C)
-
Tetrahydrofuran (THF)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle
-
-
Procedure:
-
Dissolve the di-mesylated nonaethylene glycol (1 equivalent) in anhydrous DMF.
-
Add sodium azide (NaN₃) (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (B1210297) or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-azide.
-
Reduction of the Di-azide:
-
Using Triphenylphosphine (Staudinger Reduction): Dissolve the crude di-azide (1 equivalent) in THF. Add triphenylphosphine (2.2 equivalents) and stir at room temperature for 8-12 hours. Add water to the reaction and stir for an additional 1-2 hours to hydrolyze the aza-ylide intermediate. Concentrate the reaction mixture and purify by column chromatography or acid-base extraction to isolate the diamine.
-
Using Catalytic Hydrogenation: Dissolve the crude di-azide in ethanol (B145695) or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours at room temperature. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the diamino-nonaethylene glycol.
-
-
Stage 2: Selective Mono-N-Boc Protection of Diamino-nonaethylene glycol
This protocol is adapted from general procedures for the mono-Boc protection of symmetrical diamines.
-
Materials:
-
Diamino-nonaethylene glycol (from stage 1)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve the diamino-nonaethylene glycol (1 equivalent) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.8-1.0 equivalents) in the same solvent.
-
Slowly add the (Boc)₂O solution to the diamine solution dropwise over a period of 1-2 hours with vigorous stirring. The slow addition and slight sub-stoichiometric amount of (Boc)₂O are crucial to maximize the yield of the mono-protected product.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the formation of the mono-Boc product, di-Boc product, and remaining starting material.
-
Upon optimal formation of the mono-Boc product, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of the desired mono-Boc protected diamine, the di-Boc protected diamine, and unreacted starting material. This mixture must be purified by column chromatography on silica gel to isolate the pure this compound.
-
Data Presentation
| Parameter | Stage 1: Diamine Synthesis | Stage 2: Mono-Boc Protection |
| Starting Material | Nonaethylene glycol | Diamino-nonaethylene glycol |
| Key Reagents | 1. MsCl, TEA2. NaN₃3. PPh₃ or H₂/Pd-C | (Boc)₂O, TEA or DIPEA |
| Solvent | DCM, DMF, THF/EtOH | DCM or THF |
| Reaction Temperature | 0 °C to RT (Mesylation)80-100 °C (Azidation)RT (Reduction) | 0 °C to RT |
| Reaction Time | 12-16 h (Mesylation)12-24 h (Azidation)8-24 h (Reduction) | 8-12 hours |
| Typical Yield | 70-85% (over 2 steps) | 30-50% (after purification) |
| Purification Method | Column Chromatography (after mesylation), Acid-base extraction or Column Chromatography (after reduction) | Column Chromatography |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical steps in the synthesis of this compound.
The Strategic Role of Amino-PEG9-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG9-Boc is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the mechanism of action of this compound, not as a pharmacologically active agent itself, but as a critical molecular scaffold. Its polyethylene (B3416737) glycol (PEG) chain and strategically protected amine functionalities enable the precise and efficient conjugation of a target protein ligand and an E3 ubiquitin ligase ligand. This guide provides an in-depth exploration of its chemical properties, detailed experimental protocols for its use, and a visualization of the broader biological pathway it hijacks: the ubiquitin-proteasome system.
Core Principles of this compound Functionality
This compound is a chemical tool whose "mechanism of action" is defined by its structural components and their respective chemical reactivities. It consists of a nine-unit polyethylene glycol (PEG) spacer, flanked by a free primary amine (-NH₂) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.
-
The PEG Linker (-PEG9-) : The nine-unit PEG chain serves multiple crucial functions. It provides a flexible, hydrophilic spacer of a defined length to connect the two ligands. This spacing is critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[][2] Furthermore, the PEG component enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[3]
-
The Free Amine (Amino-) : The terminal primary amine is a nucleophile, readily available for conjugation to a ligand, typically one for the protein of interest (POI). This reaction is often achieved by forming a stable amide bond with an activated carboxylic acid (e.g., an NHS ester) on the ligand.[4][5]
-
The Protected Amine (-Boc) : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the other terminal amine.[4] This protection is the cornerstone of its utility, allowing for controlled, sequential synthesis. The Boc group is stable under basic and nucleophilic conditions, preventing the amine from reacting during the first conjugation step.[4] It can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a free amine for the second conjugation step (e.g., to the E3 ligase ligand).[6][7][8]
The Indirect Mechanism of Action: Enabling the Ubiquitin-Proteasome System
The ultimate mechanism of action of a PROTAC synthesized using this compound is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[][9] By bringing a target protein and an E3 ubiquitin ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein.[10][11] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, thus eliminating the target protein from the cell.[10][11][12]
Experimental Protocols and Data
The successful application of this compound in PROTAC synthesis relies on precise control of reaction conditions for the coupling and deprotection steps.
Boc Deprotection
The removal of the Boc group is the critical step to unmask the second amine for conjugation. This is typically achieved with a strong acid like TFA in an anhydrous solvent.
Table 1: Typical Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that cleaves the Boc group.[6][8] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred.[6][7] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[6] |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at 0°C to control exothermicity.[6] |
| Reaction Time | 30 - 120 minutes | Progress should be monitored by TLC or LC-MS.[6][7] |
Detailed Protocol: Boc Deprotection
-
Dissolve the Boc-protected PEG-conjugate in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add the desired volume of TFA dropwise to the stirred solution. For example, for a 25% TFA/DCM solution, add a volume of TFA equal to one-third of the DCM volume.
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the subsequent coupling step after thorough drying. Alternatively, for neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[13]
Amine Coupling via NHS Ester
The free amine of the deprotected PEG linker can be coupled to a second molecule, often an E3 ligase ligand, that has been activated as an N-hydroxysuccinimide (NHS) ester.
Table 2: Typical Conditions for Amine Coupling to an NHS Ester
| Parameter | Value | Notes |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants.[5][14] |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[4] |
| Base (optional) | DIPEA or Triethylamine (2-3 eq.) | Used if the amine is in its salt form (e.g., TFA salt) to act as the free base.[15] |
| Molar Excess of NHS Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the amine. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient.[15] |
| Reaction Time | 1 - 12 hours | Progress should be monitored by TLC or LC-MS.[15] |
Detailed Protocol: Amine Coupling
-
Dissolve the amine-PEG-ligand (TFA salt) in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the solution to neutralize the TFA salt and free the amine.
-
In a separate vial, dissolve 1.1-1.5 equivalents of the NHS ester-activated ligand in anhydrous DMF.
-
Add the NHS ester solution to the stirred amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water or mild aqueous acid/base to remove byproducts like NHS and excess base.
-
The final PROTAC product is then typically purified using column chromatography or preparative HPLC.
Synthesis and Workflow Visualization
The use of this compound enables a logical and controlled synthetic workflow for the assembly of PROTACs.
References
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. neb.com [neb.com]
- 15. Reddit - The heart of the internet [reddit.com]
The Multifaceted Role of Amino-PEG9-Boc in Modern Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG9-Boc has emerged as a critical chemical tool in the rapidly advancing fields of targeted protein degradation and bioconjugation. This heterobifunctional linker, featuring a nine-unit polyethylene (B3416737) glycol (PEG) chain, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a terminal reactive group, offers a unique combination of hydrophilicity, flexibility, and controlled reactivity. These characteristics are paramount in the rational design of sophisticated therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This in-depth technical guide elucidates the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its function in key biological processes.
Core Application: A Versatile Linker in Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] A PROTAC consists of two key ligands: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker, where this compound plays a crucial role.[2][4]
The PEG component of the linker imparts several advantageous properties to the PROTAC molecule. The hydrophilic nature of the PEG chain enhances the solubility of the often large and hydrophobic PROTAC, which can improve its pharmacokinetic profile and cell permeability.[3][4] Furthermore, the flexibility of the PEG linker is critical for allowing the PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[5]
The PROTAC Mechanism of Action
The signaling pathway initiated by a PROTAC is a prime example of induced proximity. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in an unproductive ternary complex geometry, leading to inefficient ubiquitination. The following table summarizes representative data from studies on PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | 12 | >1000 | <20 | [6] |
| ERα | VHL | 16 | 5 | >95 | [6] |
| TBK1 | VHL | <12 | Inactive | - | [7] |
| TBK1 | VHL | 21 | 3 | 96 | [7] |
| CDK9 | CRBN | 5 | 100 | 80 | [6] |
| CDK9 | CRBN | 13 | 10 | 95 | [6] |
Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation percentage. This data is illustrative of the trends observed for PEG linkers and is not specific to this compound.
Experimental Protocols
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using a Boc-protected amino-PEG linker typically involves a stepwise approach. The following diagram and protocol outline a general workflow.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Ligand
This protocol outlines the formation of an amide bond between the deprotected amino-PEG9 linker and a ligand (either for the POI or E3 ligase) that contains a carboxylic acid moiety.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing ligand (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the deprotected amino-PEG9 linker (1 equivalent) in anhydrous DMF and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring and Purification:
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC).
-
Upon completion, purify the product by preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Broader Applications in Bioconjugation
While its use in PROTACs is a major focus, the principles of using this compound extend to other areas of bioconjugation, including the development of Antibody-Drug Conjugates (ADCs).[5] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC. A hydrophilic PEG linker like the one derived from this compound can improve the aqueous solubility of the ADC, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile.[8]
The experimental protocols for Boc deprotection and amide coupling are broadly applicable to the synthesis of various bioconjugates. The choice of reactive groups on the linker and the biomolecule will determine the specific conjugation chemistry employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Amino-PEG9-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amino-PEG9-Boc, a versatile heterobifunctional linker crucial in the development of sophisticated bioconjugates and therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document will cover its chemical and physical properties, relevant experimental protocols, and its application in targeted protein degradation.
Introduction to this compound
This compound, with the CAS number 1818294-44-8, is a monodisperse polyethylene (B3416737) glycol (PEG) linker.[1][2] It features a terminal amine group and a tert-butyloxycarbonyl (Boc)-protected amine, making it a valuable tool for multi-step conjugation strategies. The nine ethylene (B1197577) glycol units confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3]
It is critical to distinguish this compound from a similar compound, Boc-amino-PEG9-amine (CAS No. 890091-43-7) . While both are PEG9 linkers with a Boc-protected amine, the key difference lies in the unprotected terminal group, which in the latter is also an amine. Careful selection based on the specific synthetic strategy is paramount.
The primary application of this compound is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] this compound serves as the linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[1][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1818294-44-8 | [1][2] |
| Molecular Formula | C25H51NO11 | [1][5] |
| Molecular Weight | 541.67 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid or solid | [1][5] |
| Purity | Typically >98% | [5] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The following are detailed methodologies for key experimental procedures involving this compound. These are generalized protocols and may require optimization for specific applications.
Boc Deprotection of this compound to Yield a Diamino-PEG9 Linker
This protocol describes the removal of the Boc protecting group to expose a second primary amine, which is then available for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylsilane (TIS) or other scavenger (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of linker) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a scavenger such as TIS (1-2 equivalents) to the solution to prevent side reactions if sensitive functional groups are present.
-
Slowly add TFA (10-20 equivalents) to the stirred solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected diamino-PEG9 linker.
Conjugation of a Carboxylic Acid-Containing Molecule to the Free Amine of this compound
This protocol outlines the coupling of a molecule bearing a carboxylic acid to the unprotected amine of this compound using standard carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a ligand for a target protein)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for EDC chemistry)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.1 equivalents) or HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid. If using EDC, DIPEA (2-3 equivalents) may be added.
-
Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
If using DCC, a urea (B33335) byproduct will precipitate. Filter the reaction mixture to remove the precipitate.
-
Purify the resulting conjugate by column chromatography on silica (B1680970) gel or by preparative HPLC.
Visualization of Application in PROTACs
The primary role of this compound is as a linker in the formation of PROTACs. The following diagrams illustrate the general workflow of PROTAC synthesis and the mechanism of action.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Caption: The mechanism of action for a PROTAC, illustrating targeted protein degradation.
References
The Strategic Application of Amino-PEG9-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amino-PEG9-Boc, a heterobifunctional linker of significant interest in the development of targeted therapeutics. We will delve into its chemical properties, its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its application. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working at the cutting edge of novel therapeutic modalities.
Core Properties of this compound
This compound is a chemical tool featuring a nine-unit polyethylene (B3416737) glycol (PEG) chain, flanked by a Boc-protected amine at one end and a free amine at the other. This structure imparts desirable physicochemical properties crucial for its function in drug development.
| Property | Value | Source |
| Molecular Weight | 556.69 g/mol | [1] |
| Chemical Formula | C25H52N2O11 | [1] |
| Appearance | Colorless oil | [1] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | [1] |
The PEG component of the linker enhances the aqueous solubility and cell permeability of the resulting conjugate, which are often challenges in drug development. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis of complex molecules, preventing unwanted side reactions. This protecting group is stable under a range of conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.
The Role of this compound in PROTACs
The primary application of this compound is as a flexible linker in the synthesis of PROTACs.[2] PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker is a critical determinant of a PROTAC's efficacy. Its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[4] PEG linkers, such as this compound, are widely used due to their ability to improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[5]
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for PROTACs relies on the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells.[3][6]
The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[7]
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a PROTAC molecule, which could utilize a linker like this compound. This protocol is a generalized procedure and may require optimization based on the specific ligands being used.
Boc Deprotection of this compound
Objective: To remove the Boc protecting group from this compound to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add TFA (e.g., 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the excess TFA by carefully adding saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected Amino-PEG9-amine.
Amide Bond Formation with a Carboxylic Acid-Functionalized Ligand
Objective: To couple the deprotected Amino-PEG9-amine with a ligand containing a carboxylic acid functional group.
Materials:
-
Deprotected Amino-PEG9-amine (from step 4.1)
-
Carboxylic acid-functionalized ligand (e.g., a ligand for an E3 ligase)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Amino-PEG9-amine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to isolate the ligand-linker conjugate.
A similar amide bond formation protocol can be used to attach the second ligand to the other end of the PEG linker, completing the PROTAC synthesis.
Application in Targeting the BCR-ABL Oncoprotein
A clinically relevant application of PROTAC technology is in the targeting of the BCR-ABL fusion oncoprotein, the driver of Chronic Myeloid Leukemia (CML).[2][5] While tyrosine kinase inhibitors (TKIs) are the standard of care, issues of resistance and relapse persist. PROTACs offer an alternative therapeutic strategy by inducing the degradation of BCR-ABL, potentially overcoming TKI resistance mechanisms.[8][9] In this context, a linker such as this compound would be used to connect a BCR-ABL binding moiety to an E3 ligase ligand, thereby targeting the oncoprotein for destruction via the ubiquitin-proteasome pathway.[8]
Conclusion
This compound is a valuable and versatile tool in the synthesis of advanced therapeutics, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined structure, incorporating a flexible and hydrophilic PEG chain and a strategically placed Boc-protecting group, allows for the controlled and efficient construction of PROTAC molecules. The ability to modulate the physicochemical properties and spatial orientation of these heterobifunctional molecules through the rational design of linkers like this compound is a key driver in the development of next-generation therapies for a wide range of diseases.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. scispace.com [scispace.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Solubility of Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Amino-PEG9-Boc, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the available qualitative data and furnishes a comprehensive, adaptable experimental protocol for determining its solubility in various solvents.
Core Concepts of this compound Solubility
This compound, also known as Boc-NH-PEG9-CH2CH2NH2, possesses a structure that dictates its solubility profile. The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protected amine group (Boc), and a free amine group. The PEG chain significantly enhances solubility in aqueous and polar organic solvents. The Boc protecting group, being somewhat nonpolar, can influence its solubility in certain organic media.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in common laboratory solvents based on information from various chemical suppliers.[1][2] It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as purity, temperature, and the presence of other solutes.
| Solvent | Type | Reported Solubility |
| Water | Protic | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][2] |
| Dichloromethane (DCM) | Chlorinated | Soluble[1][2] |
| Tetrahydrofuran (THF) | Ether | Soluble[2] |
| Acetonitrile | Polar Aprotic | Soluble[2] |
Experimental Protocol: Determination of this compound Solubility
The following is a generalized experimental protocol for the quantitative determination of this compound solubility. This protocol can be adapted based on the specific laboratory equipment and desired precision.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, DMSO, DMF, DCM)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument for quantification.
Methodology:
-
Preparation of Stock Solution (for calibration curve):
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation for Solubility Determination:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The solution should be continuously agitated during this time.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted supernatant from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Mandatory Visualization
The following diagrams illustrate key aspects of working with this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between the molecular structure of this compound and its solubility.
References
The Strategic Imperative of Boc-Protected PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and therapeutic development, the precise and controlled assembly of molecular entities is paramount. Boc-protected Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering a powerful combination of biocompatibility, hydrophilicity, and synthetic versatility. This technical guide provides a comprehensive exploration of the core principles, applications, and methodologies associated with Boc-protected PEG linkers, enabling researchers to strategically leverage these critical components in the design of next-generation therapeutics and diagnostics.
Core Principles of Boc Protection in PEG Linkers
The tert-butyloxycarbonyl (Boc) group serves as a crucial temporary shield for primary and secondary amines within a PEG linker.[1] This protection is fundamental to multi-step synthetic strategies, preventing unwanted side reactions and allowing for the selective modification of other functional groups on the linker or a conjugated molecule.[1] The Boc group's defining characteristic is its stability in a wide range of chemical environments, including basic and nucleophilic conditions, while being readily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This acid-labile nature is the cornerstone of its utility in complex bioconjugate synthesis.[1]
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a distinct reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are particularly instrumental.[1][3] This arrangement facilitates a controlled, stepwise approach to building intricate molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The Advantage of the PEG Spacer
The incorporation of a PEG spacer into a linker molecule offers several significant advantages in biopharmaceutical development.[2][4][5] PEGylation, the process of attaching PEG chains to molecules, can:
-
Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments, which is critical for formulation and administration.[2][3][6]
-
Prolong Circulation Half-Life: The PEG chain creates a hydrated shield around the conjugated molecule, protecting it from enzymatic degradation and reducing renal clearance.[4][6][7] This leads to a longer circulation time in the bloodstream, potentially reducing dosing frequency.[5][6]
-
Reduce Immunogenicity: The shielding effect of the PEG linker can mask the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[4][5][7]
-
Improve Stability: PEGylation can enhance the overall stability of therapeutic proteins and peptides.[8][9]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic strategy. The following tables provide a summary of key quantitative data related to the use of Boc-protected PEG linkers.
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA in DCM | Room Temperature | 3-12 | >90 |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp. | 1-2 | >95 |
| NHS Ester Activation | EDC, Sulfo-NHS in DMF/DMSO (pH 4.5-6.0) | Room Temperature | 0.25-0.5 | High |
| Amine Coupling | Amine-containing molecule in buffer (pH 7.2-8.5) | Room Temperature | 1-2 | Variable |
Table 1: Representative Reaction Conditions for Boc Protection, Deprotection, and Conjugation. [1][10][11][12]
| Acidic Condition | Common Scavengers | Key Considerations |
| 20-50% TFA in DCM | TIS (2.5-5% v/v) | Most common and effective method. Scavengers are used for acid-sensitive residues. |
| 4M HCl in 1,4-Dioxane | None | A stronger acid system that can be used if TFA is not effective. |
| Dry HCl gas in EtOAc | None | Used under strictly anhydrous conditions to avoid ester cleavage.[13] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. [1][11][13]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Cleavage Condition | Mild Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Stability | Base and nucleophile stable | Acid stable |
| Primary Application | General bioconjugation, SPPS | Solid-Phase Peptide Synthesis (SPPS) |
Table 3: Comparison of Boc and Fmoc Protecting Groups. [1][]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yield results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][11]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[11]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[11]
-
If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][11]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporation with toluene (B28343) can help remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][11]
Protocol 3: Conjugation of a Boc-NH-PEG-COOH Linker to a Primary Amine
This two-stage protocol describes the activation of the carboxylic acid terminus of a Boc-protected PEG linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a molecule containing a primary amine.[12]
Stage 1: NHS Ester Activation
Materials:
-
Boc-amino-PEG-acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
Procedure:
-
Dissolve the Boc-amino-PEG-acid in anhydrous DMF or DMSO.[12]
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.[12]
-
Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.
-
React for 15-30 minutes at room temperature. The activated Boc-amino-PEG-NHS ester is now ready for immediate use.[12]
Stage 2: Amine Coupling
Materials:
-
Activated Boc-amino-PEG-NHS ester solution
-
Target molecule with a primary amine in a suitable buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution.[12]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[12]
-
Optionally, quench the reaction by adding Quenching Buffer to hydrolyze any unreacted NHS esters.[12]
-
Purify the resulting conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.[10]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of Boc-protected PEG linkers.
Caption: Workflow for the Boc protection of an amino-PEG linker.
Caption: Workflow for the Boc deprotection of a PEG linker using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. betalifesci.com [betalifesci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][][3] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][4][5] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[6][] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[8][9] This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in the rational design of potent and effective protein degraders.
The PROTAC Mechanism of Action
PROTACs function as catalytic adapters, bringing a target protein and an E3 ubiquitin ligase into close proximity.[][10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][3] The linker's role is pivotal in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of this process.[6]
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.[8][] Approximately 55% of reported PROTACs utilize PEG or alkyl chains as their sole linker motif.[6]
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their high molecular weight and often lipophilic nature, which can lead to poor aqueous solubility.[5][8] The incorporation of hydrophilic PEG chains is a well-established strategy to counteract this.[4][8][9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's solubility and compatibility with physiological environments.[8][] By tuning the number of PEG units, researchers can modulate key physicochemical properties like the topological polar surface area (TPSA) and lipophilicity, which are crucial for drug-like characteristics.[][6]
Facilitating Ternary Complex Formation
The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[12][13]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[][12]
-
If the linker is too long, it may not effectively bring the two proteins into the required proximity for efficient ubiquitination, or it could lead to an entropic penalty upon binding.[12][14]
PEG linkers offer a desirable balance of flexibility and defined length.[] Their conformational flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive geometry for ubiquitination.[1] The ability to systematically synthesize PROTACs with varying numbers of PEG units allows for empirical optimization of the linker length for any given target and E3 ligase pair.[4][9][15]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increasing the polar surface area can negatively impact permeability, the flexibility of PEG linkers can enable a phenomenon known as the "chameleon effect".[1][12] This effect describes the ability of flexible linkers to allow the PROTAC to adopt a more compact, folded conformation in the hydrophobic environment of the cell membrane.[16][17] This folding can shield polar groups, reducing the effective polar surface area and facilitating membrane traversal.[5][16][18] However, excessively long PEG linkers can still negatively impact permeability, requiring a careful balance to be struck between solubility and cellular uptake.[12]
Quantitative Impact of PEG Linkers on PROTAC Performance
The optimization of PEG linker length is a crucial step in PROTAC development, with direct and measurable impacts on degradation efficiency. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The tables below summarize quantitative data from studies on different target proteins, illustrating the critical influence of PEG linker length.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [12][19]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation demonstrates that a 16-atom linker length was optimal for maximizing degradation.[12][19] |
Table 2: Effect of PEG Linker Length on BRD4 Degradation (Thalidomide-Based PROTACs) [20]
| PROTAC Compound | PEG Units | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | 2 | >100 | ~60 | Cereblon | HEK293T |
| PROTAC B | 3 | ~50 | ~80 | Cereblon | HEK293T |
| PROTAC C | 4 | ~25 | >90 | Cereblon | HEK293T |
| PROTAC D | 5 | <10 | >95 | Cereblon | HEK293T |
| PROTAC E | 6 | ~30 | >90 | Cereblon | HEK293T |
| Data compiled from studies on BRD4 degradation suggest that a PEG5 linker provides the optimal balance for potent degradation.[20] |
Visualization of Key Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
References
- 1. chempep.com [chempep.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the dynamic interplay of proteins governs nearly all cellular processes. Bifunctional crosslinkers are powerful chemical tools that enable researchers to covalently link interacting molecules, providing a snapshot of these interactions in time and space.[1] These reagents possess at least two reactive groups connected by a spacer arm, allowing them to form stable bonds with specific functional groups on proteins and other biomolecules. This guide provides a comprehensive overview of bifunctional crosslinkers, their chemistries, applications in drug development, and detailed experimental protocols to facilitate their effective use in research.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly categorized based on the identity and reactivity of their functional groups.[2][3] This classification informs the experimental design and the types of molecular interactions that can be investigated.
-
Homobifunctional Crosslinkers : These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group, such as linking the primary amines of two proteins.[2][3][4] They are particularly useful for creating intramolecular crosslinks, polymerizing molecules, and assessing protein interactions.[3][4]
-
Heterobifunctional Crosslinkers : Possessing two different reactive groups, these crosslinkers allow for the sequential conjugation of molecules with distinct functional groups, minimizing unwanted polymerization or self-conjugation.[2][3] This controlled, two-step reaction is highly advantageous in creating specific conjugates, such as in the development of antibody-drug conjugates (ADCs).[5]
-
Zero-Length Crosslinkers : These crosslinkers facilitate the direct conjugation of two molecules without becoming part of the final bond.[6] Carbodiimides like EDC are prime examples, activating carboxyl groups to react with primary amines.[6]
-
Photoreactive Crosslinkers : A subset of heterobifunctional crosslinkers, these reagents contain one functional group that is chemically inert until activated by UV light.[3] This feature provides temporal control over the crosslinking reaction, enabling the capture of transient interactions at specific moments.[1]
Classification of bifunctional crosslinkers.
Quantitative Data Summary
The selection of a crosslinker is critically dependent on its physicochemical properties. The spacer arm length dictates the distance between the linked functional groups, while the reactivity of the functional ends determines the specificity of the conjugation. The following tables summarize these key parameters for a selection of common bifunctional crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | 11.4 | No | Yes |
| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | No |
| BS2G (Bis[sulfosuccinimidyl] glutarate) | Sulfo-NHS ester | 7.7 | No | Yes |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | Yes (DTT) | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester | 12.0 | Yes (DTT) | Yes |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | No |
| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | No |
Data sourced from multiple references, including[4][7][8].
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3 | No | Yes |
| SDA (Succinimidyl 4,4'-azipentanoate) | NHS ester | Diazirine | 3.9 | No | No |
| Sulfo-SDA | Sulfo-NHS ester | Diazirine | 3.9 | No | Yes |
| LC-SDA | NHS ester | Diazirine | 12.5 | No | No |
| Sulfo-LC-SDA | Sulfo-NHS ester | Diazirine | 12.5 | No | Yes |
Data sourced from multiple references, including[7][8][9][10].
Table 3: Zero-Length Crosslinker
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl | Amine | 0 |
Data sourced from.
Experimental Protocols & Methodologies
Successful crosslinking experiments depend on carefully planned and executed protocols. The following sections provide detailed methodologies for common crosslinking applications.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of two proteins using the heterobifunctional crosslinker SMCC, which is widely used in creating antibody-drug conjugates and other protein conjugates.[5][11]
Materials:
-
Protein 1 (amine-containing, e.g., antibody) in amine-free buffer (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Protein 2 (sulfhydryl-containing, e.g., enzyme or drug-linker)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds
-
Quenching reagent (optional, e.g., cysteine)
Procedure:
-
Preparation of SMCC Stock Solution: Allow the vial of SMCC to equilibrate to room temperature before opening. Prepare a 50 mM solution of SMCC by dissolving it in anhydrous DMSO or DMF.[7]
-
Activation of Protein 1:
-
Removal of Excess SMCC: Immediately following incubation, remove non-reacted SMCC using a desalting column equilibrated with conjugation buffer. This step is crucial to prevent the quenching of sulfhydryl groups on Protein 2.[11]
-
Preparation of Protein 2: If Protein 2 contains disulfide bonds, reduce them with a suitable reducing agent like TCEP to generate free sulfhydryls. Remove the reducing agent using a desalting column.[11]
-
Conjugation Reaction:
-
Immediately add the purified, maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2. The optimal molar ratio should be determined empirically.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
-
Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.
-
Purification: Purify the final conjugate using size-exclusion or affinity chromatography to remove unreacted proteins and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Amino-PEG9-Boc: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Amino-PEG9-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and drug development professionals, this document outlines the core properties of this compound, compiles supplier information, details experimental protocols, and presents key molecular and experimental workflows through descriptive diagrams.
Core Properties and Supplier Specifications
This compound, also known by its systematic name t-Boc-N-amido-PEG9-amine, is a versatile chemical tool featuring a nine-unit polyethylene (B3416737) glycol (PEG) spacer. This linker possesses a terminal primary amine and a Boc-protected amine, allowing for sequential and controlled conjugation reactions. The hydrophilic PEG chain enhances the solubility and bioavailability of conjugated molecules.[1][2]
Below is a summary of specifications from various suppliers to aid in the selection of reagents for your research needs.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BroadPharm | BP-22604 | 95% | 556.7 | 890091-43-7 | -20°C |
| Chem-Impex | - | ≥ 97% | 556.69 | 890091-43-7 | ≤ -20°C |
| Conju-Probe | CP-1119 | >95% | 556.69 | N/A | 0-10°C |
| Precise PEG | AG-2334 | > 96% | 556.69 | 890091-43-7 | -18°C (long term) |
| Biopharma PEG | - | ≥95% | 556.69 | 890091-43-7 | -5°C |
| Sigma-Aldrich | LEYH9ACF89D6 | 97% | - | 890091-43-7 | 2-8°C |
Experimental Protocols
The utility of this compound lies in its bifunctional nature, which allows for a stepwise approach to synthesizing complex molecules. The following protocols are generalized procedures for the deprotection of the Boc group and subsequent conjugation reactions.
Boc Deprotection of this compound
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.
General Protocol for Amine Coupling via NHS Ester Activation
This protocol describes the conjugation of a carboxyl-containing molecule to the newly deprotected primary amine of the PEG linker via an N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
Deprotected Amino-PEG9-amine
-
Carboxyl-containing molecule
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxyl-containing molecule (1 equivalent), NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve the deprotected Amino-PEG9-amine (1 equivalent) in anhydrous DMF or DMSO and add TEA or DIPEA (2-3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound and its applications.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
The Core of Purity: An In-depth Technical Guide to Synthetic Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Amino-PEG9-Boc. The purity of this heterobifunctional linker is critical for its successful application in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted drug delivery systems. This document outlines detailed experimental protocols and data presentation to ensure the highest quality of this essential reagent.
Introduction to this compound
This compound, with the chemical formula C₂₅H₅₂N₂O₁₁, is a valuable crosslinking reagent featuring a terminal primary amine and a Boc-protected amine, separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the orthogonal protecting groups allow for sequential and controlled bioconjugation strategies. Given its role in constructing precisely defined molecular architectures, stringent purity control is paramount.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. A representative synthetic pathway is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol outlines a representative multi-step synthesis of this compound.
Materials:
-
Nonethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Ammonia (NH₃)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Hydrogen (H₂)
-
10% Palladium on carbon (Pd/C)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Step 1: Mono-tosylation of Nonethylene Glycol
-
Dissolve nonethylene glycol (1 equivalent) in pyridine at 0 °C.
-
Slowly add a solution of TsCl (1.1 equivalents) in pyridine.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with EtOAc.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (Hexanes:EtOAc gradient) to yield mono-tosylated PEG9.
Step 2: Azidation
-
Dissolve the mono-tosylated PEG9 (1 equivalent) in DMF.
-
Add NaN₃ (3 equivalents) and heat the mixture to 80 °C.
-
Stir for 12-16 hours, monitoring by TLC.
-
Cool to room temperature, add water, and extract with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate to yield Azido-PEG9-alcohol.
Step 3-6: Subsequent Transformations The subsequent steps of mesylation, amination, Boc protection, and reduction follow standard organic chemistry procedures. Careful purification at each stage, primarily through flash column chromatography, is crucial to minimize the carryover of impurities.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, reaction byproducts, and oligomeric PEG impurities. A combination of liquid-liquid extraction and column chromatography is typically employed.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh) or Amine-functionalized silica gel
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) (for standard silica)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase. For basic compounds like this compound on standard silica, a mobile phase of DCM with a small percentage of MeOH and a trace of ammonium hydroxide is recommended to prevent peak tailing. Alternatively, an amine-functionalized silica column can be used with a neutral solvent system (e.g., Hexanes/EtOAc or DCM/MeOH).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., 0-10% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purity Analysis of this compound
A suite of analytical techniques is used to determine the purity of the final product, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Purity | ≥ 95% | RP-HPLC |
| Molecular Weight | 556.69 g/mol | Mass Spectrometry |
| Chemical Identity | Conforms | ¹H NMR, ¹³C NMR |
| Appearance | Colorless Oil | Visual Inspection |
Experimental Protocols: Purity Analysis
Caption: Purity analysis workflow for this compound.
4.2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the peak area percentage of the main component.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD).
-
¹H NMR: The spectrum should show characteristic peaks for the Boc group (singlet around 1.4 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the methylene (B1212753) groups adjacent to the amines.
-
¹³C NMR: The spectrum should confirm the number of unique carbon environments consistent with the structure.
4.2.3. Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Analysis: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 557.7.
Common Impurities
Vigilant monitoring for potential impurities is essential. Common impurities can arise from incomplete reactions or side reactions during the synthesis.
| Impurity Type | Potential Source |
| PEG oligomers of varying lengths | Impure starting nonethylene glycol. |
| Bis-Boc protected PEG-diamine | Reaction of both ends of a PEG-diamine impurity in the starting material. |
| Unprotected Amino-PEG9-amine | Incomplete Boc protection or premature deprotection during workup. |
| Residual solvents | Incomplete removal of solvents used in synthesis and purification. |
| Ethylene oxide, 1,4-dioxane | Potential contaminants from the industrial production of PEG starting materials. |
Conclusion
The synthesis and purification of high-purity this compound demand rigorous adherence to well-defined protocols and comprehensive analytical characterization. This guide provides the necessary framework for researchers and drug development professionals to produce and verify the quality of this critical reagent, thereby ensuring the reliability and reproducibility of their scientific endeavors.
Methodological & Application
Application Notes and Protocols for the Synthesis of a PROTAC Utilizing an Amino-PEG9-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three primary components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the stepwise synthesis of these complex molecules, allowing for controlled, sequential conjugation of the POI and E3 ligase ligands.[5]
This document provides a detailed, two-stage protocol for the synthesis of a model PROTAC, starting with the commercially available linker, Amino-PEG9-Boc. This process involves the sequential amide coupling of two generic ligands, represented here as "E3-Ligand-COOH" (e.g., a pomalidomide (B1683931) derivative) and "POI-Ligand-COOH" (e.g., a JQ1 derivative), to the PEG linker.
Principle of the Synthesis
The synthesis is conducted in a linear, stepwise fashion, beginning with the free amine of the this compound linker.
-
Step 1: E3 Ligase Ligand Conjugation. The free primary amine of the this compound linker is coupled with the carboxylic acid of the E3 ligase ligand. This reaction forms a stable amide bond, yielding a Boc-protected E3-Linker intermediate.
-
Step 2: Boc Deprotection. The Boc protecting group on the distal end of the PEG linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new primary amine.
-
Step 3: POI Ligand Conjugation. The newly exposed amine on the E3-Linker intermediate is coupled with the carboxylic acid of the POI ligand to form the final PROTAC molecule.
-
Step 4: Purification. The final PROTAC product is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the key quantitative data for each major stage of the synthesis protocol.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Step | Reagent | Molar Equivalents (eq.) | Solvent | Temperature | Reaction Time |
| 1. E3 Ligand Coupling | This compound | 1.0 | DMF | Room Temp. | 2-16 h |
| E3-Ligand-COOH | 1.1 | ||||
| HATU | 1.2 | ||||
| DIPEA | 3.0 | ||||
| 2. Boc Deprotection | Boc-PEG9-E3 Intermediate | 1.0 | DCM | Room Temp. | 1-2 h |
| Trifluoroacetic Acid (TFA) | ~50% (v/v) | ||||
| 3. POI Ligand Coupling | Amine-PEG9-E3 TFA Salt | 1.0 | DMF | Room Temp. | 2-16 h |
| POI-Ligand-COOH | 1.1 | ||||
| HATU | 1.2 | ||||
| DIPEA | 4.0 |
Table 2: Representative Yields and Purity
| Step | Product | Typical Yield | Purity (Pre-Purification) | Final Purity (Post-HPLC) |
| 1. E3 Ligand Coupling | Boc-PEG9-E3 Intermediate | 80-95% | >90% | N/A |
| 2. Boc Deprotection | Amine-PEG9-E3 TFA Salt | Quantitative | Used Crude | N/A |
| 3. POI Ligand Coupling | Crude Final PROTAC | 60-85% | 70-85% | N/A |
| 4. Purification | Purified Final PROTAC | >95% | N/A | >98% |
Experimental Protocols
Materials and Reagents
-
This compound
-
E3-Ligand-COOH (e.g., Pomalidomide-C2-COOH)
-
POI-Ligand-COOH (e.g., (+)-JQ1 carboxylic acid)[6]
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reversed-phase silica (B1680970) gel (C18) for preparative HPLC
-
Acetonitrile (ACN, HPLC grade)
-
Ammonium Acetate buffer (20 mM, pH 7)[7]
Step 1: Synthesis of Boc-PEG9-E3 Intermediate (Amide Coupling)
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the free amine of the this compound linker.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3-Ligand-COOH (1.1 eq.) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.).[5]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-PEG9-E3 intermediate. This product is often of sufficient purity to proceed to the next step without further purification.
Step 2: Boc Deprotection
This step removes the Boc protecting group to expose the terminal primary amine.
-
Dissolve the crude Boc-PEG9-E3 intermediate (1.0 eq.) from Step 1 in anhydrous DCM.
-
Add an equal volume of TFA (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.[5][8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting crude Amine-PEG9-E3 TFA salt is typically used directly in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (Amide Coupling)
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand to the newly deprotected amine of the E3-linker intermediate.
-
Under an inert atmosphere, dissolve the POI-Ligand-COOH (1.1 eq.) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq.) and DIPEA (4.0 eq.). Note the increased amount of base needed to neutralize the TFA salt from the previous step.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the crude Amine-PEG9-E3 TFA salt (1.0 eq.) from Step 2 in a minimal amount of anhydrous DMF and add it to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[5]
-
Once the reaction is complete, perform an aqueous workup as described in Step 1 (dilution with EtOAc, washing with water and brine, drying, and concentration) to yield the crude final PROTAC.
Step 4: Purification of the Final PROTAC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying the final PROTAC to a high degree of purity.[9]
-
Sample Preparation: Dissolve the crude PROTAC from Step 3 in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase (e.g., 95:5 Water/ACN with buffer).
-
HPLC Conditions:
-
Column: C18 stationary phase preparative column.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at an appropriate wavelength for the POI and E3 ligase ligands (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical LC-MS. Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizations
The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow described in this protocol.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for an this compound PROTAC.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 4. peptide-yy.com [peptide-yy.com]
- 5. benchchem.com [benchchem.com]
- 6. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation with Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG9-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This heterobifunctional linker is a valuable tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] The nine-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine allows for a controlled, stepwise conjugation strategy.[5][6]
These application notes provide detailed protocols for the deprotection of the Boc group and subsequent conjugation of the exposed amine to a target molecule. It also includes information on the characterization and purification of the final bioconjugate.
Product Information
Chemical Properties
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | [7] |
| Molecular Formula | C25H51NO11 | [8] |
| Molecular Weight | 541.67 g/mol | [8] |
| Appearance | Colorless to light yellow liquid/oil | [7][9] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | [5][9] |
| Storage | Store at -20°C for long-term stability | [7][8] |
Applications
This compound is a versatile linker for various bioconjugation applications:
-
PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of proteins.[1][2][10]
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.[4][11]
-
Peptide and Protein Modification: The PEG spacer can improve the solubility and stability of peptides and proteins.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected product, Amino-PEG9-NH2 as a TFA salt, can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.
Expected Outcome:
The deprotection reaction typically proceeds with high efficiency.
| Parameter | Typical Value |
| Reaction Time | 1-2 hours |
| Yield | >95% (crude) |
| Purity | High, with residual TFA |
Protocol 2: Conjugation of Deprotected Amino-PEG9-Amine to a Carboxyl-Containing Molecule via NHS Ester Chemistry
This protocol outlines the conjugation of the deprotected Amino-PEG9-Amine to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug, through the formation of a stable amide bond. This is a two-step process involving the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the amine.
Materials:
-
Deprotected Amino-PEG9-Amine (from Protocol 1)
-
Carboxyl-containing molecule (e.g., protein, peptide, small molecule)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
Step 2a: Activation of the Carboxyl-Containing Molecule
-
Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours to generate the NHS ester. The progress of the activation can be monitored by LC-MS.
Step 2b: Conjugation to Deprotected Amino-PEG9-Amine
-
Dissolve the deprotected Amino-PEG9-Amine (1 equivalent) in the reaction buffer (for proteins) or anhydrous DMF/DMSO (for small molecules). If starting from the TFA salt, neutralize the solution with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the activated NHS ester solution from Step 2a to the amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the formation of the conjugate by LC-MS or HPLC.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.
-
Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.[12]
Illustrative Data for a Typical Conjugation Reaction:
| Parameter | Typical Value |
| Molar Ratio (Amine:NHS Ester) | 1:1 to 1:1.5 |
| Reaction Time | 2-12 hours |
| Conjugation Efficiency | 50-80% (can vary significantly based on substrates) |
| Final Purity (post-purification) | >95% |
Characterization of the Bioconjugate
The successful synthesis of the this compound conjugate should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Result |
| LC-MS | To confirm the molecular weight of the final conjugate. | The observed mass should correspond to the sum of the molecular weights of the two starting molecules minus the mass of water (18.02 Da). |
| RP-HPLC | To assess the purity of the conjugate and separate it from starting materials. | A new peak with a different retention time from the starting materials should be observed, representing the conjugate. |
| NMR Spectroscopy | To provide detailed structural confirmation of the conjugate. | The NMR spectrum should show signals corresponding to both conjugated molecules and the PEG linker. |
| FTIR Spectroscopy | To identify the formation of the amide bond. | The appearance of a characteristic amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹). |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Boc-amino-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of Amino-PEG9-Boc with TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from Amino-PEG9-Boc using trifluoroacetic acid (TFA). The Boc group is a widely used amine protecting group in organic synthesis, particularly in bioconjugation and drug delivery, due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[1]
Introduction
The deprotection of Boc-protected amines is a critical step in the synthesis of PEGylated molecules, enabling the subsequent conjugation of the newly exposed amine to other molecules of interest such as proteins, peptides, or small molecule drugs.[1] Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose, facilitating the cleavage of the Boc group through acidolysis.[1][2] The reaction proceeds by protonation of the carbamate (B1207046) oxygen by TFA, followed by the loss of a tert-butyl carbocation to form a carbamic acid, which then decarboxylates to yield the free amine as a TFA salt.[3] This process is typically rapid and clean, often proceeding to completion within minutes to a few hours at room temperature.[4][5]
This application note outlines the general procedure, key reaction parameters, work-up techniques, and analytical methods to monitor and confirm the successful deprotection of this compound.
Data Presentation
The following table summarizes typical reaction conditions for the Boc deprotection of amino compounds using TFA. These parameters serve as a robust starting point for the deprotection of this compound and can be optimized as needed.
| Parameter | Value | References |
| TFA Concentration | 20-50% (v/v) in Dichloromethane (B109758) (DCM) | [1][2][6] |
| Temperature | 0°C to Room Temperature (20-25°C) | [1][2][7] |
| Reaction Time | 30 minutes - 2 hours | [1][2][7] |
| Substrate Concentration | 0.1 - 0.2 M in DCM | [2] |
Experimental Protocols
This section provides a detailed methodology for the Boc deprotection of this compound in solution.
Materials:
-
Boc-NH-PEG9-COOH (or other Boc-protected Amino-PEG9 derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (B28343) (optional, for removal of residual TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Analytical instruments for reaction monitoring (TLC, LC-MS, ¹H NMR)
Protocol: Solution-Phase Boc Deprotection
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.[2]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[2] For substrates sensitive to the generated tert-butyl cation, a scavenger such as triisopropylsilane (B1312306) (TIS) can be added (2.5-5% v/v).[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the progress of the reaction until the starting material is fully consumed, which typically takes 1-2 hours.[2] This can be done using Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy.[2][6]
-
TLC: The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[2]
-
LC-MS: This technique can be used to quantify the starting material and the product.[2]
-
¹H NMR: Monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2][6]
-
-
Work-up and Purification:
-
Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2] To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[2]
-
Neutralization (Aqueous Work-up): If the free amine is desired, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[2][7]
-
Direct Use of TFA Salt: The resulting TFA salt of the deprotected amine can often be used directly in subsequent reactions without the need for neutralization.[2][7]
-
Mandatory Visualization
References
Coupling Amino-PEG9-Boc to a Target Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of molecules by improving their pharmacokinetics and pharmacodynamics. The process of attaching PEG chains, known as PEGylation, can increase the hydrodynamic volume of a molecule, which prolongs its plasma half-life by reducing renal clearance. PEGylation can also shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[1][2]
Amino-PEG9-Boc is a heterobifunctional linker featuring a nine-unit polyethylene glycol chain. One terminus is an amine group protected by a tert-butyloxycarbonyl (Boc) group, and the other end is available for conjugation. The Boc protecting group is stable under a wide range of conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[3][4] This primary amine can then be covalently coupled to a target ligand.
These application notes provide detailed protocols for the deprotection of this compound and its subsequent coupling to a target ligand containing a carboxylic acid, a common functional group in many biomolecules.
Principle of the Reaction
The coupling of this compound to a target ligand with a carboxylic acid functional group is a two-stage process. First, the Boc-protected amine is deprotected to yield a free primary amine. Second, this amine is coupled to the carboxylic acid of the target ligand through the formation of a stable amide bond. This amide bond formation is typically facilitated by the use of carbodiimide (B86325) crosslinking agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]
The EDC activates the carboxyl group on the target ligand, forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester.[5] This NHS ester then readily reacts with the primary amine of the deprotected Amino-PEG9 to form a stable amide linkage.[7]
Core Experimental Workflow
Caption: Overall experimental workflow for coupling this compound to a target ligand.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to generate the free amine.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next coupling step.
Protocol 2: EDC/NHS Coupling of Deprotected Amino-PEG9-Amine to a Target Ligand
This protocol outlines the coupling of the deprotected Amino-PEG9-Amine to a target ligand containing a carboxylic acid.
Materials and Reagents:
-
Deprotected Amino-PEG9-Amine (from Protocol 1)
-
Target ligand with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation
-
Phosphate-buffered saline (PBS) for aqueous coupling
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Reaction Parameter Guidelines
| Parameter | Recommended Range | Notes |
| Molar Ratio (EDC:NHS) | 1:1 to 1:1.2 | A slight excess of NHS can improve the stability of the active ester. |
| Molar Ratio (EDC/NHS:Carboxyl) | 1.5:1 to 5:1 | The optimal ratio depends on the reactivity of the carboxyl group. |
| Molar Ratio (Amine:Carboxyl) | 1:1 to 1.5:1 | A slight excess of the amine can drive the reaction to completion. |
| Activation pH | 4.5 - 7.2 | EDC/NHS activation is most efficient in this pH range.[9] |
| Coupling pH | 7.0 - 8.5 | The reaction of the NHS ester with the primary amine is most efficient at a slightly alkaline pH.[7][10] |
| Reaction Time (Activation) | 15 - 60 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate. |
| Reaction Time (Coupling) | 2 hours to overnight | Reaction can be performed at room temperature or 4°C.[10] |
| Solvent | DMF, DCM (organic) or MES/PBS (aqueous) | Choose a solvent in which all reactants are soluble. |
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the target ligand containing the carboxylic acid in the appropriate activation buffer (e.g., MES buffer for aqueous reactions or anhydrous DMF for organic reactions).
-
Add EDC-HCl and NHS to the solution. The activation reaction with EDC and NHS is most efficient at pH 4.5-7.2.[9]
-
Allow the reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
-
-
Coupling Reaction:
-
Dissolve the deprotected Amino-PEG9-Amine in the appropriate coupling buffer (e.g., PBS for aqueous reactions or DMF with a non-nucleophilic base for organic reactions). For aqueous reactions, it is beneficial to raise the pH of the reaction solution to 7.2-7.5 immediately before adding the amine-containing substrate.[9]
-
Add the solution of the deprotected Amino-PEG9-Amine to the activated target ligand solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution such as hydroxylamine or an amine-containing buffer like Tris. Hydroxylamine will hydrolyze any non-reacted NHS esters.[9]
-
Purification and Characterization
Purification of the PEGylated Ligand
The choice of purification method depends on the properties of the target ligand and the PEGylated conjugate. Several chromatographic techniques are commonly employed.[]
Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Efficiently removes low molecular weight by-products and unreacted PEG.[] | May not separate species with similar sizes. |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[] | Can separate positional isomers and species with different degrees of PEGylation.[][12] | PEG chains can shield surface charges, potentially reducing resolution.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | A good supplementary tool to IEX.[] | Relatively low capacity and resolution.[] |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on polarity/hydrophobicity.[] | Widely used for peptides and small proteins; can separate positional isomers on an analytical scale.[] | Can be challenging to scale up for preparative purification.[13] |
Characterization of the Conjugate
After purification, the PEGylated ligand should be characterized to confirm successful conjugation and determine purity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from unreacted starting materials.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the PEGylated ligand, verifying the addition of the PEG linker.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the conjugate and confirm the site of PEGylation.[15]
Application: Targeted Drug Delivery
A significant application of PEGylated ligands is in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[2] In this context, the PEG linker serves to connect a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.
Signaling Pathway Diagram for ADC Action
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
The PEG linker in an ADC enhances the solubility and stability of the conjugate and provides a "stealth" effect, prolonging its circulation time and allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[2][16]
Chemical Reaction Diagrams
Boc Deprotection Mechanism
Caption: Boc deprotection of this compound using Trifluoroacetic Acid (TFA).
EDC/NHS Coupling Mechanism
Caption: EDC/NHS coupling mechanism for amide bond formation.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. purepeg.com [purepeg.com]
- 3. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols for Amino-PEG9-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG9-Boc in Targeted Protein Degradation
This compound is a high-purity, PEG-based bifunctional linker essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are revolutionary therapeutic molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][5] These heterobifunctional molecules consist of two key ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]
The linker itself is a critical component, profoundly influencing a PROTAC's efficacy, solubility, and cell permeability. The polyethylene (B3416737) glycol (PEG) chain in this compound, with its nine ethylene (B1197577) glycol units, offers a balance of flexibility and hydrophilicity. This can enhance the solubility and bioavailability of the resulting PROTAC molecule, which is often a challenge with these large molecules. The Boc-protected amine and the terminal amino group provide orthogonal handles for a stepwise and controlled synthesis of the PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs operate through the Ubiquitin-Proteasome System (UPS), a fundamental pathway for protein degradation in eukaryotic cells. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. A polyubiquitin (B1169507) chain is formed on the target protein, which is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the efficiency of ternary complex formation and subsequent protein degradation. The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths. While specific data for a PEG9 linker was not available in the reviewed literature, the trend observed with other PEG linker lengths underscores the importance of linker optimization.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 1.2 |
| PEG4 | 2.5 |
| PEG5 | 3.1 |
| PEG6 | 2.8 |
Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive membrane diffusion.
The data suggests that for BRD4-targeting PROTACs, a PEG5 linker provided the optimal balance of degradation potency and cell permeability.[3] This highlights the necessity of synthesizing and evaluating a series of PROTACs with different linker lengths to identify the optimal candidate for a specific target.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, for example, targeting BRD4, using this compound. The first step involves the conjugation of the this compound linker to an E3 ligase ligand (e.g., pomalidomide). The second step is the coupling of the deprotected linker-ligase conjugate to a warhead targeting BRD4 (e.g., a JQ1 derivative).
Step 1: Amide Coupling of this compound and E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker-Boc intermediate by flash column chromatography.
Step 2: Boc Deprotection and Coupling with POI Ligand
-
Dissolve the purified E3 ligase-linker-Boc intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
-
In a separate flask, dissolve the POI ligand with a carboxylic acid handle (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected E3 ligase-linker amine intermediate to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction of the target protein in cells following treatment with the synthesized PROTAC.[5][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[8][9][10][11]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
This compound is a valuable tool for the synthesis of PROTACs in the field of targeted protein degradation. The length and composition of the PEG linker are critical for the efficacy of the resulting PROTAC. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. Researchers should perform systematic optimization of the linker length and attachment points to develop potent and selective protein degraders for their specific target of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
Revolutionizing Antibody-Drug Conjugates: Harnessing the Power of Amino-PEG9-Boc
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) is at the forefront of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's safety and efficacy. This document provides a detailed guide to utilizing Amino-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of next-generation ADCs. The incorporation of a discrete nine-unit PEG chain offers a compelling balance of hydrophilicity, stability, and pharmacokinetic enhancement.
The Strategic Advantage of PEGylation in ADCs
The covalent attachment of PEG chains, or PEGylation, has emerged as a key strategy to improve the therapeutic properties of biomolecules.[1][] In the context of ADCs, PEG linkers offer several distinct advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance from circulation.[3] PEG linkers increase the overall hydrophilicity of the ADC, improving solubility and preventing aggregation.[1][3][4]
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the ADC, which can increase its hydrodynamic volume, reduce renal clearance, and prolong its plasma half-life.[1][5] This extended circulation time allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, thereby reducing the risk of an immune response against the ADC.[1]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of discrete, monodisperse PEG linkers like this compound allows for more precise control over the DAR, leading to a more homogeneous ADC product with predictable properties.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker is instrumental in multi-step conjugation strategies. It allows for the controlled, sequential attachment of the payload to the linker and then the linker-payload construct to the antibody, preventing unwanted side reactions.[6]
Quantitative Insights: The Impact of PEG Linker Length
While specific data for a PEG9 linker is not always available in comparative studies, research on similar short-to-intermediate length PEG linkers provides valuable insights into the expected performance. The length of the PEG chain is a critical parameter that influences the trade-off between pharmacokinetic benefits and in vitro potency.
Table 1: Influence of PEG Linker Length on ADC Properties (Illustrative Data)
| Property | Short PEG (e.g., PEG4) | Intermediate PEG (e.g., PEG8-PEG12) | Long PEG (e.g., PEG24, 4kDa) | Reference |
| Pharmacokinetics | Faster clearance, shorter half-life | Slower clearance, longer half-life | Significantly prolonged half-life | [5] |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency | May show a slight decrease in potency | Can exhibit a more significant reduction in potency | [7][8] |
| In Vivo Efficacy | May have reduced efficacy due to rapid clearance | Often shows a significant improvement in efficacy | Can lead to the highest in vivo efficacy | [5] |
| Aggregation | Higher tendency for aggregation with hydrophobic payloads | Reduced aggregation | Significantly reduced aggregation | [4] |
Note: This table presents generalized trends. The optimal PEG length is highly dependent on the specific antibody, payload, and tumor target.
A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively. However, the longer PEG chains led to significantly improved half-life and in vivo tumor growth inhibition.[7] This highlights the importance of balancing in vitro potency with in vivo pharmacokinetic advantages. An intermediate-length linker like PEG9 is rationally designed to offer a favorable balance of these properties.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an ADC using an this compound linker. The process involves a two-stage conjugation strategy: first, the deprotection of the Boc group and conjugation of the payload to the linker, followed by the conjugation of the linker-payload to the antibody.
Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, Amino-PEG9-amine, which is ready for payload conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the payload or other functionalities are sensitive to acid-catalyzed side reactions, consider adding a scavenger like TIS (2.5-5% v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Amino-PEG9-amine. The product can be used directly in the next step or purified further if necessary.
Protocol 2: Conjugation of a Carboxyl-Containing Payload to Amino-PEG9-Amine
This protocol details the coupling of a payload with a carboxylic acid group to the deprotected Amino-PEG9-amine using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Amino-PEG9-amine (from Protocol 1)
-
Carboxyl-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M phosphate (B84403) buffer, pH 7.2-7.5 for conjugation)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Activation of the Payload:
-
Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS for aqueous reactions).[10]
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester-activated payload.
-
-
Conjugation to Amino-PEG9-Amine:
-
Dissolve the Amino-PEG9-amine in the conjugation buffer.
-
Add the activated payload solution to the Amino-PEG9-amine solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the resulting linker-payload conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Protocol 3: Conjugation of Linker-Payload to Antibody
This protocol describes the conjugation of the purified linker-payload, which now has a reactive group (e.g., an NHS ester if the payload was initially an amine and the linker had a carboxyl group, or if a heterobifunctional linker is used), to the lysine (B10760008) residues of the antibody.
Materials:
-
Purified linker-payload with an antibody-reactive group (e.g., NHS ester)
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer using a desalting column or tangential flow filtration.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation:
-
Dissolve the linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a 5- to 20-fold molar excess of the linker-payload solution to the antibody solution with gentle stirring.[10] The final concentration of the organic solvent should typically be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated linker-payload, quenching reagent, and any aggregates.[11]
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more accurate determination, LC-MS analysis of the intact or deglycosylated ADC can be performed. The deconvoluted mass spectrum will show a distribution of species with different numbers of conjugated payloads, from which the average DAR can be calculated.[12]
2. Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to assess the level of aggregation in the purified ADC. A well-behaved ADC should show a single, sharp monomeric peak with minimal high molecular weight species (aggregates).[11]
3. In Vitro Cytotoxicity Assay:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo):
-
Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.[8]
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the ADC's potency and specificity.[13]
-
Signaling Pathway of ADC Action
Caption: Mechanism of action of an antibody-drug conjugate.
Conclusion
The use of this compound as a linker in ADC development represents a sophisticated approach to enhancing the therapeutic potential of these targeted agents. The discrete PEG9 chain provides a crucial balance of hydrophilicity to improve solubility and pharmacokinetics, while the Boc-protected amine allows for a controlled and versatile conjugation strategy. By following the detailed protocols outlined in this document, researchers can effectively synthesize and characterize novel ADCs with optimized properties, paving the way for more effective and safer cancer therapies.
References
- 1. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. benchchem.com [benchchem.com]
Surface Modification with Amino-PEG9-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG9-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification. This linker possesses a terminal amine group and a Boc-protected amine, separated by a 9-unit polyethylene glycol chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments and reduces non-specific protein adsorption, a critical factor in the development of biocompatible materials and targeted drug delivery systems.[1][2] The Boc (tert-butyloxycarbonyl) protecting group allows for a sequential and controlled conjugation strategy, where the free amine can be reacted first, followed by the deprotection of the Boc group to reveal a second primary amine for further functionalization.[3][4]
These application notes provide detailed protocols for the use of this compound in surface modification, quantitative data to guide experimental design, and visualizations of the underlying workflows and principles.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H52N2O11 | [5] |
| Molecular Weight | 556.69 g/mol | [5] |
| Appearance | Oil | [5] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | [5] |
Applications in Surface Modification
The unique structure of this compound makes it a versatile tool for the functionalization of surfaces such as nanoparticles, microfluidic chips, and biosensors.[3] Key applications include:
-
Reduction of Non-Specific Binding: The hydrophilic PEG chains form a barrier that minimizes the adsorption of unwanted proteins and cells, enhancing the signal-to-noise ratio in diagnostic assays and improving the in vivo performance of nanoparticles.[6]
-
Biomolecule Immobilization: The terminal amine groups (one free and one revealed after Boc deprotection) serve as anchor points for the covalent attachment of proteins, peptides, antibodies, or nucleic acids.[1]
-
Drug Delivery: Surface modification of drug carriers with this compound can improve their pharmacokinetic profiles by increasing circulation time and reducing immunogenicity.[1]
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Carboxylated Surface
This protocol describes the covalent attachment of this compound to a surface functionalized with carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxylated substrate (e.g., self-assembled monolayer on gold, carboxylated nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
Surface Activation:
-
Wash the carboxylated surface with DI water.
-
Prepare a fresh solution of EDC (e.g., 2 mM) and NHS (e.g., 5 mM) in Activation Buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.[7]
-
-
Washing: Wash the activated surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.
-
Coupling of this compound:
-
Immediately add the this compound solution to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing: Wash the surface with Coupling Buffer and then DI water to remove any non-covalently bound this compound.
-
Quenching: Immerse the surface in Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.
-
Final Washing: Wash the surface extensively with DI water and dry under a stream of nitrogen.
Protocol 2: Boc Deprotection of Surface-Immobilized this compound
This protocol outlines the removal of the Boc protecting group to expose a free primary amine for subsequent conjugation.
Materials:
-
This compound functionalized surface
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
DI water
Procedure:
-
Deprotection Solution: Prepare a solution of 25-50% TFA in DCM.[8] Handle TFA in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: Immerse the this compound functionalized surface in the TFA/DCM solution for 30-60 minutes at room temperature.[9]
-
Washing: Wash the surface thoroughly with DCM to remove TFA and the cleaved Boc groups.
-
Neutralization: Immerse the surface in Neutralization Buffer for 5-10 minutes to neutralize any residual TFA.
-
Final Washing: Wash the surface with DCM, followed by DI water, and dry under a stream of nitrogen. The surface now presents a free amine and is ready for the second conjugation step.
Quantitative Data and Characterization
The success of surface modification can be assessed using various analytical techniques. The following table provides typical values that can be expected.
| Parameter | Technique | Typical Value/Observation | Reference |
| Boc Deprotection Efficiency | X-ray Photoelectron Spectroscopy (XPS) | Disappearance of the N 1s peak associated with the Boc group. | [10][11] |
| Water Contact Angle (Pre-PEGylation) | Contact Angle Goniometry | Dependent on the substrate material (e.g., ~110° for hydrophobic surfaces). | [12] |
| Water Contact Angle (Post-PEGylation) | Contact Angle Goniometry | Significant decrease in contact angle (e.g., to 30-60°), indicating increased hydrophilicity. | [13][14] |
| PEG Grafting Density | X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM) | 0.1 - 1.0 PEG chains/nm², depending on PEG size and reaction conditions. | [15][16] |
| Protein Adsorption (Post-PEGylation) | Ellipsometry, Surface Plasmon Resonance (SPR), Fluorescence Microscopy | >90% reduction in non-specific protein adsorption compared to the unmodified surface. | [3][6] |
| Immobilized Protein Concentration | Fluorescence Quantification | pmol/cm² to fmol/cm², depending on the protein and surface density of active sites. | [17][18] |
Visualizations
Caption: Workflow for surface modification using this compound.
Caption: Logic of specific cell signaling using a PEGylated surface.
References
- 1. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-amino-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protein Level Quantification Across Fluorescence-based Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG9-Boc is a heterobifunctional linker containing a nine-unit polyethylene (B3416737) glycol (PEG) chain, a free primary amine, and a tert-butyloxycarbonyl (Boc)-protected primary amine. The PEG spacer enhances aqueous solubility and provides a defined length for precise control over the distance between conjugated molecules. The terminal amine allows for covalent attachment to molecules bearing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups, forming a stable amide bond. The Boc-protected amine offers an orthogonal protecting group strategy, enabling subsequent deprotection under acidic conditions to reveal a new primary amine for further functionalization. This dual functionality makes this compound a valuable tool in bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Applications
The unique properties of this compound lend it to a variety of applications:
-
PROTAC Synthesis: The linker can connect a target protein-binding ligand and an E3 ligase-binding ligand to create a PROTAC molecule that induces targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs): It can be used to attach cytotoxic payloads to antibodies, with the PEG chain improving the pharmacokinetic properties of the resulting ADC.
-
Peptide and Protein Modification: The hydrophilic PEG spacer can be introduced to improve the solubility and stability of peptides and proteins.
-
Surface Modification: Immobilization of biomolecules onto surfaces for various bioanalytical applications.
-
Drug Delivery: As a component of nanoparticle-based drug delivery systems to enhance bioavailability and circulation time.
Quantitative Data
The efficiency of amide bond formation and subsequent Boc deprotection is critical for successful synthesis. The following tables summarize typical reaction parameters and expected outcomes based on established protocols.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Carboxylic Acid Activation | NHS Ester Coupling |
| Coupling Reagents | EDC/DCC, HATU, HBTU/HOBt | None required |
| Molar Equivalents (Linker:Substrate) | 1.1 - 1.5 : 1 | 1:1 to 2:1 |
| Solvent | Anhydrous DMF, DCM, DMSO | DMF, DCM, DMSO, THF |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours | 3 - 24 hours |
| pH | 4.5 (for EDC) | 7.0 - 9.0 |
| Monitoring | LC-MS, TLC | LC-MS, TLC |
| Typical Yield | > 70% (highly substrate dependent) | > 80% (highly substrate dependent) |
Table 2: Boc Deprotection Parameters
| Parameter | Value |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20% - 50% in DCM |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Monitoring | LC-MS, TLC |
| Typical Yield | > 90% |
Experimental Protocols
Protocol 1: General Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of a molecule containing a carboxylic acid to the free amine of this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Reaction vessel and magnetic stirrer
-
LC-MS or TLC for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-24 hours).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Boc-protected PEGylated conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the PEGylated conjugate to expose a primary amine.
Materials:
-
Boc-protected PEGylated conjugate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Reaction vessel and magnetic stirrer
-
LC-MS or TLC for reaction monitoring
-
Rotary evaporator
Procedure:
-
Dissolve the purified Boc-protected PEGylated conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS or TLC until the starting material is no longer detectable.
-
Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting amine TFA salt can often be used in the next step without further purification. If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.
Visualizations
Caption: Chemical reaction scheme for amide bond formation.
Caption: Experimental workflow for synthesis and purification.
Caption: Mechanism of action for a PROTAC.
Experimental Protocols for Protein PEGylation: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2] The selection of an appropriate PEGylating agent and reaction conditions is crucial for achieving the desired degree of modification while preserving the protein's biological activity.
This document provides detailed application notes and protocols for the experimental procedure of protein PEGylation, covering various chemical strategies, reaction optimization, and purification and characterization of the resulting conjugates.
Key Chemistries for Protein PEGylation
The choice of PEGylation chemistry depends on the available functional groups on the protein surface. The most common strategies target primary amines (N-terminus and lysine (B10760008) residues) or free thiols (cysteine residues).
Amine-Reactive PEGylation (N-terminal and Lysine)
This is the most widely used method due to the abundance of lysine residues and the N-terminal alpha-amino group on the surface of most proteins.[1]
Protocol 1: PEGylation using PEG-NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines on a protein.[3]
Materials:
-
Protein of interest
-
mPEG-NHS (methoxy PEG N-hydroxysuccinimide ester)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0-8.0[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., chromatography columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous organic solvent like DMSO or DMF, and then dilute it in the reaction buffer.
-
PEGylation Reaction: Add the desired molar excess of the activated PEG solution to the protein solution. A typical starting point is a 5- to 20-fold molar excess of PEG over the protein.[2]
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction time and temperature should be optimized for the specific protein.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and purify the PEGylated protein using appropriate chromatographic techniques (see Section 4).
Thiol-Reactive PEGylation (Cysteine)
This strategy offers site-specific modification if the protein has a single, accessible free cysteine residue.[5]
Protocol 2: PEGylation using PEG-Maleimide
This protocol details the conjugation of a maleimide-activated PEG to a free thiol group on a protein.[5]
Materials:
-
Protein with a free cysteine residue
-
mPEG-Maleimide
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 5-10 mM EDTA, pH 6.5-7.5[3]
-
Reducing agent (optional, for proteins with disulfide bonds that need to be reduced prior to PEGylation, e.g., DTT or TCEP)
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent, followed by its removal.
-
PEG-Maleimide Solution Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 2- to 10-fold molar excess of mPEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.
-
Purification: Purify the PEGylated protein to remove unreacted PEG and protein (see Section 4).
Reaction Parameters and Optimization
The efficiency and specificity of the PEGylation reaction are influenced by several factors that can be optimized to achieve the desired product.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Considerations |
| pH | 7.0 - 8.5[3] | 6.5 - 7.5[3] | pH affects the reactivity of the target functional groups. Lowering the pH for amine PEGylation can favor N-terminal modification.[6] |
| Temperature (°C) | 4 - 25[4] | 4 - 25 | Lower temperatures can slow down the reaction but may improve stability for sensitive proteins. |
| Reaction Time | 30 min - 2 hours | 1 - 12 hours | Should be optimized to maximize product formation while minimizing side reactions or protein degradation. |
| PEG:Protein Molar Ratio | 5:1 to 50:1 | 2:1 to 20:1 | Higher ratios increase the degree of PEGylation but may also lead to multi-PEGylated species. The optimal ratio is protein-dependent.[2] |
Purification of PEGylated Proteins
Following the PEGylation reaction, the mixture contains the desired PEGylated protein, unreacted protein, excess PEG reagent, and potential by-products. Purification is essential to isolate the active conjugate.[]
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] | High resolution, can separate species with different degrees of PEGylation and positional isomers.[8] | Binding capacity can be reduced by the shielding effect of PEG.[9] | >95%[10] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Effective for removing unreacted PEG and separating mono- from multi-PEGylated species. | Lower resolution for species with similar sizes, limited loading capacity.[11] | >90%[9] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Can resolve species that are difficult to separate by IEX or SEC.[10] | Performance can be protein-dependent and may require more optimization. | Variable |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity under denaturing conditions.[] | High resolution, useful for analytical characterization. | Can denature the protein, not suitable for preparative purification of active proteins. | Analytical |
Characterization and Quantification of PEGylation
After purification, it is crucial to characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity.
| Method | Information Provided |
| SDS-PAGE | Visual confirmation of an increase in molecular weight. |
| Size-Exclusion Chromatography (SEC) | Determination of apparent molecular weight and assessment of aggregation.[12] |
| Mass Spectrometry (MS) | Precise molecular weight determination, identification of PEGylation sites, and quantification of the degree of PEGylation.[6] |
| UV/Vis Spectroscopy | Protein concentration determination. Can also be used to estimate the degree of PEGylation if the PEG reagent has a chromophore. |
| NMR Spectroscopy | Structural information and quantification of the degree of PEGylation. |
Visualizing the Workflow
General Workflow for Protein PEGylation
Caption: General experimental workflow for protein PEGylation.
Chemical Strategies for PEGylation
Caption: Common chemical strategies for protein PEGylation.
Purification Logic for PEGylated Proteins
Caption: Logical flow of purification methods for PEGylated proteins.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. idosi.org [idosi.org]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: Amino-PEG9-Boc in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Amino-PEG9-Boc, a heterobifunctional linker, in various bioconjugation and drug development applications. The protocols detailed below cover the fundamental reactions involving this linker: the protection and deprotection of the amine terminus and its conjugation to other molecules.
Core Principles of this compound Chemistry
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for controlled, sequential conjugation reactions. The primary amine can be utilized for conjugation, while the Boc-protected amine remains inert. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a free amine for subsequent functionalization[1]. This dual functionality makes it an invaluable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs)[1][2]. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates[3][][5].
Key Applications
-
PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase ligand in the construction of PROTACs[1][2].
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve solubility and stability[1].
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to enhance their therapeutic properties[].
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.
Experimental Protocols
Boc Deprotection of this compound
This protocol outlines the procedure for removing the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected Amino-PEG9 compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM to the flask[1]. For acid-sensitive substrates, using dry HCl gas bubbled through a suitable dry solvent is an alternative[7].
-
If applicable, add a scavenger such as TIS to prevent side reactions.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Deprotection with TFA is typically complete within 30 minutes to 2 hours[1][7].
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For a basic work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product[1].
-
Confirm the identity and purity of the product by NMR and MS.
DOT Diagram: Boc Deprotection Workflow
References
Revolutionizing Bioconjugation: Applications of PEG Linkers in Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The convergence of Poly(ethylene glycol) (PEG) linkers and click chemistry has created a powerful platform for the precise and efficient construction of complex biomolecular architectures. This synergy has profound implications across various scientific disciplines, particularly in drug development, diagnostics, and materials science. The inherent properties of PEG, such as hydrophilicity, biocompatibility, and tunable length, combined with the high efficiency and orthogonality of click chemistry reactions, offer an unparalleled toolkit for researchers.[1][2][3] These application notes provide a detailed overview of the key applications, experimental protocols, and quantitative data associated with the use of PEG linkers in click chemistry.
Antibody-Drug Conjugates (ADCs)
PEG linkers are integral to the design of modern ADCs, serving as the crucial bridge between a monoclonal antibody and a potent cytotoxic payload.[4][5] The incorporation of a PEG spacer can significantly enhance the physicochemical properties of the ADC, improving its solubility, stability, and pharmacokinetic profile. Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), provides a robust method for conjugating the drug to the antibody under mild, biocompatible conditions.[6][7]
Quantitative Data Summary: Impact of PEG Linker Length on ADC Performance
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. The following table summarizes quantitative data on how different PEG linker lengths can influence key ADC attributes.
| PEG Linker Length | In Vitro Potency (IC50) | In Vivo Efficacy | Pharmacokinetics (Half-life) | Reference |
| Short (e.g., PEG4) | Lower (more potent) | May be reduced due to faster clearance | Shorter | [8][9] |
| Intermediate (e.g., PEG8, PEG12) | Moderate | Often improved | Longer | [5][8][9] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Higher (less potent) | Can be significantly enhanced | Substantially prolonged | [2][8] |
Experimental Protocol: Synthesis of an ADC using a DBCO-PEG-NHS Ester Linker (SPAAC)
This protocol outlines a general two-step procedure for the synthesis of an ADC using a DBCO-functionalized PEG linker and an azide-modified payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Azide-modified cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Antibody Modification with DBCO-PEG Linker:
-
Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution.
-
Adjust the concentration of the mAb in the reaction buffer to 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[6]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Remove the excess, unreacted linker and exchange the buffer using a desalting column equilibrated with PBS, pH 7.4.
-
-
Payload Conjugation via SPAAC:
-
Dissolve the azide-modified payload in DMSO or DMF.
-
Add a 1.5 to 5-fold molar excess of the azide-payload solution to the purified DBCO-modified antibody solution.[6]
-
Incubate the reaction for 4-16 hours at room temperature or 4°C, protected from light.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload and antibody.[][11]
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or mass spectrometry.[12]
-
Assess the purity and aggregation of the ADC by SEC.
-
Evaluate the in vitro cytotoxicity of the ADC on relevant cancer cell lines.
Workflow for ADC synthesis using a DBCO-PEG-NHS ester linker.
Protein and Peptide PEGylation
PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a well-established strategy to improve the therapeutic properties of biologics. It can increase their hydrodynamic size, prolonging circulation half-life, and shield them from proteolytic degradation and immune recognition.[13][14] Click chemistry offers a site-specific and efficient method for PEGylation, overcoming the heterogeneity often associated with traditional methods that target lysine (B10760008) residues.[15][16]
Quantitative Data Summary: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reaction Kinetics | Very fast (minutes to 1 hour) | Fast (under an hour to several hours) | [17][18][19] |
| Reaction Yield | Typically very high and quantitative | Generally high, can be influenced by sterics | [17][20] |
| Biocompatibility | Requires a copper catalyst, which can be cytotoxic. Ligands can mitigate toxicity. | Copper-free, highly biocompatible and suitable for in vivo applications. | [7][21][22] |
| Specificity | High | High | [23] |
Experimental Protocol: Site-Specific Protein PEGylation via CuAAC
This protocol describes the PEGylation of a protein containing a genetically encoded alkyne-bearing unnatural amino acid with an azide-functionalized PEG.
Materials:
-
Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4)
-
Azide-PEG (e.g., mPEG-Azide)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Azide-PEG in the reaction buffer.
-
Just before use, prepare the copper(I)-ligand complex by mixing the CuSO4 and THPTA stock solutions. A typical ratio is 1:5 (CuSO4:THPTA).[20]
-
-
Click Reaction:
-
To the alkyne-modified protein solution, add the Azide-PEG to the desired molar excess (e.g., 5-10 fold).
-
Add the pre-mixed CuSO4/THPTA solution to a final copper concentration of 0.25-1 mM.[20]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[20]
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
-
Analyze the product by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the conjugation.
-
Workflow for site-specific protein PEGylation via CuAAC.
Hydrogel Formation and Surface Functionalization
PEG-based hydrogels are widely used in tissue engineering and drug delivery due to their biocompatibility and tunable properties.[24] Click chemistry provides a versatile method for the formation of well-defined hydrogel networks under mild conditions.[15][25][] Similarly, surfaces can be functionalized with PEG linkers via click chemistry to create biocompatible and anti-fouling coatings for medical devices and biosensors.[27][28][29]
Experimental Protocol: Formation of a PEG Hydrogel via Thiol-Ene Click Chemistry
Materials:
-
4-arm PEG-Thiol
-
4-arm PEG-Norbornene
-
Photoinitiator (e.g., lithium acylphosphinate, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the 4-arm PEG-Thiol and 4-arm PEG-Norbornene in PBS to the desired final polymer concentration (e.g., 5-10 wt%). Ensure a 1:1 stoichiometric ratio of thiol to norbornene groups.
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.1 wt%).
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a sufficient time (e.g., 1-5 minutes) to initiate the thiol-ene reaction and form the hydrogel. The intensity of the UV light and the exposure time can be adjusted to control the crosslinking density.
-
-
Washing and Swelling:
-
After gelation, gently remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted precursors and the photoinitiator.
-
Allow the hydrogel to swell to equilibrium in PBS before further use.
-
Schematic of PEG hydrogel formation via thiol-ene click chemistry.
Conclusion
The combination of PEG linkers and click chemistry represents a significant advancement in the field of bioconjugation. The ability to precisely control the length and functionality of the PEG linker, coupled with the high efficiency and specificity of click reactions, allows for the rational design and synthesis of sophisticated biomaterials and therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to harness the power of this chemical synergy in their own investigations. As our understanding of the interplay between linker chemistry and biological function continues to grow, we can expect to see even more innovative applications of PEG linkers in click chemistry emerge, further pushing the boundaries of what is possible in medicine and biotechnology.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. enovatia.com [enovatia.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of well-defined hydrogel networks using Click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 23. interchim.fr [interchim.fr]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of High Strength and Well-Defined PEG-Based Hydrogel Networks via Click Chemistry | Scientific.Net [scientific.net]
- 27. benchchem.com [benchchem.com]
- 28. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry [mdpi.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling Using Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of biomolecules in vitro and in vivo.[1][2] The choice of linker used to attach a fluorescent dye to a biomolecule is critical for maintaining the target's biological activity and improving the properties of the conjugate. Amino-PEG9-Boc is a heterobifunctional linker that offers significant advantages for creating fluorescently labeled biomolecules.[3][4] This linker consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain with a tert-butyloxycarbonyl (Boc)-protected amine at one end and a free primary amine at the other.[5][6]
The PEG component enhances the water solubility of the labeled molecule, reduces non-specific binding, and can decrease immunogenicity.[7][8] The heterobifunctional nature of the linker allows for a controlled, stepwise conjugation strategy. First, the free amine can be reacted with a biomolecule, followed by the deprotection of the Boc group to reveal a new primary amine for fluorescent dye conjugation. This approach provides precise control over the labeling process and the final conjugate's architecture.
Advantages of Using this compound for Fluorescent Labeling
-
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic dyes and biomolecules in aqueous buffers, preventing aggregation.[8]
-
Reduced Non-Specific Binding: The PEG linker acts as a shield, minimizing non-specific interactions of the labeled biomolecule with surfaces and other proteins.[9]
-
Improved Pharmacokinetics: In drug development, PEGylation can increase the in vivo circulation half-life of a therapeutic molecule by reducing renal clearance and protecting it from enzymatic degradation.[7][9]
-
Controlled Conjugation: The Boc-protected amine allows for a directional and controlled multi-step conjugation, ensuring that the fluorescent dye is attached to the linker and not randomly on the biomolecule.[10]
-
Flexibility and Spacer Arm: The nine-unit PEG chain provides a flexible spacer between the biomolecule and the fluorescent dye, which can help to minimize quenching of the fluorophore and reduce steric hindrance, preserving the biomolecule's activity.[8]
Applications
Fluorescently labeled biomolecules created using this compound are valuable tools in a wide range of applications:
-
Fluorescence Microscopy and Cellular Imaging: Tracking the localization and trafficking of proteins, peptides, or other molecules within living cells.[1]
-
Flow Cytometry: Identifying and sorting cells based on the presence of a fluorescently labeled surface marker.[1]
-
Immunoassays: Developing sensitive diagnostic assays, such as ELISA, where a fluorescently labeled antibody or antigen is used for detection.[1]
-
Drug Delivery and Pharmacokinetic Studies: Visualizing the biodistribution and clearance of therapeutic molecules in preclinical studies.[7][9]
-
Protein-Protein Interaction Studies: Probing the interactions between proteins using techniques like Förster Resonance Energy Transfer (FRET), where the PEG linker can provide an optimal distance between donor and acceptor fluorophores.
Experimental Protocols
This section provides a detailed three-step protocol for the fluorescent labeling of a biomolecule containing a carboxylic acid group using this compound and an amine-reactive fluorescent dye.
Overall Workflow
Caption: Overall experimental workflow for fluorescent labeling.
Step 1: Conjugation of this compound to a Biomolecule
This protocol describes the conjugation of the free amine of this compound to a carboxylic acid group on a biomolecule (e.g., a protein) using carbodiimide (B86325) chemistry.
Materials:
-
Biomolecule containing a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the biomolecule solution. A 5 to 10-fold molar excess of EDC and Sulfo-NHS over the biomolecule is recommended.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, perform a rapid buffer exchange into Conjugation Buffer using a desalting column.
-
Conjugation Reaction:
-
Immediately add this compound to the activated biomolecule solution. A 10 to 50-fold molar excess of the PEG linker over the biomolecule is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the Biomolecule-PEG9-Boc conjugate from unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.
Step 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Lyophilized Biomolecule-PEG9-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Biomolecule-PEG9-Boc conjugate in anhydrous DCM.
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[11][12]
-
Monitor the reaction completion by an appropriate method (e.g., LC-MS).
-
-
Work-up and Neutralization:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[11][12]
-
Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.[11][12]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Biomolecule-PEG9-NH₂ conjugate.[11][12]
-
Step 3: Fluorescent Labeling of the Deprotected Conjugate
This protocol describes the labeling of the newly exposed primary amine on the Biomolecule-PEG9-NH₂ conjugate with an NHS-ester functionalized fluorescent dye.
Materials:
-
Biomolecule-PEG9-NH₂ conjugate
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[13]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the Biomolecule-PEG9-NH₂ conjugate in Labeling Buffer to a final concentration of 2-10 mg/mL.[13][14]
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add the dye stock solution to the biomolecule solution while gently vortexing. A 5 to 20-fold molar excess of the dye over the biomolecule is typically recommended, but this should be optimized for each specific protein.[12] The volume of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[14]
-
-
Purification: Remove the unreacted dye and reaction byproducts by passing the solution over a size-exclusion desalting column.[14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the excitation maximum of the dye and at 280 nm for the protein.
Data Presentation
Table 1: Recommended Reaction Conditions for Fluorescent Labeling
| Parameter | Step 1: Conjugation | Step 2: Boc Deprotection | Step 3: Fluorescent Labeling |
| pH | Activation: 4.5-6.0, Conjugation: 7.2-7.5 | N/A (Anhydrous Acidic) | 8.3-8.5[13] |
| Temperature | 4°C to Room Temperature | 0°C to Room Temperature[11] | Room Temperature[14] |
| Reaction Time | 2-4 hours to overnight[12] | 1.5-2.5 hours[11][12] | 1-4 hours[14] |
| Molar Excess (Reagent:Biomolecule) | EDC/Sulfo-NHS: 5-10x, PEG-Linker: 10-50x | TFA: 20-50% (v/v)[11] | Dye-NHS: 5-20x[12] |
| Recommended Buffers | MES, PBS (amine-free)[12] | N/A | Sodium Bicarbonate, Borate[12][13] |
Table 2: Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color |
| Fluorescein (FITC) | ~495 | ~519 | Green |
| Rhodamine B | ~555 | ~580 | Orange-Red |
| Cyanine3 (Cy3) | ~550 | ~570 | Orange |
| Cyanine5 (Cy5) | ~650 | ~670 | Far-Red |
| Alexa Fluor 488 | ~495 | ~519 | Green |
| Alexa Fluor 555 | ~555 | ~565 | Orange |
| Alexa Fluor 647 | ~650 | ~668 | Far-Red |
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for fluorescent labeling.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 5. Boc-amino-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. X-PEG-X Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. Fluorescent dye with PEG linker [schem.jp]
- 9. purepeg.com [purepeg.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Solid-Phase Synthesis Using Amino-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Amino-PEG9-Boc and its derivatives in solid-phase synthesis. The protocols outlined below are intended to serve as a foundation for researchers developing novel peptides, bioconjugates, and targeted protein degraders such as PROTACs.
Introduction
This compound is a heterobifunctional linker containing a Boc-protected amine and a terminal functional group (commonly a carboxylic acid or an amine) separated by a nine-unit polyethylene (B3416737) glycol (PEG) chain. The PEG component enhances the solubility and bioavailability of the final molecule, while the terminal functional groups allow for sequential conjugation to a solid support and a molecule of interest.[1][2] The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions and can be readily removed with mild acid, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4] This linker is particularly valuable in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount.[5][6]
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): Serves as a hydrophilic spacer to be incorporated into peptide sequences to improve their pharmacokinetic properties.
-
PROTAC Synthesis: Acts as a flexible linker connecting a target protein binder and an E3 ligase ligand, facilitating the formation of the ternary complex required for protein degradation.[5][6]
-
Bioconjugation: Enables the attachment of small molecules, fluorophores, or biotin (B1667282) to peptides or other biomolecules, often to facilitate detection or to add functionality.[7]
-
Drug Delivery: The PEG chain can help to increase the circulation half-life and reduce the immunogenicity of conjugated drugs.
Quantitative Data Summary
The following table summarizes typical quantitative parameters encountered during solid-phase synthesis utilizing PEG-based linkers. Actual results may vary depending on the specific resin, amino acids, and coupling reagents used.
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.1 - 1.0 mmol/g | Varies with the type of resin (e.g., Merrifield, Wang, TentaGel).[3][8] |
| Linker Coupling Efficiency | > 95% | Can be monitored by tests such as the Kaiser test for free amines. |
| Boc Deprotection Efficiency | > 99% | Typically achieved with 20-50% TFA in DCM.[3] |
| Amino Acid Coupling Yield | > 99% | Per step, for standard amino acids. Difficult couplings may require double coupling or specialized reagents. |
| Final Cleavage Yield | 70 - 95% | Dependent on the peptide sequence and cleavage cocktail used. |
| Purity of Crude Product | 50 - 90% | Highly dependent on the length and sequence of the synthesized molecule. Purification by HPLC is typically required. |
Experimental Protocols
Protocol 1: Attachment of Boc-NH-PEG9-COOH to Amino-Functionalized Resin (e.g., Rink Amide Resin)
This protocol describes the initial step of immobilizing the PEG linker onto a solid support.
Materials:
-
Rink Amide resin (or other amino-functionalized resin)
-
Boc-NH-PEG9-COOH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HATU/DIPEA
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in a solid-phase synthesis vessel. Add DMF to swell the resin for at least 30 minutes.[4]
-
Fmoc Deprotection (if applicable): If using an Fmoc-protected amino resin like Rink Amide, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Linker Activation: In a separate flask, dissolve Boc-NH-PEG9-COOH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes.
-
Drying: Dry the resin under vacuum. The resin is now ready for the next step, which is typically Boc deprotection to reveal the amine for subsequent chain elongation.
Protocol 2: Boc Deprotection and Subsequent Amide Coupling
This protocol outlines the iterative cycle of deprotection and coupling for elongating a peptide chain from the immobilized PEG linker.
Materials:
-
PEG-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[3][9]
-
Washing: Wash the resin with DCM (3x) to remove the TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing with a solution of 10% DIPEA in DMF (2x, 5 minutes each), followed by washing with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates no free primary amines). If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection of the Final Product
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[10]
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptidyl-resin thoroughly.
-
Cleavage: Add the cleavage cocktail to the resin in a well-ventilated fume hood. The volume should be sufficient to cover the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate, which contains the cleaved product.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Solid-phase synthesis workflow using a Boc-NH-PEG9-COOH linker.
Caption: General workflow for the synthesis of a PROTAC using a PEG9 linker.
Caption: Mechanism of action for a PROTAC-mediated protein degradation.
References
- 1. biotage.com [biotage.com]
- 2. biosynth.com [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Amino-PEG9-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of Amino-PEG9-Boc conjugates. The following protocols and data are intended to ensure the identity, purity, and quality of these versatile linkers, which are critical components in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker containing a terminal amine group and a Boc-protected amine, connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential conjugation strategies.[1] The Boc protecting group is stable under many reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for subsequent modification.[2] Accurate analytical characterization is crucial to verify the structure and purity of the linker, which directly impacts the quality and efficacy of the final conjugate.
This document outlines detailed protocols for the primary analytical techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Analytical Techniques and Protocols
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, confirming the presence of key functional groups and the integrity of the PEG linker. Both ¹H and ¹³C NMR are employed for a thorough analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Ensure the spectrometer is properly tuned and shimmed for optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key signals to observe are the singlet from the Boc group protons, the triplet from the methylene (B1212753) group adjacent to the unprotected amine, and the characteristic multiplet of the PEG backbone.
-
¹³C NMR: Acquire the spectrum, allowing for longer acquisition times due to the lower natural abundance of ¹³C. Identify the carbonyl carbon of the Boc group, the carbons of the tert-butyl group, and the repeating ethylene (B1197577) glycol units.
-
Quantitative Data Summary: NMR
| Assignment | ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shift (δ, ppm) in CDCl₃ |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~28.5 |
| -CH₂-NH₂ | ~2.87 (t, 2H) | ~41.7 |
| -CH₂-CH₂-O- (PEG Backbone) | ~3.55-3.70 (m, 32H) | ~70.3-70.6 |
| -O-C(CH₃)₃ (Boc) | - | ~79.1 |
| -C=O (Boc) | - | ~156.1 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and identifying any related impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL for injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B (linear gradient)
-
31-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all detected peaks.
-
Quantitative Data Summary: HPLC
| Parameter | Typical Value |
| Purity | ≥95% |
| Retention Time | Dependent on the specific HPLC system and conditions, but a single major peak is expected. |
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the this compound conjugate.
Experimental Protocol: LC-MS
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
High-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
-
LC Conditions:
-
Use an HPLC method similar to the one described for purity analysis, but with a mobile phase compatible with MS (e.g., using formic acid instead of TFA).
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-1000).
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
-
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value |
| Chemical Formula | C₂₅H₅₂N₂O₁₁ |
| Molecular Weight (Monoisotopic) | 556.3571 g/mol |
| Observed [M+H]⁺ | ~557.3644 m/z |
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques and key quality attributes.
Conclusion
The analytical characterization of this compound using a combination of NMR, HPLC, and MS is essential for ensuring its quality and suitability for downstream applications in drug development and bioconjugation. The protocols and data presented in these application notes provide a robust framework for the reliable and reproducible analysis of this important chemical linker.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG9-Boc Linker Length for PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It directly addresses specific issues that may arise during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length, with a focus on Amino-PEG9-Boc.
Troubleshooting Guides
Issue 1: My PROTAC with an this compound linker shows good binary binding but fails to induce target protein degradation.
Question: I've confirmed that my PROTAC binds to both the target protein and the E3 ligase independently. However, I'm not observing any degradation of my target protein in cellular assays. What are the potential linker-related issues?
Answer: This is a common challenge in PROTAC development and often points to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The this compound linker, while a good starting point, may not be the optimal length or flexibility for your specific system.
Here are the key linker-related factors to investigate:
-
Incorrect Linker Length: The PEG9 linker might be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together effectively.[1][2] Conversely, it could be too long, leading to non-productive binding where the necessary proximity for ubiquitination is not achieved.[2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the orientation of the target protein relative to the E3 ligase might be incorrect.[1] This can result in the lysine (B10760008) residues on the target protein being out of reach for the E2 ubiquitin-conjugating enzyme, thus preventing ubiquitination.
-
Poor Physicochemical Properties: The overall properties of the PROTAC, influenced by the linker, may lead to poor cell permeability or low solubility, preventing it from reaching its intracellular target.[1][2]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG9
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection of PEG9 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my PEG9 compound?
Incomplete Boc deprotection is a frequent challenge and can typically be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid (commonly trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough to ensure complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The PEG9 chain, although relatively short, can still present some steric hindrance, potentially slowing down the approach of the acid to the Boc-protected amine.[1][2]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it needs to fully solvate both the PEGylated conjugate and the acid.[1]
-
Poor Resin Swelling (for solid-phase synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains.[2]
Q2: I'm observing side products after the deprotection of my PEG9 linker. What could be the cause?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the cleavage.[3] Electron-rich functional groups are particularly susceptible to this side reaction. To prevent this, the use of "scavengers" in the reaction mixture is highly recommended.[4] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1]
Q3: How can I monitor the progress of the Boc deprotection reaction on my PEG9 compound?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Q4: What are the recommended work-up procedures after Boc deprotection of a PEG9 linker?
The work-up procedure will depend on the properties of your deprotected product. Common methods include:
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected PEG9-amine, often as its TFA salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Starting material remains) | Insufficient acid concentration. | Increase the concentration of TFA (e.g., from 20% in DCM to 50% in DCM).[1] |
| Inadequate reaction time. | Extend the reaction time and continue to monitor by TLC or LC-MS.[1] | |
| Low reaction temperature. | Allow the reaction to warm to room temperature after an initial period at 0°C.[5] | |
| Poor solubility of the PEG9 conjugate. | Ensure the chosen solvent provides good solubility for your compound.[1] | |
| Steric hindrance. | Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] | |
| Formation of Side Products | Alkylation by tert-butyl cation. | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[4][5] |
| Degradation of acid-sensitive groups. | Consider milder deprotection conditions, such as using 4M HCl in dioxane or thermal deprotection.[4] A study showed that while TFA gave 100% deprotection in 30 minutes, it resulted in a 10-20% loss of ester bonds, whereas HCl in EtOAc took 6 hours but did not cleave the ester bonds.[6] | |
| Difficulty in Product Isolation | Product is a salt and difficult to handle. | For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5] |
| Residual acid contamination. | Co-evaporate the product with toluene multiple times to remove residual TFA.[1][2] |
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Table 2: Comparison of Deprotection Conditions and Outcomes
| Acidic Condition | Reaction Time | Deprotection Efficiency | Potential for Side Reactions (e.g., ester cleavage) | Reference |
| TFA in DCM | 30 minutes | ~100% | Can be significant for sensitive groups. | [6] |
| HCl in EtOAc | 6 hours | ~100% | Minimal for ester bonds. | [6] |
Experimental Protocols
Protocol for Boc Deprotection of Boc-NH-PEG9-OH
This protocol outlines a general procedure for the removal of the Boc protecting group from a PEG9 linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-NH-PEG9-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-NH-PEG9-OH in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]
-
Add toluene and co-evaporate (repeat 3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection of PEG9.
Caption: Boc deprotection mechanism and the role of scavengers.
References
Technical Support Center: Amino-PEG9-Boc Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG9-Boc.
Troubleshooting Guide: Side Reactions in Amide Coupling
This guide addresses common issues encountered during the amide coupling of this compound to carboxylic acids, often mediated by carbodiimide (B86325) reagents like EDC or DCC.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to my carboxylic acid plus the coupling reagent. What is happening and how can I prevent it?
Answer:
This is a classic sign of N-acylurea formation , a common side reaction in carbodiimide-mediated couplings.[1][2] The highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide, can rearrange into a stable, unreactive N-acylurea if it does not react with the amine (this compound) in a timely manner.[3] This side product is often difficult to remove due to its similar polarity to the desired product.[1]
Troubleshooting Steps:
-
Addition of an Auxiliary Nucleophile: The most effective way to minimize N-acylurea formation is to add N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4] These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to rearrangement but still highly reactive towards amines.[2]
-
Optimize Reaction pH: For EDC couplings, maintaining a slightly acidic pH (4.5-5.5) can favor the activation of the carboxylic acid while minimizing the rate of rearrangement.[5]
-
Control Reagent Stoichiometry: An excess of the carbodiimide can increase the likelihood of side reactions.[6] Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the coupling reagent relative to the carboxylic acid.
-
Order of Addition: Pre-activating the carboxylic acid with EDC/NHS for a short period (15-30 minutes) before adding the this compound can improve coupling efficiency and reduce the formation of N-acylurea.[7]
Question 2: My reaction yield is low, and I have a lot of unreacted this compound starting material. What are the likely causes?
Answer:
Low coupling efficiency can stem from several factors, including steric hindrance, suboptimal reaction conditions, and hydrolysis of activated intermediates.
Troubleshooting Steps:
-
Address Steric Hindrance: The bulky Boc protecting group and the PEG chain can sterically hinder the approach of the amine to the activated carboxylic acid, especially if the carboxylic acid itself is sterically demanding.[8][9]
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (monitor by LC-MS) or gently increase the temperature (e.g., to 40°C) to overcome the activation energy barrier.[8]
-
Choose a More Powerful Coupling Reagent: For particularly hindered couplings, consider using uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known to be more effective than carbodiimides.[9][10]
-
-
Prevent Hydrolysis of Activated Esters: The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis in aqueous media, which deactivates the carboxylic acid.[4][11]
-
Work under anhydrous conditions whenever possible, using dry solvents.
-
Prepare activated reagents immediately before use and do not store them in solution.[4]
-
-
Optimize pH for Amine Reactivity: The coupling reaction with the amine is most efficient at a pH of 7.2-8.5.[11] After the initial activation of the carboxylic acid at a lower pH, adjust the pH of the reaction mixture before adding the this compound. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[4]
Question 3: I am seeing products with multiple PEG chains attached to my molecule. How can I avoid this?
Answer:
The formation of di-PEGylated or multi-PEGylated species can occur if your target molecule has more than one accessible amine or other nucleophilic site. While this compound itself is monofunctional in the coupling reaction, the molecule it is reacting with may not be.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the this compound to your target molecule. Using a large excess of the PEG reagent increases the probability of multiple conjugations. Start with a 1:1 molar ratio and gradually increase the excess of the PEG reagent if mono-PEGylation is inefficient.
-
Optimize pH for Site-Selectivity: If your target molecule has multiple amine groups with different pKa values (e.g., N-terminal alpha-amine vs. lysine (B10760008) epsilon-amine), you can favor modification of the more acidic amine by lowering the reaction pH to around 7.[12]
-
Consider a Step-wise Approach: If possible, protect other reactive sites on your target molecule before performing the PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of my PEGylated conjugate?
A1: The primary side reaction during the acidic removal of the Boc group is alkylation by the tert-butyl cation .[13] The tert-butyl cation generated during the cleavage is an electrophile that can be attacked by nucleophilic residues in your molecule, such as the sulfur in methionine or the indole (B1671886) ring of tryptophan.
To prevent this, it is highly recommended to use a "scavenger" in the deprotection cocktail. A common scavenger is triisopropylsilane (B1312306) (TIS), often used in a mixture with trifluoroacetic acid (TFA) and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[8][13]
Q2: How can I purify my final PEGylated product away from the side products and unreacted materials?
A2: Purification of PEGylated molecules typically relies on chromatographic techniques that separate based on size, charge, or hydrophobicity.[12][14]
-
Size Exclusion Chromatography (SEC): This is very effective for removing smaller molecules like unreacted PEG linkers, coupling reagents, and byproducts from the larger PEGylated product.[14]
-
Reverse-Phase HPLC (RP-HPLC): This technique is excellent for purifying and analyzing PEGylated peptides and small molecules, separating based on polarity.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield the charges on a protein or peptide, this method can be used to separate PEGylated species from their un-PEGylated counterparts.[14]
Q3: Can this compound self-react or cause unwanted crosslinking?
A3: this compound is a heterobifunctional linker with one end being a Boc-protected amine and the other a free amine. In the context of a coupling reaction where the free amine is the intended nucleophile, it will not self-react. However, if you are working with a different bifunctional PEG linker that has reactive groups at both ends (e.g., a bis-NHS ester PEG), you can get intermolecular crosslinking, which may lead to aggregation and precipitation of your target molecule.[4][15]
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
| Coupling Reagent | Class | Relative Efficiency in Hindered Couplings | Common Side Reactions |
| EDC/DCC | Carbodiimide | Moderate | N-acylurea formation, Racemization |
| EDC/NHS | Carbodiimide + Additive | Good | N-acylurea (reduced), Hydrolysis of NHS ester |
| HATU | Uronium/Aminium | Very High | Minimal racemization |
| HBTU | Uronium/Aminium | High | Minimal racemization |
| PyBOP | Phosphonium | High | Minimal racemization |
Data compiled from literature suggesting relative efficiencies.[9][10]
Table 2: Common Conditions for Boc Deprotection and Scavenger Use
| Reagent Cocktail | Typical Reaction Time | Purpose of Scavenger | Potential Issues |
| 20-50% TFA in DCM | 1-2 hours | N/A (No scavenger) | Risk of side-chain alkylation |
| 95% TFA / 2.5% Water / 2.5% TIS | 1-2 hours | Quenches tert-butyl cations | TIS can reduce certain functional groups |
| 4M HCl in Dioxane | 1-4 hours | N/A | Can be harsher on acid-sensitive groups |
TFA: Trifluoroacetic acid, DCM: Dichloromethane (B109758), TIS: Triisopropylsilane.[8][13]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound to a Carboxylic Acid using EDC/NHS
-
Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 equivalents).
-
Stirring: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 equivalents) in the reaction solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction with water. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or RP-HPLC.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM).
-
Deprotection Cocktail: In a separate container, prepare the deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Reaction: Cool the solution of the PEG conjugate to 0°C. Add the deprotection cocktail and stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Acid: Once the reaction is complete, remove the TFA and DCM by rotary evaporation. Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the pellet with cold ether. Dry the product under vacuum. The TFA salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
Visualizations
Caption: Carbodiimide coupling reaction pathway and the competing N-acylurea side reaction.
Caption: Troubleshooting workflow for low-yield this compound coupling reactions.
Caption: Boc deprotection mechanism, showing the formation and scavenging of the tert-butyl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Improving the Solubility of Amino-PEG9-Boc Conjugates
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist you in effectively dissolving and handling Amino-PEG9-Boc conjugates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a monodisperse PEG reagent that is soluble in a variety of organic solvents.[1][2] Dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.[1] The hydrophilic nature of the PEG spacer also imparts solubility in water.[2][3][4][5]
Q2: I'm observing a precipitate or cloudiness when adding my this compound stock solution to an aqueous buffer. What is happening?
A2: This is a common issue that often arises when the concentration of the organic solvent from the stock solution is too high in the final aqueous mixture, causing the conjugate to "crash out." To mitigate this, ensure the final concentration of the organic co-solvent is as low as possible, typically below 10% (v/v). It is recommended to add the stock solution dropwise to the vigorously stirred or vortexed aqueous buffer to ensure rapid and even dispersion.[]
Q3: Can I heat the solution to improve the solubility of my this compound conjugate?
A3: Gentle warming can be an effective method to aid dissolution. For many PEG compounds that dissolve slowly at room temperature, mild heating to 30-40°C can significantly speed up the process.[] However, be mindful of the thermal stability of your specific conjugate and avoid excessive heat, which could lead to degradation.
Q4: Does the Boc protecting group affect the solubility of the PEG linker?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can reduce the overall aqueous solubility of the PEG linker compared to its deprotected (free amine) counterpart. Deprotection of the Boc group exposes a more polar amine, which can significantly improve solubility, especially at physiological pH.[7]
Q5: Are there any formulation strategies to improve the aqueous solubility of my final molecule containing the this compound linker?
A5: If your final conjugate still exhibits poor aqueous solubility, you can explore various formulation strategies. These include the use of co-solvents (e.g., ethanol, PEG 400), adjusting the pH to promote salt formation if ionizable groups are present, or more advanced techniques like creating amorphous solid dispersions or inclusion complexes with cyclodextrins.[7]
Solubility Data
While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published, the following table summarizes its qualitative solubility in common laboratory solvents based on manufacturer information and the general properties of PEG linkers.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for preparing concentrated stock solutions.[1][2] |
| Dimethylformamide (DMF) | High | Another excellent option for stock solutions.[1][2] |
| Dichloromethane (DCM) | Soluble | Frequently used in synthesis and purification steps.[1][2] |
| Tetrahydrofuran (THF) | Soluble | A suitable organic solvent for various reactions.[8] |
| Acetonitrile | Soluble | Useful in both reaction setups and analytical chromatography.[1] |
| Water | Soluble | The hydrophilic PEG spacer imparts aqueous solubility.[2][3][4][5] |
| Ethanol | Soluble | PEG compounds are generally soluble in alcohols.[9] |
| Methanol | Soluble | Similar to ethanol, it is a viable solvent for PEG.[10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of this compound in a high-purity organic solvent.
Materials:
-
This compound conjugate
-
Anhydrous, high-purity DMSO or DMF
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the conjugate in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the conjugate is completely dissolved.
-
If dissolution is slow, place the tube in a water bath sonicator for 5-10 minutes or gently warm the solution to 30-40°C.[]
-
Visually inspect the solution to ensure there is no particulate matter before use.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer
This protocol outlines the best practice for diluting an organic stock solution of this compound into an aqueous reaction buffer to prevent precipitation.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Aqueous reaction buffer (e.g., PBS, HEPES, pH 7.4)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare the required volume of the aqueous reaction buffer in a suitable container.
-
While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) remains low, ideally below 5% (v/v), to maintain the solubility of the conjugate.
-
Continue to mix the solution for an additional 1-2 minutes to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
Troubleshooting and Logical Workflows
The following diagrams provide a visual guide to troubleshooting solubility issues and understanding the factors that influence the dissolution of this compound conjugates.
References
- 1. Boc-amino-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. Amino-PEG9-alcohol, 15332-95-3 | BroadPharm [broadpharm.com]
- 4. Mal-amido-PEG9-amine TFA salt, 2182602-22-6 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fcad.com [fcad.com]
- 10. Amino-PEG9-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Preventing Aggregation of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is aggregation a concern for PROTACs with PEG linkers?
Aggregation of PROTACs can lead to several experimental issues, including poor solubility, inaccurate quantification, reduced biological activity, and potential toxicity. While PEG linkers are incorporated to enhance solubility, aggregation can still occur due to various factors such as high PROTAC concentration, suboptimal buffer conditions, or hydrophobic interactions between the PROTAC molecules themselves.[1][2]
Q2: How do PEG linkers help in preventing PROTAC aggregation?
PEG linkers are hydrophilic and flexible chains that can reduce aggregation through a couple of primary mechanisms:
-
Formation of a Hydration Shell: The repeating ether units in the PEG chain form hydrogen bonds with water molecules, creating a dynamic hydration shell around the PROTAC. This shell acts as a steric barrier, preventing close association and aggregation of individual PROTAC molecules.[2]
-
Increased Solubility: The hydrophilic nature of PEG enhances the overall water solubility of the often large and hydrophobic PROTAC molecule.[3][4]
Q3: Can the length of the PEG linker influence aggregation?
Yes, the length of the PEG linker is a critical parameter. While a longer PEG chain can provide a more substantial hydration shell and greater flexibility, an excessively long linker can also increase the molecule's overall size and flexibility to a point where it may lead to self-association or unfavorable conformations.[5] Finding the optimal PEG linker length is often a key step in PROTAC design and may require empirical testing.
Q4: What are the common analytical techniques to detect and quantify PROTAC aggregation?
Several biophysical techniques can be employed to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.[6]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The appearance of high molecular weight (HMW) species in the chromatogram is a direct indication of aggregation.[1]
-
Differential Scanning Fluorimetry (DSF): Measures changes in protein thermal stability. While primarily for protein targets, changes in the melting temperature of the target protein in the presence of the PROTAC can sometimes indicate aggregation-induced effects.
Section 2: Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot aggregation issues with your PEG-linker containing PROTAC.
Initial Observation: My PROTAC solution appears cloudy or has visible precipitates.
This is a clear indication of significant aggregation and poor solubility.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting PROTAC aggregation.
Detailed Troubleshooting Steps:
-
Confirm and Quantify Aggregation:
-
Action: Perform DLS and SEC analysis on your PROTAC solution.
-
Expected Outcome: DLS will show an increased hydrodynamic radius and polydispersity index (PDI). SEC will show peaks corresponding to HMW species. This provides a baseline for evaluating the effectiveness of your troubleshooting steps.
-
-
Evaluate PROTAC Concentration:
-
Action: Prepare serial dilutions of your PROTAC in the same buffer and analyze by DLS.
-
Rationale: Aggregation is often concentration-dependent. Identifying the critical aggregation concentration is crucial.
-
Solution: If aggregation is observed at your working concentration, try performing your experiments at a lower, non-aggregating concentration if experimentally feasible.
-
-
Optimize Buffer Conditions:
-
Action: Systematically vary the pH and ionic strength of your buffer.
-
Rationale: The solubility of your PROTAC can be highly sensitive to pH and salt concentration. Electrostatic interactions can either promote or prevent aggregation.[7]
-
Solution: Test a range of pH values (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., by varying NaCl concentration from 50 mM to 250 mM). Monitor aggregation at each condition using DLS.
-
-
Introduce Solubilizing Excipients:
-
Action: Add small amounts of excipients to your PROTAC solution.
-
Rationale: Excipients can improve solubility and prevent aggregation through various mechanisms.
-
Solution: Screen a panel of generally recognized as safe (GRAS) excipients. See the table below for examples.
-
| Excipient Class | Examples | Starting Concentration | Putative Mechanism of Action |
| Sugars | Sucrose, Trehalose | 2-5% (w/v) | Preferential exclusion, increasing the stability of the native state. |
| Polyols | Glycerol, Sorbitol | 5-10% (v/v) | Similar to sugars, they are preferentially excluded from the protein surface. |
| Amino Acids | Arginine, Glycine | 20-50 mM | Can suppress protein-protein interactions and reduce surface hydrophobicity. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and can prevent aggregation at air-water interfaces. |
| Polymers | PEG (e.g., PEG 3350) | 1-5% (w/v) | Can act as a crowding agent and also increase the hydration shell.[6] |
-
Consider Advanced Formulation Strategies:
-
Action: If aggregation persists, consider formulating your PROTAC in a lipid-based delivery system.
-
Rationale: Encapsulating the PROTAC in lipid nanoparticles can shield it from the aqueous environment, preventing aggregation and improving its pharmacokinetic properties.[8]
-
Solution: Explore the use of self-nanoemulsifying drug delivery systems (SNEDDS) or liposomal formulations. This typically requires specialized expertise and equipment.
-
Section 3: Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.
Materials:
-
PROTAC sample
-
Appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare your PROTAC solution at the desired concentration in a filtered buffer.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove large particulates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment (e.g., 25°C).
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Ensure the count rate is within the optimal range for the instrument.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Look for an increase in the average hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI > 0.2 may suggest aggregation. The presence of multiple peaks indicates a heterogeneous sample with different sized species.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregation
Objective: To separate and quantify monomeric PROTAC from aggregates.
Materials:
-
PROTAC sample
-
SEC column appropriate for the molecular weight of your PROTAC
-
HPLC system with a UV detector
-
Mobile phase (filtered and degassed)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare your PROTAC sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Separation:
-
Inject a defined volume of your sample onto the column.
-
Run the separation at a constant flow rate.
-
-
Data Analysis:
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 280 nm or a wavelength where your PROTAC has maximum absorbance).
-
Integrate the peak areas corresponding to the monomer and any high molecular weight (HMW) species.
-
Calculate the percentage of aggregation: % Aggregation = (Area of HMW peaks / Total peak area) x 100.
-
Section 4: Visualizing the Mechanism of Aggregation Prevention
The following diagram illustrates the proposed mechanism by which PEG linkers can prevent the aggregation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. people.uncw.edu [people.uncw.edu]
Amino-PEG9-Boc stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Amino-PEG9-Boc in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound in aqueous solutions?
A1: The tert-butyloxycarbonyl (Boc) protecting group is generally stable in aqueous solutions under neutral and basic conditions. However, it is labile to acidic conditions and will be cleaved to reveal the primary amine. The ether linkages within the polyethylene (B3416737) glycol (PEG) backbone are highly stable and not susceptible to hydrolysis under typical experimental conditions.
Q2: What factors can affect the stability of this compound in solution?
A2: The primary factors influencing the stability of this compound in solution are pH and temperature.
-
pH: The Boc group is rapidly cleaved at low pH. While stable at neutral to moderately basic pH, prolonged storage in aqueous buffers can lead to slow hydrolysis.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis, especially at non-optimal pH values. For long-term storage, it is recommended to keep the product at -20°C or below.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid under dessicated conditions at -20°C. If you need to prepare a stock solution, it is best to dissolve it in an anhydrous organic solvent like DMSO or DMF, aliquot it into single-use volumes, and store at -80°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Troubleshooting Guide
Problem: Incomplete or failed conjugation reaction following Boc deprotection.
-
Possible Cause 1: Incomplete Boc deprotection.
-
Solution: Ensure your deprotection reaction has gone to completion. The Boc group requires acidic conditions for removal, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[1] Monitor the reaction progress using techniques like TLC or LC-MS to confirm the complete disappearance of the starting material.
-
-
Possible Cause 2: Degradation of the deprotected amine.
-
Solution: The free amine generated after deprotection can be reactive. It is best to use the deprotected Amino-PEG9-amine immediately in the subsequent conjugation step. Avoid storing the deprotected product for extended periods.
-
Problem: Unexpected side products in my reaction.
-
Possible Cause: Premature cleavage of the Boc group.
-
Solution: If your reaction conditions are inadvertently acidic, the Boc group may be prematurely removed, leading to unintended reactions of the primary amine. Carefully check the pH of all buffers and reagents used in your experimental workflow.
-
Stability Data
| Parameter | Condition | Expected Stability | Recommendations |
| pH | 7.0 - 8.5 | High | Suitable for typical bioconjugation reaction conditions. |
| < 6.0 | Low | Rapid cleavage of the Boc group is expected. | |
| > 8.5 | Moderate | Increased rate of hydrolysis may occur over extended periods. | |
| Temperature | -80°C to -20°C (Solid/Anhydrous Solution) | Very High | Recommended for long-term storage. |
| 4°C (Aqueous Solution) | Moderate | Suitable for short-term storage (hours to a few days). | |
| Room Temperature (Aqueous Solution) | Low | Recommended for immediate use only. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Boc Deprotection Workflow
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of the Boc group in a specific aqueous buffer over time using HPLC.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots in separate vials.
-
Place the vials in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately analyze the aliquot by RP-HPLC.
-
HPLC Method: Use a gradient elution from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: Monitor the elution profile at 214 nm.
-
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound versus time to determine the rate of degradation.
Stability Assessment Workflow
References
Technical Support Center: Mass Spectrometry Analysis of Amino-PEG9-Boc Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG9-Boc compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected ions for my this compound compound in ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can typically expect to observe the protonated molecule [M+H]⁺. Due to the polyethylene (B3416737) glycol (PEG) chain and the presence of potential contaminants, it is very common to see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[1] The Boc (tert-Butyloxycarbonyl) protecting group is also known to influence ionization and fragmentation.
Q2: What is the characteristic fragmentation pattern of the Boc group in MS/MS analysis?
A2: The Boc protecting group has a very characteristic fragmentation pattern. Upon collision-induced dissociation (CID), you can expect to see a neutral loss of isobutylene (B52900) (C₄H₈), which corresponds to a mass difference of 56 Da.[2] Another common fragmentation is the loss of the entire Boc group. For sodium adducts, abundant ions corresponding to [M+Na-C₄H₈]⁺ and [M+Na-Boc+H]⁺ are often observed.[3]
Q3: Why do I see a series of peaks separated by 44 Da in my mass spectrum?
A3: A series of peaks separated by 44 Da is the signature of polyethylene glycol (PEG).[4][5] This can either be from your this compound compound of interest, showing different degrees of PEGylation, or it could be due to PEG contamination in your sample or instrument.[4][5][6]
Q4: Can I analyze this compound compounds in negative ion mode?
A4: Yes, analysis in negative ion mode is possible. You may observe the deprotonated molecule [M-H]⁻. Additionally, adducts with formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ can be seen, especially depending on the solvents and additives used in your mobile phase.[3] Negative ion mode can sometimes provide complementary fragmentation information.[7][8]
Troubleshooting Guide
Issue 1: No or Weak Signal for the Target Compound
Possible Cause 1: High Salt Concentration High concentrations of non-volatile salts (e.g., NaCl, KCl, PBS) in your sample can suppress the ionization of your target analyte.[4]
-
Solution: Desalt your sample prior to MS analysis using techniques like solid-phase extraction (SPE) with a C18 cartridge or dialysis into a volatile buffer system such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[4]
Possible Cause 2: PEG Contamination Overwhelming the Signal PEG is highly ionizable and can "swamp" the signal from your analyte of interest, especially if your compound is at a low concentration.[4][9]
-
Solution: Identify and eliminate the source of PEG contamination. Common sources include detergents (Triton X-100, Tween), lab wipes, plasticware, and certain HPLC solvents stored in plastic containers.[4][5][6] It is recommended to use dedicated glassware for MS sample preparation, rinsed with an organic solvent.[5]
Possible Cause 3: In-source Fragmentation/Degradation The Boc protecting group can be labile and may partially cleave in the ionization source, leading to a diminished signal for the intact molecule.[10]
-
Solution: Use a "soft" ionization method or reduce the fragmentor/cone voltage to minimize in-source fragmentation.[10] Ensure your mobile phase is not strongly acidic, as this can promote Boc-cleavage; formic acid is a common and suitable alternative to TFA.[10]
Data Presentation
Table 1: Common Adducts and Neutral Losses in Mass Spectrometry of this compound
| Ion Species | Mass Shift (Da) | Common Cause |
| Adducts | ||
| [M+H]⁺ | +1.0078 | Protonation |
| [M+Na]⁺ | +22.9898 | Sodium salt contamination |
| [M+K]⁺ | +38.9637 | Potassium salt contamination |
| [M+NH₄]⁺ | +18.0344 | Use of ammonium-based buffers |
| Neutral Losses (from [M+H]⁺) | ||
| [M+H-C₄H₈]⁺ | -56.104 | Loss of isobutylene from Boc group |
| [M+H-Boc]⁺ | -100.116 | Loss of the entire Boc group |
Experimental Protocols
Protocol: LC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound compounds. Optimization may be required based on the specific compound and instrumentation.
1. Sample Preparation: a. Dissolve the this compound compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL to create a stock solution. b. Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. c. If the sample is known to contain high salt concentrations, perform a desalting step using a C18 ZipTip or equivalent.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes to elute the compound.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions (ESI Positive Ion Mode):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 - 4.5 kV.
- Drying Gas (N₂) Flow: 8-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Nebulizer Pressure: 30-50 psi.
- Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) to minimize in-source fragmentation and optimize for the [M+H]⁺ or [M+Na]⁺ ion.
- Mass Range: Scan a range appropriate for your compound's expected mass (e.g., m/z 100-1000).
- For MS/MS: Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) and apply collision energy (e.g., 10-40 eV) to induce fragmentation.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound compounds.
Caption: Common fragmentation pathways for a Boc-protected PEG compound in MS/MS.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. allumiqs.com [allumiqs.com]
- 6. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NMR Characterization of Amino-PEG9-Boc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the NMR characterization of Amino-PEG9-Boc. Find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The ¹H NMR spectrum of this compound is characterized by several key signals. The most prominent is the large signal from the repeating ethylene (B1197577) glycol units of the PEG backbone, typically observed around 3.64 ppm. The nine protons of the tert-butyl group on the Boc protector appear as a sharp singlet at approximately 1.44 ppm. The methylene (B1212753) protons adjacent to the nitrogen atoms will have distinct chemical shifts. Protons adjacent to the Boc-protected amine are expected around 3.3-3.4 ppm, while those adjacent to the terminal free amine may appear at a slightly different shift. The amide proton (-NH-) signal is often a broad singlet around 5.0 ppm.
Q2: How can I confirm the successful synthesis or purity of my this compound sample using NMR?
A2: Successful synthesis and high purity are indicated by the presence of the characteristic peaks at their expected chemical shifts and, crucially, by the integration of these peaks. The ratio of the integration of the PEG backbone protons to the Boc group's nine protons should correspond to the structure of a 9-unit PEG chain. The absence of significant unidentifiable peaks is also a key indicator of purity.
Q3: What are common impurities observed in the ¹H NMR spectrum of this compound?
A3: Common impurities can include residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane), water, or unbound PEG molecules.[1] Water will appear as a broad singlet, the chemical shift of which is dependent on the solvent used.[2] Unreacted starting materials or side-products from the synthesis may also be present. Comparing your spectrum to a reference spectrum of a pure standard is the best way to identify such impurities.
Q4: Can ¹³C NMR be used for the characterization of this compound?
A4: Yes, ¹³C NMR is a valuable tool for confirming the structure. Key signals to look for include the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 79 ppm), the methyl carbons of the Boc group (around 28 ppm), and the repeating methylene carbons of the PEG backbone (typically around 70 ppm).[3] The carbons adjacent to the nitrogen atoms will also have characteristic shifts.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | Singlet | 9H |
| -CH₂-NH-Boc | ~3.3 - 3.4 | Multiplet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | Singlet | ~32H |
| -CH₂-CH₂-NH₂ | ~2.8 - 3.0 | Multiplet | 2H |
| -CH₂-CH₂-NH-Boc | ~3.5 - 3.6 | Multiplet | 2H |
| -NH- (Amide) | ~5.0 | Broad Singlet | 1H |
Table 2: Expected ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (ppm) |
| -C(C H₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc) | ~79.2 |
| C =O (Boc) | ~156.1 |
| -C H₂-NH-Boc | ~40.4 |
| PEG Backbone (-O-C H₂-C H₂-O-) | ~70.5 |
| -C H₂-NH₂ | ~41.7 |
Experimental Protocol: NMR Sample Preparation
A consistent and careful sample preparation methodology is crucial for obtaining high-quality and reproducible NMR data for PEGylated compounds.
Materials:
-
This compound (5-10 mg)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) dried over molecular sieves
-
5 mm NMR tube (clean and dry)
-
Vial
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Handling Precautions: PEG compounds can be hygroscopic. It is recommended to handle the this compound and the deuterated solvent in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to minimize moisture contamination.[4]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][6]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.[7]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean and dry 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
Troubleshooting Guide
Q: My ¹H NMR spectrum shows very broad peaks. What could be the cause?
A: Broad peaks in your spectrum can be due to several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.
-
Sample Heterogeneity: The sample may not be fully dissolved, or aggregates may have formed. Ensure complete dissolution and consider filtering the sample if particulates are visible.
-
High Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Try diluting your sample.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
Q: I see unexpected small peaks flanking my main PEG signal. Are these impurities?
A: Not necessarily. These are often ¹³C satellite peaks. Due to the natural 1.1% abundance of ¹³C, the protons attached to these carbons will couple, resulting in small satellite peaks on either side of the main ¹²C-H peak. For large molecules with many repeating units like PEGs, these satellite peaks can become quite prominent and may be mistaken for impurities.[8]
Q: The integration of my peaks does not match the expected proton ratios. What should I do?
A: Inaccurate integration can arise from:
-
Poor Phasing and Baseline Correction: Reprocess the spectrum with careful attention to phasing and baseline correction.
-
Overlapping Peaks: If peaks are overlapping, the integration can be inaccurate. Trying a different deuterated solvent may help to resolve the overlapping signals.[2]
-
Incomplete Relaxation: Ensure that the relaxation delay (d1) in your acquisition parameters is sufficient, especially for quaternary carbons in ¹³C NMR. A longer delay (e.g., 5 times the longest T1) is recommended for accurate quantification.
Q: I have a broad peak that might be an N-H proton. How can I confirm this?
A: To confirm an N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing the peak to diminish or disappear from the spectrum.[2]
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long PEG Linkers
Welcome to the technical support center for the synthesis of long polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis, purification, and characterization of long PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing long PEG linkers?
A1: The primary challenges in synthesizing long PEG linkers include:
-
Polydispersity: Achieving a narrow molecular weight distribution is difficult with traditional polymerization methods, leading to a heterogeneous mixture of PEG chains of varying lengths.[1][2][3][4] This heterogeneity can impact the physicochemical and pharmacological properties of the final conjugate.
-
Purification: The inherent properties of long PEG linkers, such as their high water solubility and often oily or waxy nature, make them challenging to purify using standard chromatography techniques.[5][] Separation of the desired long-chain PEG from shorter oligomers and other reaction impurities can be complex.
-
Side Reactions: During polymerization and functionalization, various side reactions can occur, leading to the formation of impurities that are difficult to remove. These can include the formation of dimers or oligomers, and incomplete functionalization of the terminal groups.
-
Characterization: Accurately determining the molecular weight, polydispersity index (PDI), and purity of long PEG linkers requires a combination of analytical techniques, such as size-exclusion chromatography (SEC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9]
-
Scale-up: Transitioning from small-scale laboratory synthesis to a larger, industrial scale can present significant challenges in maintaining monodispersity and purity.[]
Q2: What is the difference between monodisperse and polydisperse PEG linkers?
A2: Monodisperse PEGs have a single, defined molecular weight, meaning all the polymer chains have the same length.[1][2][3][4] In contrast, polydisperse PEGs consist of a population of molecules with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[1][2][3][4] For applications requiring high precision and well-defined conjugates, such as in pharmaceuticals, monodisperse PEGs are preferred.
Q3: How does the length of the PEG linker affect the properties of a bioconjugate?
A3: The length of the PEG linker significantly influences the properties of a bioconjugate in several ways:
-
Pharmacokinetics: Longer PEG chains generally increase the hydrodynamic radius of the conjugated molecule, which can lead to a longer circulation half-life in the body by reducing renal clearance.[10][11]
-
Immunogenicity: PEGylation can shield the protein or drug from the immune system, reducing its immunogenicity. Longer PEG chains can provide more effective shielding.[10][11]
-
Solubility: PEG is highly soluble in aqueous solutions, and conjugating it to poorly soluble molecules can enhance their solubility.[12]
-
Biological Activity: While offering benefits, long PEG chains can also cause steric hindrance, potentially reducing the binding affinity and biological activity of the conjugated molecule.[9] The effect of PEG chain length on biological activity is a critical consideration in the design of PEGylated therapeutics.[10]
Q4: What are the common methods for synthesizing long PEG linkers?
A4: The two primary methods for synthesizing PEG linkers are:
-
Anionic Ring-Opening Polymerization of Ethylene (B1197577) Oxide: This is a common method for producing polydisperse PEGs.[3] The reaction is typically initiated by a nucleophile, such as an alkoxide, and the chain length is controlled by the ratio of monomer to initiator.
-
Stepwise Synthesis: This method is used to produce monodisperse PEGs with a defined number of ethylene glycol units. It involves the sequential addition of protected ethylene glycol monomers.[13] While this method provides precise control over the molecular weight, it is more labor-intensive and costly for producing very long chains.[13]
Q5: What analytical techniques are essential for characterizing long PEG linkers?
A5: A combination of analytical techniques is crucial for the comprehensive characterization of long PEG linkers:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the molecular weight distribution and polydispersity index (PDI) of the PEG linker.[]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the absolute molecular weight of the PEG chains.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the PEG linker and to quantify the degree of functionalization at the chain ends.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the PEG linker and to separate it from non-PEGylated impurities.[8][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of long PEG linkers.
Problem 1: Low Yield of the Desired Long PEG Linker
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase the molar excess of the limiting reagent. |
| Side Reactions | - Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.- Ensure all reagents and solvents are of high purity and anhydrous, as water can lead to undesired side reactions.[17] |
| Poor Quality of Starting Materials | - Verify the purity of the starting PEG and other reagents before use.- Use freshly distilled solvents. |
| Inefficient Purification | - Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation.[5] - Consider alternative purification techniques such as precipitation or tangential flow filtration.[18][19] |
Problem 2: High Polydispersity (PDI > 1.1) in the Synthesized PEG Linker
| Possible Cause | Recommended Solution |
| Poor Control over Polymerization | - For anionic ring-opening polymerization, ensure precise control over the initiator and monomer addition rates.- Maintain a constant and uniform temperature throughout the reaction. |
| Chain Transfer Reactions | - Use highly purified and dry reagents and solvents to minimize chain transfer to impurities. |
| Inefficient Purification | - Employ high-resolution purification techniques such as preparative SEC to fractionate the PEG and isolate the desired molecular weight range. |
Problem 3: Difficulty in Purifying the Long PEG Linker by Silica (B1680970) Gel Chromatography
| Possible Cause | Recommended Solution |
| High Polarity of Long PEG Linkers | - Use a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform.[5]- Consider using a different stationary phase, such as reversed-phase (C18) silica or alumina. |
| Streaking on TLC and Broad Elution from the Column | - Add a small amount of a modifier, like triethylamine, to the mobile phase to reduce tailing.- Load a smaller amount of the crude product onto the column. |
| Oily Nature of the Product | - After column chromatography, if the product is still an oil, try precipitating it from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating with cold diethyl ether). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Monodisperse Amine-Terminated PEG Linker via Stepwise Synthesis
This protocol describes a general approach for the stepwise synthesis of a PEG linker. The number of ethylene glycol units can be extended by repeating the cycles of deprotection and coupling.
Materials:
-
Fmoc-NH-(PEG)n-COOH (n = desired number of initial PEG units)
-
Amino-PEGm-OH (m = number of PEG units to be added)
-
Coupling agents (e.g., HOBt, DIC)
-
Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Rink Amide Resin (for solid-phase synthesis)
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Coupling: Couple Fmoc-NH-(PEG)n-COOH to the deprotected resin using coupling agents like HOBt and DIC in DMF. Allow the reaction to proceed for 4 hours.[20]
-
Fmoc Deprotection: Repeat step 2.
-
Second Coupling (Elongation): Couple Amino-PEGm-OH to the growing chain using the same coupling agents.
-
Repeat: Repeat the deprotection and coupling steps to achieve the desired chain length.
-
Cleavage: Once the desired length is achieved, cleave the PEG linker from the resin using a cleavage cocktail (e.g., TFA:H2O:Thiophenol = 90:5:5).[20]
-
Purification: Precipitate the crude product in cold diethyl ether and purify by reversed-phase HPLC.
Protocol 2: General Procedure for PEGylation of a Protein with an NHS-Ester Activated PEG Linker
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester (dissolved in a dry, water-miscible organic solvent like DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to create a stock solution.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts, and purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][21]
Visualizations
Logical Workflow for Troubleshooting Low Yield in PEG Synthesis
Caption: A decision tree for troubleshooting low yields in long PEG linker synthesis.
Experimental Workflow for Protein PEGylation and Purification
Caption: A typical workflow for the PEGylation of a protein followed by purification.
References
- 1. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 7. enovatia.com [enovatia.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Amino-PEG9-Boc in Cell Permeability Studies
Welcome to the technical support center for researchers utilizing Amino-PEG9-Boc and other PEGylated compounds in cell permeability experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to cell permeability?
A1: this compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain with an amine group on one end and a Boc-protected amine on the other.[1] In cell permeability studies, it's not the linker itself that is typically studied, but rather a molecule of interest (e.g., a peptide, drug, or fluorescent probe) that has been conjugated to this linker. The process of attaching PEG chains, known as PEGylation, can significantly alter a molecule's physicochemical properties, thereby affecting its ability to cross cell membranes.[2][3] this compound is also used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[4][5][6][7]
Q2: How does PEGylation, in general, affect a molecule's cell permeability?
A2: The effect of PEGylation is complex and can be multifaceted:
-
Increased Hydrophilicity: PEG is highly water-soluble, so its conjugation to a hydrophobic molecule can increase the conjugate's solubility in aqueous environments like the extracellular medium.[2]
-
Increased Hydrodynamic Radius: The PEG chain increases the overall size of the molecule, which can reduce its rate of passive diffusion across the cell membrane and limit renal clearance.[2]
-
Steric Hindrance: The PEG chain can create a "stealth" effect, masking the conjugated molecule from interacting with cell surface receptors or transporters.[2][8][9] This can sometimes decrease cellular uptake.[8][9]
-
Mechanism of Uptake: The mechanism of cellular uptake for PEGylated compounds can be molecular weight-dependent. Low molecular weight PEGs (<2000 Da) tend to be taken up via passive diffusion, while higher molecular weight PEGs (>5000 Da) may involve endocytosis.[10][11]
Q3: Is the this compound linker itself cytotoxic?
A3: Most PEG oligomers are considered safe and biocompatible.[2][12][13] However, some studies have noted that very low molecular weight PEGs or certain PEG derivatives might exhibit toxicity at high concentrations.[12][13][14] It is always recommended to assess the cytotoxicity of your final PEGylated conjugate in your specific cell model as part of your experimental controls. Conjugating a PEG unit has been shown to mitigate the nonspecific cytotoxicity of some cell-penetrating peptides.[15]
Q4: What are the standard in vitro models for assessing the cell permeability of my PEGylated compound?
A4: The two most common in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular permeation.[16][17] It's a high-throughput and cost-effective method for early-stage screening.[16][18]
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[19] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, expressing various transporters relevant to drug absorption and efflux.[20][21][22]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Permeability of PEGylated Compound | 1. Increased Molecular Size: The PEG chain increases the hydrodynamic radius, potentially slowing passive diffusion.[2]2. Steric Hindrance: The PEG layer may be preventing interaction with uptake transporters.[8][9]3. Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).[10][23] | 1. Confirm Uptake Mechanism: Use endocytosis inhibitors (e.g., genistein) or conduct experiments at 4°C to see if uptake is energy-dependent.[11][24]2. Perform Bidirectional Assay: Use a Caco-2 model to measure permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests active efflux.[22][23]3. Use Efflux Pump Inhibitors: Co-incubate your compound with a P-gp inhibitor like verapamil (B1683045) to see if permeability increases.[23] |
| High Variability in Permeability Results | 1. Inconsistent Cell Monolayer Integrity: In Caco-2 assays, the tightness of the cell junctions can vary between wells or experiments.[23]2. Compound Instability or Aggregation: The PEGylated compound may be degrading or aggregating in the assay buffer.3. Pipetting Errors: Inconsistent volumes can significantly affect results.[25] | 1. Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers. Only use wells with TEER values within your established optimal range.[23][26]2. Perform Lucifer Yellow Assay: Use this low-permeability fluorescent marker to confirm monolayer integrity.[19][27]3. Check Compound Stability: Analyze the compound in the assay buffer over time using HPLC or LC-MS.4. Ensure Proper Pipetting Technique: Use calibrated pipettes and consistent technique.[25] |
| Unexpected Cytotoxicity | 1. Inherent Toxicity of the Parent Molecule: The molecule conjugated to the PEG linker may be inherently toxic.2. Toxicity of the PEGylated Conjugate: While uncommon, the final conjugate could exhibit toxicity.[12][13]3. Contamination: Mycoplasma or other microbial contamination can cause cell death.[25][28] | 1. Run Controls: Test the cytotoxicity of the parent molecule, the free PEG linker, and the final conjugate separately using an MTT or similar cell viability assay.[25]2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[25][29]3. Titrate Compound Concentration: Determine the IC50 of your compound and work with non-toxic concentrations for permeability assays. |
| Low Compound Recovery | 1. Non-specific Binding: The compound may be adsorbing to the plastic of the assay plates.[23]2. Metabolism by Cells: Caco-2 cells can have metabolic activity.[20]3. Retention in the Artificial Membrane (PAMPA): The compound may be retained within the lipid layer.[16] | 1. Use Low-Binding Plates: If available, use plates designed to minimize non-specific binding.2. Calculate Mass Balance: Analyze the concentration in the donor and acceptor wells, as well as in cell lysates, to determine the percent recovery.[30]3. Include a Mass Retention (R) Value: In PAMPA assays, calculate the retention to understand how much compound remains in the membrane.[16] |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol outlines the key steps for assessing the permeability of a PEGylated compound across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.[31]
-
Seed cells onto Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².[31]
-
Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer.[22][31]
2. Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Values should be within a consistent range (e.g., ≥ 200 Ω x cm²) to indicate a tight monolayer.[26]
-
Alternatively, perform a Lucifer Yellow rejection assay. A low permeability of Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms monolayer integrity.[19]
3. Permeability Experiment:
-
Gently wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[31]
-
For Apical to Basolateral (A→B) Permeability: Add your test compound (e.g., at 10 µM) and controls (e.g., high-permeability caffeine, low-permeability mannitol) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.[30][31]
-
For Basolateral to Apical (B→A) Permeability: Add the test compound and controls to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[31]
-
Incubate the plates at 37°C with gentle shaking for a set time, typically 2 hours.[19]
-
At the end of the incubation, collect samples from both donor and receiver chambers for analysis.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the samples using a suitable method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where: dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[31]
-
-
Calculate the Efflux Ratio:
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a simplified, cell-free method for assessing passive permeability.
1. Membrane Preparation:
-
Prepare a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).[18]
-
Carefully add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well donor plate, creating an artificial lipid tri-layer.[16][18]
2. Assay Procedure:
-
Add buffer (e.g., PBS at pH 7.4) to the wells of an acceptor plate.[18]
-
Prepare your test compound and controls in the same buffer (often with a small percentage of DMSO to aid solubility) and add them to the wells of the donor plate.[18]
-
Carefully place the donor plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 5 to 18 hours).[16][32]
3. Analysis:
-
After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.[18]
-
Calculate the Papp value based on the change in concentration over time.
Visualizations
References
- 1. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. benchchem.com [benchchem.com]
- 20. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. youtube.com [youtube.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. In Vitro Methods for Measuring the Permeability of Cell Monolayers [mdpi.com]
- 28. promocell.com [promocell.com]
- 29. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 30. bioivt.com [bioivt.com]
- 31. benchchem.com [benchchem.com]
- 32. bioassaysys.com [bioassaysys.com]
Navigating Amino-PEG9-Boc Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, optimizing reaction conditions is crucial for efficient and successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered when working with Amino-PEG9-Boc, a heterobifunctional linker pivotal in the synthesis of advanced therapeutics like PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG)-based linker. Its primary use is in the synthesis of PROTACs, where it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1] The PEG spacer enhances the solubility and permeability of the resulting molecule.
Q2: What are the key reactions involving this compound?
The two primary reactions are:
-
Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed from the terminal amine.[2] This is a necessary step to enable subsequent coupling reactions.
-
Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid or an activated ester (like an NHS ester) to form a stable amide bond.
Q3: How can I monitor the progress of these reactions?
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to track the consumption of the starting material. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can quantify the starting material, the desired product, and any byproducts, offering a clear picture of reaction progression.[3]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of remaining Boc-protected starting material.
-
Subsequent amide coupling reactions have very low yields.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is an acid-catalyzed reaction. If the reaction is incomplete, consider increasing the concentration of trifluoroacetic acid (TFA). For example, if you are using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50%.[3] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction is sluggish, extend the reaction time and continue to monitor by TLC or LC-MS. While many deprotections proceed at room temperature, some substrates may require longer exposure to the acidic conditions.[3] |
| Solvent Issues | Ensure that the this compound is fully dissolved in the chosen solvent (typically DCM). Poor solubility can hinder the reaction. |
Issue 2: Low Yield in Amide Coupling Reaction
Symptoms:
-
The final product yield is significantly lower than expected after the coupling step.
-
LC-MS shows unreacted deprotected Amino-PEG9-amine.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical. For challenging or sterically hindered substrates, a more powerful coupling reagent may be necessary. HATU, for instance, often provides faster and more complete coupling compared to HBTU due to the formation of a more reactive intermediate.[4][5] |
| Incorrect pH or Base | Most coupling reactions require a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt formed during deprotection and to facilitate the coupling reaction. Ensure adequate equivalents of the base are used. |
| Sub-optimal Reaction Time | Amide coupling reaction times can vary significantly, from a couple of hours to overnight.[6] Monitor the reaction's progress to determine the optimal duration. For difficult couplings, a second addition of the coupling reagent may be beneficial. |
| Hydrolysis of Activated Ester | If coupling to a carboxylic acid, the activated ester intermediate can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction setup. |
Quantitative Data on Reaction Parameters
Optimizing reaction times requires a clear understanding of how different reagents and conditions impact the reaction rate and product purity. The following tables summarize representative data for reactions involving PEG linkers.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | 78 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
| Data adapted from a study on Boc deprotection of amino-PEG linkers, with purity determined by HPLC analysis.[7] |
Table 2: Performance Comparison of Common Coupling Agents
| Coupling Agent | Relative Reaction Speed | Key Advantage |
| HATU | Faster | Higher efficiency and lower risk of epimerization, especially for difficult sequences.[4] |
| HBTU | Slower | A reliable and commonly used reagent for standard peptide couplings.[4] |
| EDC | Variable | Effective for forming amide bonds, particularly in aqueous-compatible conditions. |
| DCC | Variable | A classic coupling reagent, though the dicyclohexylurea byproduct can be difficult to remove. |
| This table provides a qualitative comparison based on literature reports. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the subsequent coupling step.
Protocol 2: Amide Coupling with Deprotected Amino-PEG9-Amine
Materials:
-
Deprotected Amino-PEG9-Amine (as TFA salt from Protocol 1)
-
Carboxylic acid or NHS-ester
-
HATU (or other coupling reagent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the deprotected Amino-PEG9-Amine TFA salt in a minimal amount of anhydrous DMF.
-
Add the Amino-PEG9-Amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. The reaction time can range from 2 to 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography.
Visualizing Workflows and Logic
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Amino-PEG9-Boc Reactions
Welcome to the technical support center for Amino-PEG9-Boc, a versatile PEG-based linker used extensively in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate common challenges in reactions involving this linker.
Section 1: Reactions at the Free Amine Terminus (e.g., Amide Bond Formation)
The primary amine of this compound is readily available for conjugation, most commonly through amide bond formation with a carboxylic acid. The selection of the appropriate coupling agent or catalyst is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts or coupling agents for forming an amide bond with the primary amine of this compound?
A1: For amide bond formation, stoichiometric activating reagents are more common than catalytic systems. These reagents, often referred to as coupling agents, activate the carboxylic acid partner for nucleophilic attack by the PEG linker's amine. Standard choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) often used with additives like HOBt (1-hydroxybenzotriazole), or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) which require a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[3][]
Q2: Are there catalytic, green alternatives to traditional coupling agents?
A2: Yes, the development of green and sustainable methods for amide bond synthesis is a growing field.[5] While traditional coupling agents generate significant waste, catalytic methods are being explored.[6] Options include cobalt-complex catalysts for amidation of esters with amines and various biocatalytic approaches, such as using the enzyme CAL-B (Candida antarctica lipase (B570770) B).[7][8] However, for specific applications with this compound, these methods may require significant optimization.
Q3: My coupling reaction is showing low yield. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Inefficient Carboxylic Acid Activation: Ensure your coupling reagent is fresh and added in the correct stoichiometric ratio (typically 1.1-1.5 equivalents). Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the this compound can improve results.[3]
-
Suboptimal Base: When using reagents like HBTU, the choice and amount of base (e.g., DIPEA) are crucial. Use 2-3 equivalents of a non-nucleophilic base.[3]
-
Solubility Issues: While the PEG chain enhances water solubility, ensure all reactants are fully dissolved in an appropriate anhydrous solvent like DMF or DCM.[3][9]
-
Reaction Time/Temperature: Most coupling reactions proceed to completion within 1-2 hours at room temperature.[3] Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid degradation.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive coupling reagent; Insufficient base; Poor solubility of reactants. | Use fresh coupling reagents. Ensure 2-3 equivalents of a non-nucleophilic base like DIPEA are used.[3] Try a different solvent system or gently warm the reaction mixture. |
| Multiple Side Products | Formation of a mixed anhydride (B1165640) with the carboxylate, leading to dimers.[10] Racemization of chiral carboxylic acids. | Pre-activate the carboxylic acid for a short period before adding the amine. If using carbodiimides, include an additive like HOBt to suppress racemization. |
| Difficulty in Purification | Excess coupling reagents and byproducts (e.g., DCU from DCC) are difficult to remove. | If using DCC, the byproduct dicyclohexylurea (DCU) is poorly soluble in DCM and can be removed by filtration. For water-soluble byproducts, perform an aqueous workup with mild acid and base washes.[3] |
Experimental Protocols
Protocol 1: General Amide Coupling using HBTU/DIPEA
-
Dissolve the carboxylic acid (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes for pre-activation.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress using LC-MS or TLC until the starting material is consumed.[3]
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualization
Section 2: Reactions at the Boc-Protected Terminus
To utilize the second amine group, the Boc (tert-butoxycarbonyl) protecting group must first be removed. This is an acid-catalyzed cleavage reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst for Boc deprotection?
A1: The "catalyst" for Boc deprotection is a strong acid. The most common reagent is Trifluoroacetic acid (TFA), typically used as a 20-50% solution in a solvent like Dichloromethane (DCM).[3][11] An alternative is 4M HCl in 1,4-dioxane.[11]
Q2: Why is my Boc deprotection incomplete?
A2: Incomplete deprotection is a common issue and can be caused by:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis; if the acid is too weak or dilute, the reaction may stall.[11] Try increasing the TFA concentration (e.g., from 20% to 50%).[11]
-
Inadequate Reaction Time: Deprotection can take anywhere from 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS to ensure it goes to completion.[3][11]
-
Steric Hindrance: The bulky PEG chain can sometimes hinder the acid's approach to the Boc group, slowing the reaction. Extending the reaction time can help overcome this.[11]
-
Solvent Issues: Ensure your PEGylated compound is fully soluble in the chosen solvent (e.g., DCM).[11]
Q3: I'm observing side products after deprotection. What could be the cause?
A3: Side products can arise from the tert-butyl cation that is generated during the cleavage of the Boc group. This cation can alkylate sensitive functional groups in your molecule. To prevent this, "scavengers" such as triisopropylsilane (B1312306) (TIS) or thiophenol can be added to the reaction mixture to trap the cation.[11][12]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30-120 min | Most common method. Volatile and easily removed.[3][11] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 30-60 min | A strong alternative to TFA.[11] |
| Heteropolyacid | 10 mol% | Dichloromethane (DCM) | ~15-30 min | A mild, reusable catalyst option.[13] |
Experimental Protocols
Protocol 2: General Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG compound (1.0 eq.) in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
(Optional) If your molecule contains acid-sensitive groups (like tryptophan or methionine), add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[11]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying. For neutralization, dissolve the residue and wash with a saturated aqueous solution of sodium bicarbonate.[3][11]
Visualization
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt-Catalyzed Amide Bond Formation from Esters and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Removal of Unreacted Amino-PEG9-Boc
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted Amino-PEG9-Boc from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from my reaction critical?
A1: this compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a Boc-protected amine group.[1] It has a molecular weight of approximately 556.69 g/mol .[2][3] This reagent is commonly used in bioconjugation and drug development to link molecules together.[4] The removal of any unreacted this compound is crucial to ensure the purity of your final conjugate. Excess linker can interfere with downstream applications, lead to inaccurate characterization and quantification of your target molecule, and potentially cause undesired side effects in biological systems.
Q2: What are the primary methods for removing unreacted this compound?
A2: The choice of purification method depends on the size and stability of your target molecule to which the this compound is being conjugated. The most common techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is highly effective for removing the relatively small this compound (MW: ~557 g/mol ) from much larger molecules like proteins or antibodies.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[5] The Boc group on the unreacted linker makes it more hydrophobic than its deprotected counterpart, allowing for efficient separation.[5] This method is well-suited for purifying smaller target molecules.
-
Dialysis and Ultrafiltration: These techniques use semi-permeable membranes with a specific Molecular Weight Cut-Off (MWCO) to separate molecules of different sizes.[3] This is a viable option for removing the small PEG linker from large biomolecules.
-
Liquid-Liquid Extraction (LLE): This method can be employed if the target molecule has significantly different solubility characteristics than the this compound.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge.[2] It can be effective if the target molecule has a net charge that is significantly different from any charge on the unreacted PEG linker.
Q3: How does the Boc protecting group influence the purification strategy?
A3: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It increases the hydrophobicity of the this compound molecule, which is a key factor in its separation by RP-HPLC.[5] If your experimental workflow involves the deprotection of the Boc group, the resulting free amine will have different chromatographic behavior, which can be exploited for purification.
Q4: Can I use the same purification method for both the Boc-protected and deprotected PEG linker?
A4: While some methods like SEC will separate based on size regardless of the Boc group, the efficiency of other techniques like RP-HPLC and IEX will be significantly affected. The removal of the Boc group reduces the hydrophobicity and exposes a primary amine, which will alter its retention on a reversed-phase column and its interaction with ion-exchange resins. You may need to adjust your purification strategy if you are working with both forms of the linker.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unreacted this compound is still present in my sample after purification. | SEC: Poor resolution between the product and the linker. | - Ensure the SEC column has the appropriate fractionation range for your molecules. - Optimize the flow rate and sample volume to improve peak separation. |
| Dialysis/Ultrafiltration: The MWCO of the membrane is too large, or the dialysis time is insufficient. | - Use a membrane with a smaller MWCO that is significantly smaller than your target molecule but larger than the PEG linker. - Increase the dialysis duration and perform at least three buffer changes with a large volume of fresh buffer. | |
| RP-HPLC: Co-elution of the product and the linker. | - Optimize the gradient elution profile. A shallower gradient can improve the resolution between closely eluting peaks. - Consider a different stationary phase (e.g., C8 instead of C18) or mobile phase modifiers. | |
| Low recovery of my target molecule after purification. | Dialysis/Ultrafiltration: The MWCO of the membrane is too small, or there is non-specific binding to the membrane. | - Use a membrane with a larger MWCO that is still significantly smaller than your target molecule. - Choose a membrane material known for low protein/molecule binding (e.g., regenerated cellulose). |
| RP-HPLC: The product is precipitating on the column or is irreversibly bound. | - Ensure your sample is fully dissolved in the mobile phase before injection. - Adjust the mobile phase composition (e.g., pH, organic solvent) to improve the solubility of your target molecule. | |
| Broad or tailing peaks during RP-HPLC analysis. | Interaction of the amine group (if deprotected) with residual silanols on the silica-based column. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase to improve peak shape.[5] |
| Polydispersity of the PEG linker. | While this compound is a discrete PEG, impurities with different PEG chain lengths can cause some peak broadening.[5] Ensure the purity of your starting material. |
Quantitative Data Summary
The following table provides a general comparison of common purification methods for removing unreacted this compound. The actual performance will vary depending on the specific properties of the target molecule and the optimization of the protocol.
| Purification Method | Typical Purity Achieved | Typical Recovery | Scale | Key Advantage |
| Size-Exclusion Chromatography (SEC) | >95% | 70-95% | Analytical to Preparative | Excellent for large differences in molecular size.[1] |
| Reversed-Phase HPLC (RP-HPLC) | >98% | 60-90% | Analytical to Preparative | High resolution for small molecules and peptides.[5] |
| Dialysis/Ultrafiltration | >90% | 80-99% | Lab to Process | Simple, cost-effective for large biomolecules. |
| Ion-Exchange Chromatography (IEX) | >95% | 70-95% | Analytical to Preparative | Effective for charged molecules.[2] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
This protocol is ideal for purifying a large biomolecule (e.g., a protein > 30 kDa) from the much smaller this compound.
-
System Preparation:
-
Column: Select an SEC column with a fractionation range appropriate for separating your target molecule from small molecules (~557 Da).
-
Mobile Phase: Prepare a buffer in which your sample is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Purification:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Maintain a constant flow rate and monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Collect fractions corresponding to the peaks. Your larger target molecule should elute first, followed by the smaller unreacted this compound.
-
-
Post-Purification:
-
Analyze the collected fractions for purity (e.g., by SDS-PAGE or analytical HPLC).
-
Pool the fractions containing the purified product.
-
If necessary, concentrate the pooled fractions using ultrafiltration.
-
Protocol 2: Removal of Unreacted this compound using Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying smaller, more hydrophobic target molecules.
-
System Preparation:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO).
-
Filter the sample through a 0.45 µm filter.
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the compounds. An example gradient is 5% to 70% B over 30 minutes. The unreacted this compound, being hydrophobic due to the Boc group, will be well-retained.
-
Monitor the chromatogram (e.g., at 214 nm) and collect fractions corresponding to the desired product peak.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions.
-
Remove the solvent, typically by lyophilization, to obtain the purified product.
-
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for persistent impurities.
References
Navigating Steric Hindrance with Amino-PEG9-Boc: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges related to steric hindrance when using Amino-PEG9-Boc in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain, which provides a hydrophilic and flexible spacer. One end of the PEG chain is terminated with an amine group protected by a tert-butyloxycarbonyl (Boc) group, and the other end can be functionalized with various reactive groups, though it often terminates in an amine as well. This linker is frequently utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs) to connect two different molecules, such as a protein and a small molecule drug.[1][2][3]
Q2: How does the PEG9 linker length influence steric hindrance?
The polyethylene glycol (PEG) spacer in biotinylation reagents plays a crucial, though often underestimated, role in the accessibility of biotin (B1667282) and, as a result, the effectiveness of its interaction with streptavidin or avidin (B1170675). The primary purpose of using PEG linkers in biotinylation is to reduce steric hindrance. When biotin is covalently attached to a protein, it can sometimes be too close to the protein's surface, hindering the binding of the large streptavidin or avidin tetramer. A PEG spacer arm distances the biotin from the protein's surface, making it more accessible. The length of the PEG linker—such as PEG3, PEG5, or PEG7—can greatly affect the results of assays that depend on the biotin-streptavidin interaction. It is generally thought that longer linkers offer more flexibility and distance, which could lead to better binding. However, the best linker length may vary depending on the specific application. The nine-unit PEG chain in this compound offers a significant advantage in overcoming steric hindrance.[1] This length is often sufficient to extend a conjugated molecule away from the surface of a larger protein, thereby improving accessibility for binding interactions.[1] While longer PEG chains can offer greater flexibility and distance, the optimal length is application-dependent, and a PEG9 linker often provides a good balance for many systems.[1]
Q3: When should I choose a PEG9 linker over a shorter or longer PEG chain?
The choice of PEG linker length is a critical parameter that can significantly impact experimental outcomes.
-
Choose a shorter PEG linker (e.g., PEG2-PEG4) for applications requiring compact labeling or when the conjugation site is already highly accessible.
-
This compound is ideal for situations where moderate steric hindrance is anticipated, and a balance between increased solubility, flexibility, and molecular size is desired. It is a popular choice for PROTAC design, offering tunable spacer lengths for optimal E3 ligase–target proximity.
-
Opt for a longer PEG linker (e.g., PEG12, PEG24) when dealing with significant steric hindrance, or when substantial improvements in solubility and in vivo circulation time are primary goals, particularly in therapeutic applications.[4]
Q4: What are the key steps for using a Boc-protected amino-PEG linker?
The general workflow involves two main stages:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must first be removed. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the reactive primary amine.[5][6]
-
Conjugation: Once deprotected, the free amine on the PEG linker can be reacted with a suitable functional group on the target molecule (e.g., an activated carboxylic acid like an NHS ester) to form a stable amide bond.
Troubleshooting Guide
Problem 1: Incomplete or Failed Conjugation Reaction
Possible Cause: Steric hindrance from the substrate or the PEG linker itself is preventing efficient coupling.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature). Gentle heating might be necessary for particularly hindered substrates, but monitor for potential degradation of your molecules.
-
Adjust Molar Ratio: Increase the molar excess of the less sterically hindered reaction partner.
-
-
Enhance Reagent Activation:
-
If you are performing a coupling with a carboxylic acid, use a more powerful activating agent. For sterically hindered couplings, reagents like HATU or PyBOP are often more effective than standard carbodiimides like EDC.
-
-
Modify the Solvent:
-
For molecules prone to aggregation, which can exacerbate steric hindrance, consider adding chaotropic salts (e.g., LiCl) or using a different solvent system to improve solubility and accessibility.
-
Problem 2: Incomplete Boc Deprotection
Possible Cause: The acidic conditions are insufficient to fully remove the Boc group, potentially due to steric hindrance around the protected amine.
Solutions:
-
Increase Acid Concentration: If using a 20% TFA solution in dichloromethane (B109758) (DCM), try increasing the concentration to 50%.[6]
-
Extend Reaction Time: Monitor the deprotection reaction using an appropriate analytical method (e.g., TLC or LC-MS) and extend the reaction time until the starting material is no longer detectable.[6]
-
Use a Stronger Acid System: For particularly stubborn Boc groups, consider switching to a stronger acid, such as 4M HCl in dioxane.[6]
-
Ensure Proper Solvation: The choice of solvent is critical. DCM is commonly used for TFA-mediated deprotection as it effectively solvates both the PEG linker and the acid.[6]
Problem 3: Low Yield of the Final Conjugate
Possible Cause: A combination of incomplete reactions and side product formation.
Solutions:
-
Sequential Optimization: Address the potential issues in a stepwise manner. First, confirm complete Boc deprotection before proceeding to the conjugation step. Use LC-MS to verify the mass of the deprotected intermediate.
-
Purification at Each Stage: Purify the deprotected linker before initiating the conjugation reaction to remove any remaining starting material or side products from the deprotection step.
-
Use of Scavengers: During Boc deprotection, the formation of a tert-butyl cation can lead to side reactions with nucleophilic residues on your molecule. The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can help to mitigate these unwanted modifications.
Data Presentation
The following table provides a comparative overview of how PEG linker length can influence key experimental parameters. This data is representative and based on general trends observed in bioconjugation and PROTAC development.
| Parameter | Short PEG Linker (PEG2-4) | Medium PEG Linker (PEG8-12, incl. PEG9) | Long PEG Linker (PEG24+) |
| Steric Hindrance Mitigation | Low | Moderate | High |
| Aqueous Solubility | Moderate Increase | Good Increase | Excellent Increase |
| Molecular Flexibility | Moderate | Good | High |
| Potential for Immunogenicity | Low | Low to Moderate | Moderate to High |
| Application Suitability | Compact Labeling, Accessible Sites | PROTACs, Bioconjugation with Moderate Hindrance | Drug Delivery, In Vivo Stability, Highly Hindered Systems |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the standard procedure for removing the Boc protecting group from this compound.
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If your substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).[6]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[5][6]
-
Protocol 2: General Protocol for NHS Ester Coupling to Deprotected Amino-PEG9-Amine
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule to the deprotected Amino-PEG9-Amine.
-
Biomolecule Preparation: Dissolve the molecule containing the primary amine (e.g., a protein) in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) buffer).
-
NHS Ester Preparation: Immediately before use, dissolve the NHS-ester activated molecule in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Conjugation Reaction: Add the desired molar excess (typically 5 to 20-fold) of the dissolved NHS ester to the biomolecule solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Allow it to react for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
Purification: Remove unreacted reagents and by-products by a suitable method such as size-exclusion chromatography (gel filtration) or dialysis.
Visualizations
Caption: Workflow for this compound deprotection and conjugation.
References
Validation & Comparative
A Comparative Guide to Amino-PEG9-Boc and Alkyl Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker moiety, which connects the target-binding ligand to an E3 ligase ligand or a cytotoxic payload, profoundly influences the physicochemical properties, stability, and overall efficacy of the conjugate. This guide provides an objective comparison between a hydrophilic polyethylene (B3416737) glycol (PEG) linker, Amino-PEG9-Boc, and traditional hydrophobic alkyl linkers, supported by experimental data and detailed protocols to inform rational drug design.
At a Glance: Key Property Comparison
The choice between a PEG-based linker like this compound and a simple alkyl chain involves a trade-off between solubility and permeability. While PEG linkers enhance aqueous solubility, a crucial factor for in vitro assays and potential formulation, alkyl linkers often exhibit superior cell membrane permeability due to their increased lipophilicity.
| Property | This compound | Alkyl Linkers | Key Considerations for Drug Development |
| Solubility | High [1][2] | Low to Moderate [1][] | Higher aqueous solubility of PEGylated PROTACs is advantageous for reliable in vitro assays and can improve formulation characteristics.[4][5] Alkyl-linked compounds may require formulation strategies to overcome poor solubility.[] |
| Permeability | Moderate to Low [2][6] | Moderate to High [][6] | The lipophilic nature of alkyl linkers generally favors passive diffusion across cell membranes.[] While PEGylation can increase polarity and hinder permeability, the flexibility of PEG chains may allow for conformational masking of polar groups, aiding cell entry.[2] |
| Metabolic Stability | Potentially Lower [1] | Generally High [] | Alkyl chains are often more resistant to metabolic cleavage.[] PEG linkers can be susceptible to enzymatic degradation, although this can be modulated by linker design.[1] |
| Flexibility | High [1][7] | High [7] | Both linker types offer significant conformational flexibility, which can be crucial for achieving a productive ternary complex formation in PROTACs.[1][7] |
| Synthesis | Modular and Accessible [1][8] | Economical and Straightforward [] | Both linker types are synthetically accessible, with a wide range of building blocks commercially available, facilitating the rapid assembly of PROTAC libraries.[1][8][9] |
| Ternary Complex Formation | Length Dependent [10] | Length Dependent [1] | The optimal linker length is critical for efficient ternary complex formation and subsequent target degradation for both linker types.[1][10] |
Delving Deeper: Performance in Action
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The choice of linker can significantly impact these parameters.
| Linker Type | Representative Target | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | BRD4 | CRBN | 3 | >90 | Illustrative data based on similar published PROTACs |
| Alkyl-based | BTK | CRBN | 20 | >85 | Illustrative data based on similar published PROTACs |
| PEG-based | TBK1 | VHL | 3 | 96 | [1] |
| Alkyl-based | CRBN | VHL | Weak Degradation | N/A | [1] |
Note: The data presented is illustrative and compiled from various sources. Direct comparison is challenging due to variations in target proteins, E3 ligases, and cell lines used in different studies. Researchers should consider these values as representative examples of the potential impact of linker choice.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of linker performance. Below are methodologies for key assays used in the characterization of PROTACs.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for cell penetration.[11][12]
Materials:
-
96-well donor and acceptor plates
-
Phosphatidylcholine in dodecane (B42187) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Prepare the Acceptor Plate: Coat the filter of the 96-well acceptor plate with the phosphatidylcholine solution and allow the solvent to evaporate, forming a lipid layer. Add PBS to the wells of the acceptor plate.
-
Prepare the Donor Plate: Dilute the PROTAC stock solution in PBS to the final desired concentration (ensure final DMSO concentration is <1%). Add the PROTAC solution to the wells of the 96-well donor plate.
-
Assay Incubation: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: Following incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Papp): The apparent permeability is calculated using the following formula: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor)
Protocol 2: Western Blotting for Target Protein Degradation
This standard biochemical technique is used to quantify the reduction in target protein levels following PROTAC treatment.[13][14][15]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time course. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in the presence of a PROTAC, confirming the formation of the ternary complex.[10][16][17][18]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase (e.g., His-tagged)
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs. The peak of the curve represents the optimal concentration for ternary complex formation.
Visualizing the Process: Workflows and Pathways
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Evaluation
Caption: A streamlined workflow for the comparative evaluation of different linkers.
Conclusion
The selection between this compound and alkyl linkers is a nuanced decision that depends on the specific goals of the drug discovery program. This compound and other PEG-based linkers are invaluable for enhancing the aqueous solubility of PROTACs and ADCs, which is often a significant hurdle.[1][2] This improved solubility can facilitate more reliable biological assays and may be beneficial for downstream formulation development.
Conversely, alkyl linkers, with their inherent lipophilicity, often provide an advantage in terms of passive cell permeability.[] For targets located within the central nervous system or for indications where high oral absorption is desired, an alkyl linker may be the more strategic choice.
Ultimately, a successful drug development campaign may involve the synthesis and evaluation of a library of PROTACs with both PEG and alkyl linkers of varying lengths to empirically determine the optimal balance of properties for a given target and E3 ligase pair.[1] The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in the rational design of next-generation targeted therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Amino-PEG9-Boc vs. Clickable Linkers for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein-binding ligand (warhead) and the E3 ubiquitin ligase ligand. The linker is not merely a spacer but an active component that influences the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison between flexible polyethylene (B3416737) glycol (PEG) linkers, exemplified by Amino-PEG9-Boc, and rigid linkers formed via "clickable" chemistry, such as triazoles. This comparison is supported by experimental data to aid researchers in making informed decisions for linker selection in PROTAC design.
General Characteristics of Linkers
This compound: The Flexible Approach
This compound is a heterobifunctional linker featuring a nine-unit polyethylene glycol chain. One end has a Boc-protected amine, and the other has a free amine, allowing for sequential conjugation to the warhead and the E3 ligase ligand.
-
Properties: PEG linkers are characterized by their hydrophilicity, flexibility, and biocompatibility. The ethylene (B1197577) glycol repeats enhance the water solubility of the resulting PROTAC molecule.[1]
-
Advantages: The high flexibility of PEG chains allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[2] The increased hydrophilicity can also improve the solubility of often large and greasy PROTAC molecules.[3]
-
Disadvantages: High flexibility can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially reducing the stability of the ternary complex.[4] Furthermore, PEG linkers may be more susceptible to in vivo metabolism compared to more rigid linkers.[3]
Clickable Linkers: The Rigid and Modular Approach
Clickable linkers are synthesized using bioorthogonal "click" chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.[] This method allows for the modular and efficient assembly of PROTACs from an azide-functionalized fragment and an alkyne-functionalized fragment.
-
Properties: The resulting triazole moiety is a rigid, planar, and metabolically stable structure.[3]
-
Advantages: The rigidity of triazole-based linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.[6] The triazole ring is also metabolically robust.[3] The click chemistry approach is highly efficient and versatile, making it ideal for the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[4]
-
Disadvantages: The lack of flexibility in rigid linkers can sometimes make it more challenging to achieve a productive ternary complex geometry for a given target protein and E3 ligase pair.[7] The synthesis of the azide (B81097) and alkyne precursors can be more complex than the straightforward use of a pre-formed PEG linker.
Performance Comparison: Degradation and Physicochemical Properties
Disclaimer: The following data is compiled from different studies and is intended for illustrative purposes to highlight general trends. Direct comparison should be made with caution due to variations in experimental conditions.
| Table 1: Degradation Performance of BRD4-Targeting PROTACs | ||||||
| PROTAC | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | BRD4 | VHL | HeLa | ~24 | >90 |
| Compound 7 | Triazole (Clickable) | BRD4 | VHL | H661 | <500 | Not Specified |
| Table 2: Physicochemical Properties of Representative PROTACs | ||||
| PROTAC | Linker Type | Molecular Weight (Da) | TPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) |
| MZ1 | PEG | 903.5 | 200.7 | Low (not specified quantitatively) |
| Clickable PROTACs (general) | Triazole | Generally high | Generally high | Variable, can be improved with linker modification |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Follow with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.
-
Compound Addition: The test PROTAC is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on the receiver plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and receiver wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)
Visualizing Key Concepts and Workflows
Caption: General mechanism of action for a PROTAC.
Caption: Structural comparison of flexible vs. rigid linkers.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
The choice between a flexible linker like this compound and a rigid, clickable linker is a critical decision in PROTAC design that involves a trade-off between several factors.
-
This compound and other PEG linkers are advantageous for their ability to enhance solubility and provide conformational flexibility, which can be crucial for establishing a productive ternary complex, especially in the early stages of PROTAC discovery.
-
Clickable linkers , which typically form rigid triazole structures, offer metabolic stability and a modular synthetic route that is highly amenable to library synthesis and linker optimization. Their rigidity can lead to more potent and selective PROTACs if a favorable conformation is achieved.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The most effective approach often involves the empirical testing of a variety of linkers with different lengths, compositions, and rigidities to identify the one that provides the best balance of degradation efficacy, cell permeability, and pharmacokinetic properties. The development of computational tools for predicting the conformation of the ternary complex is also a promising avenue for a more rational design of PROTAC linkers.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. explorationpub.com [explorationpub.com]
Navigating the Ternary Complex: A Comparative Guide to PROTAC Validation with Amino-PEG9-Boc
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is the pivotal event in targeted protein degradation. The linker connecting the two ends of the PROTAC is a critical determinant of this interaction's success. This guide provides an objective comparison of PROTACs utilizing the flexible Amino-PEG9-Boc linker against alternatives, supported by experimental data, to inform the rational design and validation of potent protein degraders.
The linker is not merely a spacer; it profoundly influences the thermodynamics and kinetics of ternary complex formation, ultimately impacting degradation efficiency (DC50) and maximal degradation (Dmax).[1][2] Flexible polyethylene (B3416737) glycol (PEG) linkers, such as those derived from this compound, are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability.[2][3] However, the optimal linker strategy is target-dependent, necessitating a comparative analysis of different linker architectures.
Comparative Analysis of Linker Performance in Ternary Complex Formation
The validation of ternary complex formation is paramount in PROTAC development. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for quantifying the binding affinities and cooperativity of these interactions.[4][5] Cooperativity (α) is a critical parameter, defined as the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other.[6] A high cooperativity value (α > 1) indicates that the presence of one protein enhances the binding of the PROTAC to the other, a hallmark of a stable and productive ternary complex.[7]
Below, we summarize quantitative data from studies investigating the impact of linker composition on ternary complex formation and degradation efficacy. While direct data for a PROTAC containing the specific this compound linker is not available in a comparative context, the data for PROTACs with varying PEG linker lengths and other linker types provide valuable insights.
Table 1: Comparison of PROTACs with Different Linker Types in Ternary Complex Validation
| PROTAC | Target (Domain) | E3 Ligase | Linker Type | Binary KD (PROTAC to E3 Ligase) (nM) | Ternary KD (nM) | Cooperativity (α) | Degradation DC50 (nM) |
| MZ1 | Brd4BD2 | VHL | PEG-based | 180 | 12 | 15 | ~25 |
| AT1 | Brd4BD2 | VHL | PEG-based | 130 | 12 | 11 | ~50 |
| PROTAC 1 | BTK | Cereblon | PEG (4 units) | - | - | - | 4.9 |
| PROTAC 2 | BTK | Cereblon | Alkyl (C5) | - | - | - | 18 |
| PROTAC 3 | EGFR | Cereblon | PEG (3 units) | - | - | - | 100-1000 |
| PROTAC 4 | EGFR | Cereblon | Alkyl-aryl | - | - | - | <10 |
Data synthesized from multiple sources. Note that direct comparison across different studies can be challenging due to variations in experimental conditions.[6][8][9]
The data suggest that while PEG-based linkers can lead to potent degraders, linker optimization is crucial. For instance, in the case of BTK-targeting PROTACs, the PEG-linked degrader showed superior potency to the alkyl-linked counterpart.[8] Conversely, for EGFR, an alkyl-aryl linker outperformed a PEG linker, highlighting the target-specific nature of optimal linker design.[8] The highly cooperative nature of the well-characterized PROTAC MZ1, which utilizes a PEG-based linker, underscores the potential of this linker class to promote stable ternary complex formation.[6]
Experimental Protocols for Ternary Complex Validation
Accurate and reproducible experimental protocols are essential for validating PROTAC ternary complex formation. Below are detailed methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two cornerstone techniques in this field.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic information (kon and koff) in addition to binding affinity (KD).[10][11]
Experimental Protocol:
-
Immobilization of E3 Ligase:
-
The E3 ligase (e.g., VHL or Cereblon complex) is typically immobilized on the sensor chip surface.[6] This allows for the screening of multiple PROTACs and target proteins against a single ligase setup.[12]
-
For His-tagged proteins, a Ni2+ activated NTA sensor chip can be used for capture coupling.[11]
-
-
Binary Interaction Analysis:
-
To determine the binary binding affinity, increasing concentrations of the PROTAC are injected over the immobilized E3 ligase surface.
-
The association and dissociation phases are monitored, and the data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.[13]
-
-
Ternary Interaction Analysis:
-
A pre-incubated mixture of the PROTAC and the target protein is injected over the immobilized E3 ligase.[6] The concentration of the target protein should be kept constant and near-saturating (ideally 20-50 times the binary KD of the PROTAC to the target).[12]
-
A concentration series of the PROTAC is used to determine the ternary binding kinetics and affinity.
-
The resulting sensorgrams represent the formation of the ternary complex. Data are fitted to a 1:1 binding model to obtain the kinetic parameters for the ternary interaction.[13]
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.[6]
-
Caption: Workflow for SPR-based analysis of PROTAC ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[5][14]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4.[4]
-
The concentration of the macromolecule in the cell should be 10-20 times the expected KD.
-
-
Binary Titration:
-
To determine the binary binding affinity, titrate the PROTAC into a solution of either the E3 ligase or the target protein.
-
The heat changes upon each injection are measured and integrated to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
-
Ternary Titration:
-
To measure the ternary binding affinity, saturate the PROTAC with one of the proteins (e.g., the target protein) and titrate this complex into a solution of the second protein (E3 ligase).[15]
-
The resulting binding isotherm reflects the formation of the ternary complex.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated from the ratio of the binary and ternary KD values.[5]
-
Caption: ITC experimental design for thermodynamic characterization of PROTAC interactions.
The PROTAC-Mediated Degradation Pathway
The formation of a stable ternary complex is the initiating step in a catalytic cycle of targeted protein degradation. Understanding this pathway is crucial for interpreting experimental data.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aragen.com [aragen.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Degradation Assays for Amino-PEG9-Boc PROTACs
For researchers and scientists navigating the landscape of targeted protein degradation, the choice of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of efficacy. This guide provides an objective comparison of Amino-PEG9-Boc, a common polyethylene (B3416737) glycol (PEG)-based linker, with alternative linker classes. The performance of these linkers is evaluated through cellular degradation assays, with supporting experimental data and detailed protocols to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The linker is not merely a spacer; it critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[] The length, rigidity, and chemical properties of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[2][3]
Comparison of this compound PROTACs with Alternative Linkers
This compound is a popular choice for PROTAC synthesis, offering a flexible polyethylene glycol chain.[4][5] This flexibility can facilitate the formation of the ternary complex by allowing the target protein and E3 ligase to adopt an optimal orientation. However, alternative linker strategies, such as those employing alkyl chains or more rigid structures, are gaining traction due to their potential to enhance potency and improve physicochemical properties.
Below is a summary of quantitative data from hypothetical studies comparing the degradation of a target protein by PROTACs utilizing different linker types. These tables are illustrative and aim to showcase how data from cellular degradation assays are presented for comparative analysis. The key metrics used are:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[6]
Table 1: Comparison of PROTAC Linkers for Target Protein X Degradation in HEK293 Cells
| PROTAC Linker | Linker Type | DC50 (nM) | Dmax (%) |
| This compound | Flexible (PEG) | 25 | 92 |
| Alkyl Chain (C8) | Flexible (Alkyl) | 45 | 88 |
| Piperidine-based | Rigid | 15 | 95 |
| Phenyl-based | Rigid | 18 | 94 |
Table 2: Comparison of PROTAC Linkers for Target Protein Y Degradation in HeLa Cells
| PROTAC Linker | Linker Type | DC50 (nM) | Dmax (%) |
| This compound | Flexible (PEG) | 50 | 85 |
| Alkyl Chain (C10) | Flexible (Alkyl) | 75 | 80 |
| Piperazine-based | Rigid | 30 | 90 |
| Azobenzene-based | Smart (Photo-switchable) | 100 (inactive), 20 (active) | 92 (active) |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
References
A Researcher's Guide to Surface Plasmon Resonance (SPR) Analysis of PEGylated Molecules: A Comparative Approach
For researchers in drug discovery and the broader scientific community, understanding the binding kinetics of novel molecules is paramount. The use of polyethylene (B3416737) glycol (PEG) linkers, such as Amino-PEG9-Boc, is a common strategy to improve the pharmacokinetic properties of small molecules and biologics. However, the presence of a PEG chain can introduce challenges in traditional binding assays. This guide provides a comprehensive overview of Surface Plasmon Resonance (SPR) for analyzing the binding of molecules functionalized with linkers like this compound, offers a detailed experimental protocol, and compares SPR with alternative technologies.
Quantitative Data Summary
To illustrate the typical data obtained from SPR and its alternatives, the following table presents a hypothetical data set for the binding of a small molecule conjugated via an Amino-PEG9 linker ("Molecule Y") to its protein target.
| Parameter | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Association Rate Constant (ka) | 1.2 x 10⁵ M⁻¹s⁻¹ | 1.1 x 10⁵ M⁻¹s⁻¹ | Not Directly Measured |
| Dissociation Rate Constant (kd) | 5.0 x 10⁻⁴ s⁻¹ | 5.2 x 10⁻⁴ s⁻¹ | Not Directly Measured |
| Equilibrium Dissociation Constant (KD) | 4.2 nM | 4.7 nM | 5.5 nM |
| Stoichiometry (n) | Not Directly Measured | Not Directly Measured | 0.98 |
| Enthalpy (ΔH) | Not Measured | Not Measured | -8.5 kcal/mol |
| Entropy (ΔS) | Not Measured | Not Measured | 3.2 cal/mol·K |
Experimental Protocols
A crucial step in any SPR experiment is the immobilization of the ligand (in this case, "Molecule Y" conjugated via the Amino-PEG9 linker) onto the sensor chip surface. The most common method for molecules with a primary amine is amine coupling.
Detailed Protocol for Amine Coupling of a PEGylated Ligand for SPR Analysis
This protocol outlines the steps for immobilizing a ligand functionalized with an Amino-PEG9 linker onto a carboxymethyl dextran (B179266) (CM-series) sensor chip.
1. Reagent and Sample Preparation:
-
Immobilization Buffer: Prepare a 10 mM sodium acetate (B1210297) solution and adjust the pH to 4.5. The optimal pH should be about 0.5 to 1 pH unit below the isoelectric point (pI) of the ligand to promote pre-concentration on the negatively charged sensor surface.
-
Ligand Solution: Dissolve the Amino-PEG9-functionalized molecule (after Boc deprotection) in the immobilization buffer to a final concentration of 10-50 µg/mL.
-
Amine Coupling Reagents: Prepare fresh solutions of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in water.
-
Blocking Solution: Prepare a 1 M solution of ethanolamine-HCl, adjusted to pH 8.5.
-
Running Buffer: A common choice is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). To minimize non-specific binding that can be exacerbated by PEGylated molecules, consider supplementing the running buffer with 0.1 mg/mL of free PEG of a similar molecular weight.[1]
2. SPR System Setup and Priming:
-
Equilibrate the SPR instrument with the running buffer until a stable baseline is achieved.
3. Sensor Surface Activation:
-
Inject a 1:1 mixture of the EDC and NHS solutions over the desired flow cells of the sensor chip for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups on the sensor surface.[2]
4. Ligand Immobilization:
-
Inject the prepared ligand solution over the activated surface.[2] The contact time and flow rate can be adjusted to achieve the desired immobilization level (typically aiming for a level that will produce a maximum analyte response of ~100 Response Units (RU) to avoid mass transport limitations).
5. Deactivation:
-
Inject the ethanolamine-HCl solution over the surface for 7 minutes to deactivate any remaining reactive NHS-esters.[2] This step also helps to remove any non-covalently bound ligand.
6. Analyte Interaction Analysis:
-
Prepare a series of dilutions of the analyte (the binding partner to your immobilized ligand) in the running buffer. A typical concentration range might be 0.1 to 10 times the expected KD.
-
Inject the analyte solutions over the immobilized and reference surfaces, typically for 1-3 minutes (association phase), followed by a flow of running buffer for 5-10 minutes (dissociation phase).[2]
-
A regeneration step, using a pulse of a low pH glycine (B1666218) solution or a high salt concentration buffer, may be required between analyte injections to remove all bound analyte and return to the baseline.
7. Data Analysis:
-
Subtract the response from the reference flow cell (an activated and deactivated surface without immobilized ligand) from the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).
Visualizing the Workflow and Concepts
To better understand the experimental process and the principles of SPR, the following diagrams are provided.
Caption: A flowchart of the key steps in an SPR experiment.
Caption: The logical relationship of molecular binding in SPR.
Comparison with Alternative Technologies
While SPR is a powerful technique, other methods can also be employed to study the binding of PEGylated molecules. Below is a comparison of SPR with two common alternatives: Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
-
Principle: Measures changes in the refractive index near a sensor surface as molecules bind and dissociate.[3] It provides real-time kinetic data.
-
Strengths: High sensitivity, provides both kinetic (ka, kd) and affinity (KD) data, well-established with a wealth of literature.[4]
-
Considerations for PEGylated Molecules: The PEG chain can cause steric hindrance or non-specific binding.[1] Careful optimization of the running buffer and immobilization density is often necessary. The mass of the PEG linker contributes to the signal, which must be considered in the analysis.
Biolayer Interferometry (BLI)
-
Principle: Measures the interference pattern of white light reflected from the surface of a biosensor tip.[5][6] Binding of molecules to the tip causes a shift in the interference pattern, which is proportional to the thickness of the molecular layer.[7]
-
Strengths: High throughput, compatible with crude samples, and generally less susceptible to bulk refractive index changes than SPR.[8] The "dip-and-read" format is often simpler than the microfluidics of SPR.[9]
-
Considerations for PEGylated Molecules: Similar to SPR, the PEG chain can lead to non-specific binding to the sensor surface. The sensitivity can be lower than SPR for small molecule analysis.
Isothermal Titration Calorimetry (ITC)
-
Principle: Measures the heat released or absorbed during a binding event.[10][11] One binding partner is titrated into a solution containing the other, and the resulting heat change is measured.
-
Strengths: A true in-solution technique that does not require immobilization, which avoids potential artifacts from surface tethering. It provides a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[10]
-
Considerations for PEGylated Molecules: Requires larger amounts of sample compared to SPR and BLI.[11] It is a lower-throughput technique and does not directly provide kinetic rate constants (ka and kd).[10] The heat of dilution of the PEGylated molecule may need to be accounted for in the experimental design.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Amine-coupling [sprpages.nl]
- 3. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Bio-Layer Interferometry to Evaluate Anti-PEG Antibody-Mediated Complement Activation [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Using Bio-Layer Interferometry to Evaluate Anti-PEG Antibody-Mediated Complement Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Stability of Amino-PEG9-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of linker technologies is a critical attribute in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comparative overview of the in vitro stability of Amino-PEG9-Boc linkers against other common short-chain Polyethylene Glycol (PEG) linkers. The information herein is supported by established principles in the field and provides detailed experimental protocols for assessing linker stability.
The Role of PEG Linkers in Bioconjugate Stability
Polyethylene Glycol (PEG) linkers are widely incorporated in drug development to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][2] The length of the PEG chain is a crucial parameter that influences these characteristics. Short-chain PEG linkers, such as those with 4, 8, or 12 PEG units, are often employed to provide a balance between increased hydrophilicity and maintaining a compact molecular size.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies, which is essential in the synthesis of complex biomolecules.[3]
Comparative In Vitro Stability of Short-Chain PEG Linkers
The in vitro stability of a linker is primarily assessed in biological matrices that mimic physiological conditions, such as plasma (or serum) and lysosomal fractions. While direct head-to-head quantitative stability data for this compound is not extensively published, the following table summarizes the expected performance based on general trends observed for short-chain PEG linkers in such assays.
| Linker Type | Plasma Stability (Half-life, t½) | Lysosomal Stability (Cleavage) | Rationale and Supporting Evidence |
| Amino-PEG4-Boc | Moderate | Dependent on cleavable moiety | Shorter PEG chains offer less steric hindrance to plasma esterases and proteases, potentially leading to a slightly shorter half-life compared to longer chains.[1] |
| This compound | Moderate to High | Dependent on cleavable moiety | The nine PEG units provide a greater hydrophilic shield compared to shorter PEGs, which can offer increased protection against enzymatic degradation in plasma, thus enhancing stability.[] |
| Amino-PEG12-Boc | High | Dependent on cleavable moiety | Longer PEG chains are generally associated with increased plasma half-life due to a larger hydrodynamic radius and more effective shielding from enzymes.[1] |
| Non-PEGylated Linker | Variable | Dependent on cleavable moiety | Stability is highly dependent on the specific chemical structure of the linker. Hydrophobic linkers may be more prone to non-specific binding and enzymatic degradation. |
Note: The stability data presented is illustrative and can be influenced by the nature of the conjugated molecule (e.g., antibody, small molecule) and the specific cleavable moiety incorporated into the linker.
Experimental Protocols for In Vitro Stability Assays
Accurate assessment of linker stability requires robust and well-defined experimental protocols. The following are detailed methodologies for plasma and lysosomal stability assays.
Plasma Stability Assay
This assay evaluates the stability of the linker-conjugated molecule in the circulatory system, predicting the potential for premature payload release.[5]
Workflow for Plasma Stability Assay
Caption: Workflow for assessing conjugate stability in plasma.
Methodology:
-
Preparation of Plasma: Obtain frozen human, rat, or mouse plasma. Thaw at 37°C and centrifuge to remove any precipitates.
-
Incubation: The test conjugate (e.g., ADC or small molecule conjugate) is incubated in the plasma at a final concentration of 1-10 µM. The incubation is performed at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Processing: To stop the reaction and remove plasma proteins, an excess of cold acetonitrile (B52724) or methanol (B129727) is added to each aliquot. The samples are then vortexed and centrifuged at high speed.
-
Analysis: The supernatant, containing the conjugate and any degradation products, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining at each time point.[6][7]
-
Data Interpretation: The percentage of the intact conjugate remaining at each time point is plotted against time to determine the half-life (t½) of the conjugate in plasma.
Lysosomal Stability Assay
This assay is crucial for linkers designed to be cleaved within the lysosome to release a therapeutic payload. It assesses the rate and extent of cleavage in a lysosomal environment.
Workflow for Lysosomal Stability Assay
Caption: Workflow for assessing conjugate stability in lysosomes.
Methodology:
-
Preparation of Lysosomal Lysate: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions. The lysate should be prepared in a buffer that maintains the acidic pH of the lysosome (pH 4.5-5.0).
-
Incubation: The test conjugate is incubated with the lysosomal lysate at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours).
-
Reaction Quenching and Sample Processing: The enzymatic reaction is stopped by adding a quenching solution (e.g., a strong acid or organic solvent). Proteins are then precipitated as described in the plasma stability assay.
-
Analysis: The supernatant is analyzed by LC-MS to quantify the amount of released payload at each time point.[8][9]
-
Data Interpretation: The concentration of the released payload is plotted against time to determine the rate of linker cleavage. An effective cleavable linker will show efficient payload release in the lysosomal fraction.[9][10]
Conclusion
The in vitro stability of linkers is a cornerstone of rational drug design for targeted therapies. While specific quantitative data for this compound is emerging, the established principles of PEG chemistry suggest that it offers a favorable balance of properties for many applications. Its length is sufficient to provide a significant hydrophilic shield, likely enhancing plasma stability compared to shorter PEG linkers, without the potential steric hindrance that can be associated with much longer PEG chains. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative stability studies, enabling the selection of the optimal linker for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of PROTACs: A Comparative Guide to the Off-Target Effects of Amino-PEG9-Boc Linkers
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. A key determinant of a PROTAC's specificity is its linker, the chemical bridge between the target-binding warhead and the E3 ligase recruiter. This guide provides a comparative analysis of PROTACs containing the commonly used Amino-PEG9-Boc linker, examining their off-target profiles against alternative linker technologies, supported by experimental data and detailed protocols.
The this compound linker, a polyethylene (B3416737) glycol (PEG)-based structure, is frequently employed in PROTAC design due to its hydrophilicity, which can improve solubility and cell permeability. However, the flexibility and length of PEG linkers can also influence the formation of the ternary complex (Target-PROTAC-E3 ligase), potentially leading to unintended degradation of proteins other than the intended target. Understanding these off-target effects is paramount for developing safer and more effective PROTAC-based therapeutics.
Comparative Analysis of Off-Target Effects: PEG vs. Alternative Linkers
The specificity of a PROTAC is often a delicate balance between its components. While the warhead and E3 ligase ligand dictate the primary interactions, the linker's composition and length play a crucial role in the geometry and stability of the ternary complex, which in turn affects degradation efficiency and selectivity.
| Linker Type | Target Protein | E3 Ligase Ligand | Key Off-Target Observations | Reference |
| PEG-based (e.g., similar to this compound) | BRD4 | VHL | Preferential degradation of BRD4 over BRD2 and BRD3 at lower concentrations. However, at higher concentrations, some pan-BET family degradation is observed.[1] | [1] |
| Alkyl-based | HDAC1-3 | Cereblon | Incorporation of a 12-carbon alkyl linker resulted in potent HDAC1 degradation with more modest effects on HDAC3 abundance compared to previously reported VHL-recruiting PROTACs.[2] | [2] |
| Rigid (e.g., piperazine/piperidine (B6355638) containing) | PI3K/mTOR | VHL | Removal of a rigid piperidine ring from the target ligand significantly enhanced degradation efficacy, suggesting that rigidity can restrict spatial proximity and impact degradation.[3] | [3] |
This table is a synthesis of findings from multiple sources and does not represent a direct head-to-head study.
The data suggests that while PEG linkers can be effective, their inherent flexibility may contribute to a broader degradation profile at higher concentrations. In contrast, more rigid linkers, such as alkyl chains, can sometimes offer improved selectivity for specific isoforms within a protein family.[2]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and the assessment of their effects, the following diagrams illustrate key pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for off-target assessment.
Detailed Experimental Protocols
Accurate assessment of on- and off-target effects is crucial for the development of PROTACs. The following are detailed methodologies for key experiments.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This protocol provides an overview of a typical workflow for identifying off-target protein degradation using quantitative proteomics.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express the target protein (e.g., THP-1, MDA-MB-231) at an appropriate density.[4]
-
Treat cells with the PROTAC of interest (e.g., this compound containing PROTAC) and a control PROTAC (e.g., with an alkyl linker) at various concentrations and time points. Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Digestion:
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with isobaric tags according to the manufacturer's protocol. This allows for the multiplexing of samples for simultaneous analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS. The liquid chromatography separates the peptides, and the mass spectrometer identifies and quantifies them.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.
-
Western Blot for Validation of Off-Target Degradation
This protocol is used to confirm the degradation of specific proteins identified through proteomics.
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for the potential off-target protein overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess whether a PROTAC is binding to its intended target and potential off-targets in a cellular context.[6][7]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations.
-
-
Heat Treatment:
-
Heat the treated cells to a range of temperatures. Ligand binding can stabilize a protein, leading to a higher melting temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, denatured proteins) by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature using methods like Western Blot or mass spectrometry. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Conclusion
The choice of linker is a critical parameter in PROTAC design, with significant implications for on-target potency and off-target effects. While this compound linkers offer advantages in terms of solubility and synthetic accessibility, their flexibility may lead to a less specific degradation profile compared to more rigid linkers. A thorough evaluation of off-target effects using a combination of quantitative proteomics, Western blotting, and target engagement assays is essential for the development of highly specific and safe PROTAC therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of PROTAC design and optimization, ultimately contributing to the advancement of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. pelagobio.com [pelagobio.com]
A Head-to-Head Comparison of PEG8 and PEG9 Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of clinical success. Polyethylene (B3416737) glycol (PEG) linkers are frequently employed to optimize the physicochemical and pharmacokinetic properties of these complex molecules. This guide provides a detailed comparison of two closely related linkers, PEG8 and PEG9, to inform rational design and optimization in drug development.
While direct head-to-head experimental data for PEG8 versus PEG9 linkers is not extensively available in publicly accessible literature, this guide synthesizes general principles and data from studies on varying PEG linker lengths to provide a comprehensive comparative analysis.
Physicochemical Properties
The addition of a single ethylene (B1197577) glycol unit distinguishes the PEG9 linker from the PEG8 linker, leading to subtle but potentially significant differences in their physicochemical properties. These properties can influence the overall behavior of the resulting bioconjugate.
| Property | PEG8 Linker | PEG9 Linker | Expected Impact of Additional PEG Unit |
| Molecular Weight | ~400 g/mol | ~444 g/mol | Increased molecular weight. |
| Length | ~3.5 nm | ~3.85 nm | Increased hydrodynamic radius and spatial separation between conjugated molecules. |
| Hydrophilicity | High | Slightly Higher | Enhanced water solubility, potentially reducing aggregation of hydrophobic drugs.[1][] |
| Flexibility | High | Marginally Higher | Increased conformational flexibility, which can be crucial for optimal protein-protein interactions. |
Impact on Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker length can significantly affect the conjugate's stability, pharmacokinetics, and therapeutic index.
| Performance Metric | PEG8 Linker | PEG9 Linker | Rationale |
| Pharmacokinetics | Generally favorable, balancing clearance and exposure. Clearance rates of ADCs tend to increase with linkers shorter than PEG8. | Potentially slightly longer half-life and reduced clearance compared to PEG8. | The increased hydrodynamic size imparted by the extra PEG unit can lead to reduced renal clearance.[3] |
| In Vitro Potency | Often represents a good balance, retaining high potency. | May exhibit a slight decrease in potency compared to PEG8 in some contexts. | Longer linkers can sometimes introduce steric hindrance, potentially affecting the binding affinity of the antibody or the release of the payload at the target site.[4] |
| Stability | Generally good, contributing to a stable conjugate in circulation. | Potentially enhanced stability against aggregation. | The increased hydrophilicity can help to shield hydrophobic payloads, reducing the propensity for aggregation.[5][6] |
| Therapeutic Index | Often provides a favorable therapeutic index. | May offer an improved therapeutic index in specific applications due to potentially better tolerability. | Enhanced stability and potentially more favorable pharmacokinetics can lead to reduced off-target toxicity. |
Impact on PROTACs
For PROTACs, the linker length is a critical parameter for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
| Performance Metric | PEG8 Linker | PEG9 Linker | Rationale |
| Ternary Complex Formation | Optimal for some target-E3 ligase pairs. For instance, a short 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context.[7] | The optimal length is highly system-dependent. The slight increase in length could be beneficial or detrimental. | The linker must possess the ideal length and flexibility to orient the target protein and E3 ligase for efficient ubiquitination. A linker that is too short can cause steric clashes, while one that is too long might lead to non-productive complex formation.[7][8][] |
| Degradation Efficacy (DC50 & Dmax) | Dependent on the specific PROTAC system. | The impact on degradation efficacy is difficult to predict without empirical testing. | Even minor changes in linker length can significantly alter the geometry of the ternary complex and, consequently, the degradation efficiency.[10] |
| Cell Permeability | Generally, a balance between hydrophilicity and properties that allow for membrane passage. | The increased hydrophilicity may slightly decrease passive cell permeability. | While enhancing solubility, longer PEG chains can increase the polar surface area, which might hinder cell membrane traversal.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation and comparison of bioconjugates.
Synthesis of Amine-Reactive PEG Linkers (General Protocol)
This protocol outlines a general procedure for the synthesis of N-hydroxysuccinimide (NHS) ester-activated PEG linkers, which can be adapted for both PEG8 and PEG9.
Materials:
-
Amine-terminated PEG (PEG8-NH2 or PEG9-NH2)
-
Disuccinimidyl carbonate (DSC) or a similar activating agent
-
Anhydrous dichloromethane (B109758) (DCM) or a suitable organic solvent
-
Triethylamine (B128534) (TEA) or another non-nucleophilic base
-
Dipeptidyl peptidase inhibitor (if necessary)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Dissolve the amine-terminated PEG in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of DSC in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to isolate the desired NHS-activated PEG linker.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[11][12][13][14][15]
In Vitro Cytotoxicity Assay for ADCs
This assay is used to determine the potency of an ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADCs with PEG8 and PEG9 linkers
-
Isotype control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs (PEG8 and PEG9 variants) and the isotype control in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) for each ADC.[16][17][18][19][20]
Ternary Complex Formation Assay for PROTACs (AlphaScreen)
This assay is used to quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Recombinant, tagged target protein (e.g., His-tagged)
-
Recombinant, tagged E3 ligase (e.g., Biotinylated)
-
PROTACs with PEG8 and PEG9 linkers
-
AlphaScreen donor and acceptor beads (e.g., Nickel chelate donor beads and streptavidin-coated acceptor beads)
-
Assay buffer
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the PROTACs in the assay buffer.
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the AlphaScreen donor and acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for another specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of the "hook effect" in PROTACs.[21][22][23][24][25]
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: ADC In Vitro Cytotoxicity Assay
Caption: Workflow for ADC in vitro cytotoxicity assay.
Logical Relationship: Impact of PEG Linker Length
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. Ternary complex formation - Profacgen [profacgen.com]
- 23. labonline.com.au [labonline.com.au]
- 24. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 25. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
A Researcher's Guide to the Biophysical Characterization of Amino-PEG9-Boc and Its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate linker is a critical decision that can significantly impact the performance and efficacy of a final conjugate. This guide provides a comprehensive biophysical characterization of Amino-PEG9-Boc, a heterobifunctional linker, and objectively compares its properties with shorter and longer chain alternatives. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and synthesis of next-generation therapeutics and research tools.
This compound is a popular linker in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its structure comprises a terminal primary amine, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration offers a balance of hydrophilicity, a defined spacer length, and an orthogonal protecting group strategy, making it a versatile tool in multi-step synthetic schemes.
Comparative Analysis of Physicochemical Properties
The choice of PEG linker length can influence several key biophysical parameters of a conjugate, including its solubility, stability, and the efficiency of subsequent bioconjugation reactions. Here, we compare the properties of this compound with its shorter (Amino-PEG4-Boc) and longer (Amino-PEG12-Boc) chain counterparts, as well as an alternative with a terminal carboxylic acid (Boc-NH-PEG8-COOH).
| Property | Amino-PEG4-Boc | This compound | Amino-PEG12-Boc | Boc-NH-PEG8-COOH |
| Molecular Weight ( g/mol ) | 320.42 | 542.72 | 674.88 | 541.63 |
| Purity | >95% | >95% | >95% | >95% |
| Appearance | Colorless to light yellow oil | Colorless to light yellow oil | White to off-white solid | White to off-white solid |
| Solubility | ||||
| Water | Soluble | Soluble | Soluble | Soluble |
| DMSO | Soluble | Soluble | Soluble | Soluble |
| DMF | Soluble | Soluble | Soluble | Soluble |
| DCM | Soluble | Soluble | Soluble | Soluble |
| Stability | The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. The PEG backbone is generally stable. | The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. The PEG backbone is generally stable. | The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. The PEG backbone is generally stable. | The Boc protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. The PEG backbone is generally stable. |
Experimental Protocols
To ensure accurate and reproducible characterization of Amino-PEG-Boc conjugates, robust experimental protocols are essential. The following sections detail methodologies for key analytical techniques.
Purity and Structural Analysis by HPLC-UV
Objective: To determine the purity of the Amino-PEG-Boc conjugate and to detect any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient:
| Time (min) | %B |
|---|---|
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 25.1 | 20 |
| 30 | 20 |
Flow Rate: 1.0 mL/min Detection Wavelength: 214 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the Amino-PEG-Boc conjugate.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-10 ppm
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~2.8-3.0 ppm (multiplet, 2H): Methylene protons adjacent to the primary amine.
-
~3.2-3.4 ppm (multiplet, 2H): Methylene protons adjacent to the Boc-protected amine.
-
~3.5-3.7 ppm (multiplet, ~32H): Methylene protons of the PEG chain.
¹³C NMR Data Acquisition:
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds
Expected ¹³C NMR Signals for this compound (in CDCl₃):
-
~28.4 ppm: Methyl carbons of the Boc group.
-
~40-42 ppm: Methylene carbons adjacent to the amines.
-
~70-71 ppm: Methylene carbons of the PEG backbone.
-
~79.5 ppm: Quaternary carbon of the Boc group.
-
~156.1 ppm: Carbonyl carbon of the Boc group.
Hydrolytic Stability Assay of the Boc Protecting Group
Objective: To assess the stability of the Boc protecting group under different pH conditions.
Methodology:
-
Prepare buffer solutions at various pH values (e.g., pH 4, pH 7, pH 9).
-
Dissolve the Amino-PEG-Boc conjugate in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC-UV using the method described above.
-
Quantify the percentage of the remaining intact Amino-PEG-Boc conjugate by measuring the peak area.
-
Plot the percentage of the intact conjugate against time to determine the rate of hydrolysis.
Application in PROTACs: A Signaling Pathway Visualization
Amino-PEG linkers are frequently used in the synthesis of PROTACs. A prominent example is in the development of degraders for the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes such as c-MYC. The PROTAC ARV-825, for instance, utilizes a linker to connect a BRD4 inhibitor (OTX015) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). While the exact linker in ARV-825 is a PEG derivative, a similar workflow can be envisioned using this compound.
The following diagram illustrates the general workflow for synthesizing a BRD4-targeting PROTAC and the subsequent signaling pathway leading to BRD4 degradation.
Caption: PROTAC synthesis workflow and degradation pathway.
The DOT script above generates a diagram illustrating the synthesis of a PROTAC molecule using a PEG linker and the subsequent cellular mechanism of action where the PROTAC facilitates the ubiquitination and proteasomal degradation of the target protein.
Conclusion
The selection of a PEG linker is a critical step in the design of bioconjugates. While this compound offers a good balance of hydrophilicity and spacer length for many applications, a careful consideration of the specific requirements of the conjugate is necessary. Shorter PEG chains may be advantageous where a more rigid connection is desired, while longer chains can provide greater solubility and an extended pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for the in-house characterization of these versatile linkers, enabling researchers to make data-driven decisions in their bioconjugation strategies.
Assessing the Hydrophilicity of Amino-PEG9-Boc: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The hydrophilicity of a linker can significantly impact the solubility, stability, and pharmacokinetic properties of the final molecule. This guide provides an objective comparison of the hydrophilicity of Amino-PEG9-Boc and related Amino-PEG-Boc linkers, supported by available data and detailed experimental protocols.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a widely adopted strategy to enhance the hydrophilicity of molecules. The repeating ethylene (B1197577) glycol units in the PEG chain are adept at forming hydrogen bonds with water, thereby increasing the aqueous solubility of the parent molecule. Generally, a longer PEG chain correlates with greater hydrophilicity. This guide will explore this trend within the Amino-PEG-Boc series of linkers.
Quantitative Comparison of Amino-PEG-Boc Linker Hydrophilicity
| Linker Name | PEG Units (n) | Molecular Weight ( g/mol ) | Reported Aqueous Solubility | Calculated LogP |
| t-Boc-N-Amido-PEG3-amine | 3 | ~292.38 | Soluble in Water | Data not available |
| Amino-PEG5-Boc | 5 | ~380.48 | Soluble in Water | 0.76 |
| t-Boc-N-amido-PEG6-amine | 6 | 424.5 | Soluble in Water, DMSO, DMF, DCM[1] | -2.5 (for Amino-PEG6-amine)[2] |
| t-Boc-N-amido-PEG9-amine | 9 | 556.7 | Soluble in Water, DMSO, DMF, DCM [3] | Data not available |
| Boc-N-amido-PEG12-amine | 12 | 688.9 | Soluble in Water, DMSO, DCM, DMF[4] | Data not available |
Note: The calculated LogP value for Amino-PEG6-amine is for the corresponding unprotected diamine and is provided as an indicator of the high hydrophilicity of the underlying PEG structure.
The Principle of Increasing Hydrophilicity with PEG Chain Length
The hydrophilicity of the Amino-PEG-Boc linkers is directly proportional to the length of the polyethylene glycol chain. The ether oxygen atoms within the PEG backbone form hydrogen bonds with water molecules, leading to increased aqueous solubility. As the number of ethylene glycol units increases, the overall molecule becomes more hydrophilic. This relationship is a key consideration when selecting a linker to improve the solubility and reduce the potential for aggregation of a hydrophobic drug payload.
Experimental Protocols
For researchers wishing to generate their own comparative data, the following are detailed protocols for determining water solubility and the octanol-water partition coefficient (LogP).
Determination of Aqueous Solubility (OECD 105 Flask Method)
This protocol is adapted from the OECD 105 guideline for the determination of water solubility and is suitable for Amino-PEG-Boc linkers.
Materials:
-
Amino-PEG-Boc linker of interest
-
Deionized water (Milli-Q or equivalent)
-
Glass flasks or vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath (set to 25 °C)
-
Centrifuge
-
Syringes and 0.22 µm filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the Amino-PEG-Boc linker to a glass flask. The exact amount will depend on the expected solubility, but enough should be added to ensure a visible amount of undissolved solid remains after equilibration.
-
Add a known volume of deionized water to the flask.
-
Tightly cap the flask and place it in a temperature-controlled shaker set at 25 °C.
-
Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the flask from the shaker and allow it to stand at 25 °C for at least 24 hours to allow for the sedimentation of undissolved material.
-
For finer particles, centrifuge the solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of standard solutions of the Amino-PEG-Boc linker of known concentrations.
-
Analyze the standard solutions and the saturated sample solution by a suitable analytical method (e.g., HPLC) to determine the concentration of the dissolved linker in the saturated solution.
-
The determined concentration represents the aqueous solubility of the compound at 25 °C.
-
References
The Influence of Amino-PEG9-Boc on PROTAC Oral Bioavailability: A Comparative Guide
For researchers, scientists, and drug development professionals, the oral bioavailability of Proteolysis Targeting Chimeras (PROTACs) remains a critical hurdle in their journey from promising therapeutic candidates to clinically effective drugs. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in determining its pharmacokinetic properties. This guide provides a detailed comparison of how incorporating an Amino-PEG9-Boc linker can impact the oral bioavailability of PROTACs compared to other linker classes, supported by experimental data and detailed protocols.
The unique tripartite structure of PROTACs often places them "beyond the Rule of Five," presenting challenges in achieving adequate oral absorption.[1] The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties, including solubility, permeability, and metabolic stability, all of which are crucial for oral bioavailability.[2] Polyethylene glycol (PEG) linkers, such as this compound, have emerged as a popular strategy to address some of these challenges.
Impact of PEGylation on PROTAC Properties
The introduction of a PEG linker, like this compound, can significantly influence a PROTAC's behavior in a biological system. The primary advantages of PEGylation include:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule. This is a critical first step for dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4]
-
Modulation of Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving permeability.[5]
-
Fine-Tuning of Physicochemical Properties: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the PROTAC's properties. This modularity enables researchers to fine-tune the balance between solubility and permeability to enhance oral absorption.[6]
However, there are also potential drawbacks to consider:
-
Metabolic Instability: The ether bonds in PEG linkers can be susceptible to oxidative metabolism, potentially leading to rapid clearance and reduced in vivo exposure.[3]
-
Increased Molecular Weight: The addition of a PEG linker increases the already high molecular weight of PROTACs, which can negatively impact permeability.
Head-to-Head Comparison: PEG vs. Alkyl Linkers
While direct comparative studies of a PROTAC with an this compound linker versus an identical PROTAC with a different linker are not abundantly available in the public domain, we can draw valuable insights from studies comparing PEGylated and non-PEGylated (e.g., alkyl) linkers. Alkyl linkers are generally more hydrophobic and can improve membrane permeability, but often at the cost of reduced solubility.[4]
A study on VHL-based PROTACs highlighted the profound impact of linker composition on cell permeability. The replacement of just two methylene (B1212753) groups in an alkyl linker with oxygen atoms to create a PEG-like linker resulted in a nearly 3-orders-of-magnitude increase in permeability. Molecular dynamics simulations suggested that the PEGylated PROTAC could adopt more compact, less polar conformations in a nonpolar environment, facilitating membrane traversal.[5]
The following table summarizes the general properties and potential trade-offs when comparing PEG and alkyl linkers in PROTACs:
| Feature | PEG Linkers (e.g., this compound) | Alkyl Linkers |
| Solubility | Generally higher, improving dissolution. | Generally lower, can lead to poor absorption. |
| Permeability | Can be improved through conformational effects, but high hydrophilicity can be a hindrance. | Generally higher due to increased lipophilicity. |
| Metabolic Stability | Can be susceptible to oxidative metabolism. | Generally more stable to oxidative metabolism. |
| Flexibility | High, allowing for optimal ternary complex formation. | High, but can lead to entropic penalties upon binding. |
| Oral Bioavailability | Can be improved by enhancing solubility and permeability, but limited by potential metabolic instability. | Can be limited by poor solubility, despite good permeability. |
Case Study: Impact of PEG Linker Length on Oral Bioavailability
While not a direct comparison with an alkyl linker, a study on BRD4-targeting PROTACs demonstrates the critical influence of PEG linker length on oral bioavailability. This provides a valuable proxy for understanding how modulating the PEG chain, such as in an this compound linker, can impact in vivo performance.
| Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
Data synthesized from a case study on BRD4-targeting PROTACs.
This data suggests that there is an optimal PEG linker length for maximizing oral bioavailability, where a balance between increased permeability and other factors is achieved. While a PEG9 linker was not evaluated in this specific study, it underscores the importance of linker length optimization in PROTAC design.
Experimental Protocols
To aid researchers in their evaluation of PROTACs, detailed methodologies for key in vitro experiments that inform oral bioavailability are provided below.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate at which a PROTAC is metabolized by phase I enzymes present in human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with high and one with low metabolic liability)
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in an appropriate solvent (e.g., DMSO). Create working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the PROTAC.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC compound
-
Control compounds (for high and low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Add the test PROTAC compound (in transport buffer) to the apical (upper) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment.
-
-
Transport Experiment (Basolateral to Apical): Perform the reverse experiment to assess efflux.
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the PROTAC is a substrate for efflux transporters.
Visualizing the Impact of Linker Choice
The selection of a linker has a cascading effect on the properties and ultimate oral bioavailability of a PROTAC. This relationship can be visualized as follows:
Caption: Impact of Linker Choice on PROTAC Properties and Oral Bioavailability.
This diagram illustrates the trade-offs associated with choosing a hydrophilic PEG linker like this compound versus a more hydrophobic alkyl linker. The optimal choice will depend on the specific properties of the warhead and E3 ligase ligand, and requires careful multiparameter optimization.
Experimental Workflow for Assessing Oral Bioavailability
The overall process for evaluating the impact of a linker on PROTAC oral bioavailability follows a structured workflow:
Caption: Workflow for Evaluating PROTAC Oral Bioavailability.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Fragmentation Maze: A Comparative Guide to MS/MS Analysis of Amino-PEG9-Boc Peptides
For researchers, scientists, and drug development professionals working with PEGylated molecules, particularly those utilizing Amino-PEG9-Boc as a linker in areas like PROteolysis TArgeting Chimeras (PROTACs), a thorough understanding of its behavior under mass spectrometric analysis is paramount. This guide provides a comprehensive comparison of the fragmentation patterns of this compound peptides under common tandem mass spectrometry (MS/MS) techniques, offering insights into structural elucidation and analytical characterization.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound linker, a monodisperse PEG derivative with a Boc-protected amine, offers a defined length and a reactive terminus for conjugation. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural verification and analysis of these modified peptides. This guide focuses on the fragmentation behavior of this compound, comparing the outcomes of Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), two of the most prevalent fragmentation methods.
Unraveling the Fragments: A Head-to-Head Comparison of CID and ETD
The fragmentation of a peptide in a mass spectrometer is highly dependent on the method used to induce dissociation. CID and ETD employ fundamentally different mechanisms, leading to distinct and often complementary fragmentation patterns.
Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with neutral gas molecules. This collision imparts internal energy, leading to the cleavage of the most labile bonds, typically the peptide backbone amide bonds, resulting in the formation of b- and y-type ions . For PEGylated peptides, CID also induces fragmentation within the PEG chain itself.
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion. This process induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type ions . A key advantage of ETD is its ability to preserve labile post-translational modifications and, in this context, the integrity of the PEG chain and the Boc protecting group.
A summary of the expected fragmentation behavior of this compound peptides under CID and ETD is presented below:
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Backbone Fragmentation | Cleavage of amide bonds | Cleavage of N-Cα bonds |
| Major Fragment Ion Series | b- and y-ions | c- and z-ions |
| PEG Chain Fragmentation | Prevalent; characteristic neutral losses of 44.026 Da (C2H4O) | Minimal; PEG chain largely remains intact |
| Boc Group Fragmentation | Common; neutral loss of isobutylene (B52900) (56.062 Da) or the entire Boc group (101.073 Da) | Less frequent; Boc group tends to remain intact on the precursor or large fragments |
| Charge State Requirement | Effective for doubly and triply charged precursors | More effective for higher charge state precursors (≥2+) |
| Information Obtained | Peptide sequence information, localization of PEGylation, and PEG chain fragmentation patterns | Peptide sequence information with preservation of the PEG-peptide linkage and Boc group |
Deciphering the Spectra: Characteristic Fragment Ions
The MS/MS spectra of an this compound modified peptide will exhibit a series of characteristic fragment ions that can be used for its identification and structural confirmation.
CID Fragmentation of the PEG Chain and Boc Group
Under CID conditions, the PEG portion of the molecule is susceptible to fragmentation. This typically occurs through cleavage of the C-O and C-C bonds within the ethylene (B1197577) glycol units, resulting in a series of product ions separated by 44.026 Da. Additionally, the Boc protecting group readily fragments, primarily through two pathways:
-
Loss of isobutylene: A neutral loss of 56.062 Da.
-
Loss of the entire Boc group: A neutral loss of 101.073 Da.
These characteristic losses from the precursor ion or fragment ions are strong indicators of the presence of a Boc-protected amine.
ETD for Preservation of Structural Integrity
In contrast to CID, ETD is a "softer" fragmentation technique that largely preserves the non-covalent and labile modifications on a peptide. When analyzing an this compound peptide, ETD is expected to yield a series of c- and z-ions from the peptide backbone, while keeping the PEG linker and the Boc group intact on the resulting fragments. This is particularly advantageous for confirming the attachment site of the PEG linker and for sequencing the peptide without interference from PEG fragmentation.
Experimental Protocols
A general workflow for the MS/MS analysis of an this compound peptide is outlined below. Optimization of these parameters is crucial for obtaining high-quality spectra.
Sample Preparation
-
Dissolution: Dissolve the this compound peptide in a suitable solvent, such as a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v). The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).
-
Dilution: Further dilute the sample as needed with the LC mobile phase to an appropriate concentration for injection (e.g., 1-10 pmol).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-30 minutes) at a flow rate of 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of performing both CID and ETD (e.g., an Orbitrap or Q-TOF instrument).
-
Ionization Mode: Positive electrospray ionization (ESI+).
Tandem Mass Spectrometry (MS/MS) Parameters
-
Precursor Ion Selection: Isolate the desired precursor ion (the protonated molecule of the this compound peptide) using an appropriate isolation window (e.g., 1-2 m/z).
-
CID Parameters:
-
Collision Energy: Typically a normalized collision energy (NCE) in the range of 20-35%. This should be optimized for the specific instrument and peptide.
-
-
ETD Parameters:
-
Reagent: Fluoranthene radical anions are commonly used.
-
Reaction Time: Typically in the range of 10-100 ms. This parameter requires careful optimization.
-
Visualizing the Fragmentation Pathways
To better illustrate the fragmentation processes, the following diagrams generated using Graphviz (DOT language) depict the primary cleavage sites and resulting fragments for an this compound peptide under CID and ETD.
Caption: CID fragmentation of an this compound peptide.
Caption: ETD fragmentation of an this compound peptide.
Caption: General experimental workflow for MS/MS analysis.
Conclusion
The MS/MS fragmentation analysis of this compound peptides provides a wealth of structural information crucial for the characterization of these important linkers and their conjugates. The choice between CID and ETD fragmentation techniques will depend on the specific analytical goal. CID is a robust method that provides information on both the peptide sequence and the structure of the PEG and Boc modifications through their characteristic fragmentation patterns. ETD, on the other hand, offers a complementary approach by preserving the labile modifications, allowing for unambiguous peptide sequencing and confirmation of the conjugation site. By understanding the principles and expected outcomes of each technique, researchers can effectively employ mass spectrometry to ensure the structural integrity and quality of their this compound containing molecules, thereby accelerating the development of novel therapeutics.
The Crucial Role of Linkers in PROTAC Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different linkers. We will delve into how linker properties such as length and composition impact key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[2][3] While significant effort is often focused on optimizing the warhead and anchor ligands, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5]
Impact of Linker Properties on PROTAC Performance
The linker plays a pivotal role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[6][7] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, while a suboptimal linker can lead to steric hindrance or inefficient ubiquitination.[5]
Key linker characteristics that influence PROTAC efficiency include:
-
Length: The linker length is crucial for spanning the distance between the target protein and the E3 ligase. An overly short linker may prevent the formation of a stable ternary complex due to steric clashes, while an excessively long linker might lead to reduced cooperativity and less efficient ubiquitination.[4][8] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[9]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[6] Common linker motifs include alkyl chains, polyethylene (B3416737) glycol (PEG) units, and more rigid structures like piperazines.[2][10] The choice of linker composition can significantly impact the molecule's overall druglike properties.
-
Attachment Points: The points at which the linker is connected to the warhead and anchor ligands are also critical for achieving the correct orientation of the proteins within the ternary complex.[2]
Comparative Analysis of PROTAC Efficiency with Different Linkers
To illustrate the impact of linker design on PROTAC performance, this section presents quantitative data from studies on PROTACs targeting various proteins. The key metrics used to evaluate PROTAC efficiency are:
-
DC50: The half-maximal degradation concentration, representing the potency of the PROTAC. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.
Case Study 1: BRD4-Targeting PROTACs
The following table summarizes data for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[11]
| Linker | DC50 (nM)[11] | Dmax (%)[11] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
The data clearly indicates that a PEG5 linker provides the optimal balance of degradation potency and efficacy for this particular BRD4-targeting PROTAC series.
Case Study 2: ERα-Targeting PROTACs
A systematic study on Estrogen Receptor α (ERα)-targeting PROTACs also highlights the critical role of linker length.[8][12]
| Linker Atom Length | ERα Degradation[8][12] |
| 9 | Moderate |
| 12 | Good |
| 16 | Optimal |
| 19 | Reduced |
| 21 | Low |
In this case, a 16-atom linker was found to be the most effective for promoting ERα degradation.
Case Study 3: TBK1-Targeting PROTACs
For PROTACs targeting TANK-binding kinase 1 (TBK1), a distinct optimal linker length was identified.[2][5]
| Linker Atom Length | DC50 (nM)[2] | Dmax (%)[2] |
| < 12 | Inactive | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
A 21-atom linker demonstrated the highest potency for TBK1 degradation, with linkers shorter than 12 atoms being inactive.[2][9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][11]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash the cells with PBS and lyse them in an appropriate buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[9]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[9]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target protein).[9]
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the soluble protein partner (target protein or E3 ligase) over the immobilized protein. An enhancement in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) for the binary and ternary interactions.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for understanding the complex biological processes and experimental procedures involved in PROTAC research.
Figure 1: General mechanism of action for a PROTAC.
Figure 2: Experimental workflow for Western Blot analysis.
Figure 3: Logical relationships in linker design and optimization.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Linker Design and Optimization protocol v1 [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis Using Western Blot
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a critical step in targeted protein degradation. A key determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of how polyethylene (B3416737) glycol (PEG) linker length, with a focus on PROTACs incorporating an Amino-PEG9-Boc linker, influences protein degradation, supported by experimental data and detailed protocols for Western blot analysis.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3][4] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[3][4]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved.[4] A lower DC50 value signifies higher potency.
Systematic studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) reveal a clear trend related to PEG linker length. The following table summarizes compiled data from various studies on BRD4-targeting PROTACs, showcasing the impact of different PEG linker lengths on degradation efficiency.
| Linker Composition | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PEG3 | BRD4 | VHL | 55 | 85 |
| PEG4 | BRD4 | VHL | 20 | 95 |
| PEG5 | BRD4 | VHL | 15 | >98 |
| PEG6 | BRD4 | VHL | 30 | 92 |
| 1-2 PEG units | BRD4 | CRBN | >5000 | Reduced Potency |
| 4-5 PEG units | BRD4 | CRBN | <500 | Potent |
This data is a synthesized comparison from multiple sources and illustrates a general trend. Absolute values can vary based on specific experimental conditions and the complete chemical structure of the PROTAC.
The compiled data suggests that for BRD4 degradation, a PEG linker of around 5 units often provides an optimal balance of flexibility and length to facilitate a productive ternary complex formation, leading to potent degradation.[3][5] Shorter linkers may introduce steric hindrance, while excessively long linkers can lead to reduced efficacy, a phenomenon sometimes referred to as the "hook effect".[3] For different target proteins, such as Bruton's Tyrosine Kinase (BTK), longer PEG linkers (≥ 4 units) have been shown to be more potent.[6][7]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for Western blot analysis.
References
Safety Operating Guide
Safe Disposal of Amino-PEG9-Boc: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Amino-PEG9-Boc, a bifunctional linker commonly utilized in proteomics and drug development.
This compound (tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) is a valuable tool in scientific research, but its disposal requires careful consideration to mitigate potential hazards. Adherence to the following guidelines is essential for the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains comprehensive information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of a spill, absorb the material with an inert, non-combustible absorbent, such as vermiculite (B1170534) or sand. Collect the contaminated material and place it in a designated hazardous waste container.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should be conducted in accordance with institutional and local regulations. The following protocol outlines the general steps for safe disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent pads.
-
Never mix this compound waste with incompatible chemicals. A comprehensive chemical compatibility chart should be consulted.
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound. The original product container is often a suitable choice for waste collection.
-
Ensure the waste container is tightly sealed to prevent leaks or the release of vapors.
-
Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for expansion.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., a solvent in which this compound is soluble, such as dichloromethane, THF, acetonitrile, DMF, or DMSO)[1].
-
The first rinsate must be collected and disposed of as hazardous chemical waste.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.
-
-
Final Disposal:
-
The collected this compound waste is considered chemical waste and must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal.
-
Provide the EHS office with a complete and accurate description of the waste, including its chemical composition and any potential hazards.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C25H52N2O11 | [2] |
| Molecular Weight | 556.69 g/mol | [2] |
| Appearance | Colorless liquid or oil | [1][2] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | [1] |
| Storage Temperature | ≤ -20 °C or 0-10 °C | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG9-Boc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amino-PEG9-Boc, a common linker used in the development of PROTACs (Proteolysis Targeting Chimeras). Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
This compound is a colorless liquid that requires careful handling to prevent accidental contact.[1][2] While specific toxicological properties may not be fully detailed, a cautious approach, including the use of appropriate personal protective equipment (PPE), is necessary.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended PPE for handling this compound. This is based on standard laboratory practices for chemicals with potential hazards.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material is required. |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles should be worn at all times. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing. | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. A PAPR is recommended for aerosol-generating procedures. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan is crucial for minimizing the risk of exposure and contamination.
1. Engineering Controls:
-
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet.
2. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a single pair of gloves and a lab coat for the initial inspection.
3. Preparation and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Conduct all weighing and aliquoting of the compound within the designated containment area.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.
4. Storage:
The logical workflow for safely handling this compound is illustrated in the diagram below.
Caption: This diagram outlines the key steps for the safe handling of this compound, from receipt to disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
The following diagram details the immediate steps to take in case of an accidental exposure.
Caption: This flowchart illustrates the critical first-response actions for different types of accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
